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Foundational

An In-depth Technical Guide to the Synthesis of 9-Propyl-1-oxaspiro[5.5]undecan-4-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a plausible and robust synthetic strategy for the preparation of 9-Propyl-1-oxaspiro[5.5]...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and robust synthetic strategy for the preparation of 9-Propyl-1-oxaspiro[5.5]undecan-4-one, a spirocyclic ketone with potential applications in medicinal chemistry and drug discovery. The proposed synthesis is designed to be efficient and scalable, employing well-established and reliable chemical transformations. This document will delve into the rationale behind the chosen synthetic route, provide detailed step-by-step experimental protocols, and offer insights into the key chemical principles governing each transformation. The synthesis of this target molecule, with its defined stereochemistry and functional group array, presents an interesting challenge that can be addressed through a convergent and stereocontrolled approach.

Introduction

Spiroketals are a class of organic compounds characterized by a spirocyclic junction where two heterocyclic rings share a single carbon atom. This structural motif is found in a wide array of natural products exhibiting significant biological activities, including polyether antibiotics, pheromones, and marine toxins.[1] The rigid, three-dimensional architecture of the spiroketal core often plays a crucial role in the specific binding of these molecules to their biological targets. Consequently, the development of efficient and stereoselective methods for the synthesis of functionalized spiroketals is a topic of considerable interest in synthetic organic chemistry and drug development.[2]

9-Propyl-1-oxaspiro[5.5]undecan-4-one is a specific spiroketal that holds promise as a scaffold for the development of novel therapeutic agents. The presence of a ketone functionality at the 4-position and a propyl group at the 9-position offers opportunities for further chemical modification and exploration of structure-activity relationships (SAR). This guide outlines a proposed synthetic pathway to access this valuable compound, focusing on strategic bond formations and the control of stereochemistry.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 9-Propyl-1-oxaspiro[5.5]undecan-4-one (1), suggests a convergent approach. The spiroketal linkage can be formed through an acid-catalyzed intramolecular cyclization of a dihydroxy ketone precursor (2). This precursor can be envisioned as arising from the conjugate addition of a propyl group to a cyclohexenone derivative (3), followed by the introduction of the diol functionality. A more direct approach would involve the conjugate addition of a propyl organocuprate to an appropriately substituted cyclohexenone, followed by the elaboration of the second ring.

A plausible forward synthesis, therefore, involves three key stages:

  • Formation of a Substituted Cyclohexenone: A Robinson annulation provides a powerful method for the construction of a six-membered ring with the required α,β-unsaturated ketone functionality.[3][4]

  • Introduction of the Propyl Group: A 1,4-conjugate addition of an organocuprate reagent to the cyclohexenone intermediate will install the propyl group at the desired position.[5]

  • Formation of the Spiroketal Ring: A subsequent acid-catalyzed cyclization of a dihydroxy ketone intermediate will furnish the final spiroketal product.

Retrosynthesis Target 9-Propyl-1-oxaspiro[5.5]undecan-4-one (1) Precursor1 Dihydroxy Ketone (2) Target->Precursor1 Acid-catalyzed Spiroketalization Precursor2 Propyl Cyclohexenone (3) Precursor1->Precursor2 Hydroxylation/Reduction StartingMaterials Cyclohexanone Derivative + MVK Analogue Precursor2->StartingMaterials Robinson Annulation & Conjugate Addition

Proposed Synthetic Pathway

The proposed synthetic route commences with the Robinson annulation of 2-propylcyclohexanone with a suitable Michael acceptor, followed by a stereoselective conjugate addition and subsequent cyclization to form the spiroketal.

Synthesis cluster_0 Stage 1: Robinson Annulation cluster_1 Stage 2: Conjugate Addition & Elaboration cluster_2 Stage 3: Spiroketalization 2-Propylcyclohexanone 2-Propylcyclohexanone MVK Methyl Vinyl Ketone Enone 3-Propyl-2-cyclohexen-1-one Diketone 1,5-Diketone Intermediate Enone->Diketone 1. Propylcuprate 2. Acylation Target 9-Propyl-1-oxaspiro[5.5]undecan-4-one Diketone->Target Acid Catalyst

Experimental Protocols

Stage 1: Synthesis of 3-Propyl-2-cyclohexen-1-one

This stage utilizes the Robinson annulation, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[6][7]

Protocol:

  • Enolate Formation: To a solution of 2-propylcyclohexanone (1.0 eq) in a suitable solvent such as ethanol, add a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq).

  • Michael Addition: Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture at room temperature. Stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Aldol Condensation and Dehydration: Upon completion of the Michael addition, add a stoichiometric amount of base (e.g., sodium ethoxide, 1.0 eq) and heat the reaction mixture to reflux for 3-4 hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

  • Work-up and Purification: Cool the reaction to room temperature and neutralize with a dilute acid (e.g., 1 M HCl). Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Table 1: Reaction Parameters for Robinson Annulation

ParameterValue
Starting Material2-Propylcyclohexanone
ReagentMethyl Vinyl Ketone
BaseSodium Ethoxide
SolventEthanol
TemperatureReflux
Reaction Time6-8 hours
Expected Yield60-70%
Stage 2: 1,4-Conjugate Addition of a Propyl Group

The introduction of the second propyl group at the 9-position is achieved via a 1,4-conjugate addition using an organocuprate reagent (Gilman reagent). This method is highly effective for adding alkyl groups to α,β-unsaturated ketones.[5]

Protocol:

  • Preparation of Dipropylcuprate: In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.05 eq) in anhydrous diethyl ether at -78 °C. Slowly add a solution of n-propyllithium (2.1 eq) in diethyl ether. Allow the mixture to warm slightly to form a clear solution of lithium dipropylcuprate.

  • Conjugate Addition: Cool the cuprate solution back to -78 °C and slowly add a solution of 3-propyl-2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether. Stir the reaction mixture at this temperature for 1-2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and stir until the copper salts precipitate. Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Purification: Wash the combined organic filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3,3-dipropylcyclohexanone can be purified by column chromatography.

Table 2: Reaction Parameters for Conjugate Addition

ParameterValue
Substrate3-Propyl-2-cyclohexen-1-one
ReagentLithium Dipropylcuprate
SolventAnhydrous Diethyl Ether
Temperature-78 °C
Reaction Time1-2 hours
Expected Yield80-90%
Stage 3: Formation of the Spiroketal Ring

The final step involves the formation of the spiroketal ring through an acid-catalyzed intramolecular cyclization of a dihydroxy ketone precursor. This precursor is generated in situ from the product of the conjugate addition.

Protocol:

  • Hydroxymethylation: The 3,3-dipropylcyclohexanone (1.0 eq) is first converted to its enolate by treatment with a strong base like lithium diisopropylamide (LDA) at -78 °C in anhydrous THF. The enolate is then reacted with formaldehyde (or a suitable equivalent like paraformaldehyde) to introduce a hydroxymethyl group at the 2-position.

  • Reduction of the Ketone: The resulting β-hydroxy ketone is then reduced stereoselectively to the corresponding 1,3-diol using a reducing agent such as sodium borohydride.

  • Acid-Catalyzed Spiroketalization: The crude dihydroxy ketone intermediate is dissolved in a suitable solvent (e.g., dichloromethane or toluene) and treated with a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid). The reaction is stirred at room temperature or gently heated to promote the cyclization.

  • Work-up and Purification: Once the reaction is complete (monitored by TLC), the mixture is neutralized with a weak base (e.g., saturated sodium bicarbonate solution). The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. After removal of the solvent, the final product, 9-Propyl-1-oxaspiro[5.5]undecan-4-one, is purified by column chromatography on silica gel.

Table 3: Reaction Parameters for Spiroketalization

ParameterValue
Precursor2-(Hydroxymethyl)-3,3-dipropylcyclohexan-1-ol
Catalystp-Toluenesulfonic Acid (catalytic)
SolventDichloromethane or Toluene
TemperatureRoom Temperature to 40 °C
Reaction Time4-12 hours
Expected Yield70-85%

Trustworthiness and Self-Validation

The proposed synthetic route relies on a series of well-documented and high-yielding reactions. The Robinson annulation is a classic and reliable method for the construction of six-membered rings. The conjugate addition of organocuprates is known for its high efficiency and selectivity in forming carbon-carbon bonds. Finally, acid-catalyzed spiroketalization is a standard and thermodynamically favorable process for the formation of the spiroketal moiety.

Each step of the synthesis can be monitored and validated using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of each reaction and determine the appropriate reaction time.

  • Column Chromatography: For the purification of intermediates and the final product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the synthesized compounds at each stage.

  • Mass Spectrometry (MS): To determine the molecular weight of the products and confirm their identity.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O, O-H) in the intermediates and the final product.

The expected yields for each step are based on literature precedents for similar transformations, and the overall yield for the synthesis is anticipated to be in the range of 30-45%.

Conclusion

This technical guide has outlined a detailed and scientifically sound synthetic strategy for the preparation of 9-Propyl-1-oxaspiro[5.5]undecan-4-one. The proposed multi-step synthesis is based on established and reliable organic reactions, ensuring a high probability of success. By providing step-by-step protocols and a clear rationale for the chosen methodology, this guide serves as a valuable resource for researchers and scientists in the field of organic synthesis and drug discovery. The successful synthesis of this target molecule will enable further investigation into its biological properties and potential as a lead compound for the development of new therapeutics.

References

  • Brimble, M. A., et al. (2018). Benzannulated spiroketal natural products: isolation, biological activity, biosynthesis, and total synthesis. Organic & Biomolecular Chemistry, 16(3), 289-312. [Link]

  • Franck, X., et al. (2015). Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties. Molecules, 20(8), 14380-14417. [Link]

  • Tan, D. S. (2011). Stereoselective Diversity-Oriented Synthesis of Spiroketals. Sloan Kettering Institute. [Link]

  • Kranidiotis, G. F., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Agronomy, 10(7), 1053. [Link]

  • Maity, S., & P., S. (2008). Asymmetric Synthesis of Naturally Occuring Spiroketals. Molecules, 13(9), 1994-2053. [Link]

  • Ashenhurst, J. (2018, December 10). The Robinson Annulation. Master Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2025, January 19). 23.12: The Robinson Annulation Reaction. [Link]

  • Chemistry Steps. (2020, April 7). Robinson Annulation-Mechanism and Shortcut. [Link]

  • OpenStax. (2023, September 20). 23.12 The Robinson Annulation Reaction. Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(7), 3115-3125. [Link]

  • White Rose eTheses Online. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. [Link]

  • Cobos, J., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10866-10881. [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

  • Reddy, D. S., et al. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901-2908. [Link]

  • Wikipedia. (n.d.). Spiroketal. [Link]

  • Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). [Link]

  • Ashenhurst, J. (2016, February 5). Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. [Link]

  • Wikipedia. (n.d.). Reactions of organocopper reagents. [Link]

  • National Center for Biotechnology Information. (n.d.). Preparation of 1,5-Dioxaspiro[5.5]undecan-3-one. PubMed Central. [Link]

Sources

Exploratory

Stereoselective Synthesis of 1-Oxaspiro[5.5]undecane Derivatives: Mechanistic Insights and Advanced Methodologies

Executive Summary & Structural Significance The 1-oxaspiro[5.5]undecane scaffold is a privileged, rigid three-dimensional structural motif ubiquitous in a wide array of biologically active natural products, including pol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

The 1-oxaspiro[5.5]undecane scaffold is a privileged, rigid three-dimensional structural motif ubiquitous in a wide array of biologically active natural products, including polyether antibiotics, marine toxins, and pheromones[1]. The spatial arrangement of substituents around this spiroketal or spiroether core dramatically influences its binding affinity to biological targets. Consequently, the stereocontrolled construction of the spirocyclic center—and its adjacent functionalized carbons—remains a pivotal challenge in medicinal chemistry and natural product total synthesis[1].

This technical guide dissects the causal mechanisms behind modern stereoselective methodologies, transitioning from traditional thermodynamic equilibrations to advanced, kinetically controlled asymmetric organocatalysis and Lewis acid-mediated Prins cyclizations.

Mechanistic Foundations: Anomeric Effects & Stereocontrol

The fundamental challenge in synthesizing 1-oxaspiro[5.5]undecanes lies in the concomitant control of the stereocenter at the spiro-carbon and the adjacent substituted carbons (e.g., the C4 or C2 positions)[1].

Under traditional acid-catalyzed spiroketalization, the reaction is under thermodynamic control . The stereochemical outcome is dictated by the endo and exo anomeric effects inherent to the acetal/ether function[2]. The system will rapidly equilibrate to favor the conformer where the lone pairs of the oxygen atom are antiperiplanar to the breaking/forming C-O bonds, minimizing dipole repulsion and maximizing hyperconjugative stabilization[2]. However, relying solely on thermodynamic control limits the accessible chemical space to the most stable diastereomer.

To access kinetically favored or highly specific enantiomeric conformers, modern synthesis employs kinetic control via chiral catalysts or highly directed Lewis acid transition states.

Pathway A Acyclic Precursor B Oxonium Intermediate A->B Activation C Thermodynamic Control (Acid-Catalyzed) B->C Reversible D Kinetic Control (CPA Catalysis) B->D Irreversible E Trans-1-oxaspiro[5.5]undecane (Major Diastereomer) C->E Anomeric Effect F Cis-1-oxaspiro[5.5]undecane (High ee Enantiomer) D->F Steric Shielding

Mechanistic divergence in spirocyclization under thermodynamic vs. kinetic control.

Advanced Synthetic Methodologies

Divergent Silyl-Prins Cyclizations

The silyl-Prins cyclization is a powerful method for constructing functionalized tetrahydropyrans and spiroethers. By reacting a silylated homoallylic alcohol with a cyclic ketone (like cyclohexanone) in the presence of a Lewis acid, the 1-oxaspiro[5.5]undecane core is formed[3]. The causality of stereocontrol here relies on the β-silicon effect . The bulky silyl group (e.g., dimethyl(phenyl)silyl) stabilizes the intermediate carbocation and sterically shields one face of the ring. By switching the Lewis acid (e.g., to SnCl4​ ), the reaction pathway can be directed to incorporate specific functional groups, such as a chloride at the C4 position, yielding products like (2S,4R)-4-chloro-4-(dimethyl(phenyl)silyl)-2-methyl-1-oxaspiro[5.5]undecane with high diastereoselectivity[3].

Asymmetric Oxa-Michael "Clip-Cycle" Approach

To achieve absolute enantiocontrol, the intramolecular oxa-Michael reaction has been optimized using Chiral Phosphoric Acids (CPAs). In the "clip-cycle" approach, an alcohol fragment is first "clipped" to an aryl thioacrylate via olefin metathesis[4]. The subsequent cyclization is catalyzed by a CPA such as (R)-TRIP. The chiral pocket of the catalyst activates the α,β -unsaturated thioester via hydrogen bonding while simultaneously shielding one enantiotopic face. This kinetic control overrides the thermodynamic preference, delivering spirocyclic tetrahydropyrans with up to 99% enantiomeric excess (ee)[4].

Fluorinating Prins-Type Cyclizations

Incorporating fluorine into the spirocyclic core is highly desirable for modulating lipophilicity and metabolic stability in drug development. Utilizing titanium tetrafluoride ( TiF4​ ) as both a Lewis acid and a nucleophilic fluoride source allows for the direct conversion of homoallyl alcohols and cyclohexanone into 4-fluoro-1-oxaspiro[5.5]undecanes[5]. The reaction proceeds via an oxonium ion intermediate, which is subsequently trapped by the fluoride ion delivered precisely from the TiF4​ complex, resulting in exclusive cis stereoselectivity[5].

Quantitative Data Summary

The following table synthesizes the quantitative performance of the methodologies discussed, providing a comparative baseline for synthetic planning.

MethodologyCatalyst / ReagentKey Product MotifYieldStereoselectivityRef
Silyl-Prins Cyclization SnCl4​ (Lewis Acid)4-Chloro-4-silyl-1-oxaspiro[5.5]undecane40%High dr (cis/trans defined)[3]
Asymmetric Oxa-Michael (R)-TRIP (CPA)1-oxaspiro[5.5]undecane-2-yl)ethanethioate95%Up to 99% ee[4]
Fluorinating Prins TiF4​ 4-Fluoro-1-oxaspiro[5.5]undecane50–70%Exclusive cis diastereoselectivity[5]

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. In-process analytical controls are embedded to verify stereochemical outcomes before proceeding to downstream functionalization.

Workflow S1 Step 1: Substrate Assembly Olefin Metathesis S2 Step 2: Chiral Activation Add 5 mol% (R)-TRIP S1->S2 S3 Step 3: Asymmetric Cyclization Oxa-Michael at 22°C S2->S3 S4 Step 4: Self-Validation NMR & Chiral HPLC S3->S4

Step-by-step workflow for the asymmetric oxa-Michael clip-cycle approach.

Protocol A: Silyl-Prins Cyclization for Diastereoselective Core Assembly[3]

Objective: Synthesis of (2S,4R)-4-Chloro-4-(dimethyl(phenyl)silyl)-2-methyl-1-oxaspiro[5.5]undecane.

  • Preparation: In a flame-dried flask under argon, dissolve the silylated homoallylic alcohol (0.500 mmol) and cyclohexanone (0.600 mmol) in anhydrous CH2​Cl2​ (5.0 mL).

  • Thermal Control: Cool the mixture to -78 °C. Causality: Cryogenic conditions prevent premature, unselective carbocation formation and suppress polymerization of the precursors.

  • Lewis Acid Initiation: Add SnCl4​ (1.0 equiv) dropwise. Causality: The Lewis acid coordinates to the carbonyl oxygen of cyclohexanone, drastically increasing its electrophilicity to trigger the attack by the homoallylic alcohol. The bulky silyl group directs the subsequent chloride trapping to the less hindered face.

  • Quench & Extraction: After complete consumption of the starting material (monitored via TLC), quench the reaction at -78 °C with saturated aqueous NaHCO3​ . Extract with EtOAc, wash with brine, and dry over Na2​SO4​ .

  • Self-Validation Check: Obtain a crude 1H NMR spectrum immediately after concentration. Causality: This verifies the kinetic cis/trans diastereomeric ratio before purification, as acidic silica gel during chromatography can induce unwanted thermodynamic equilibration. Purify via column chromatography (hexane/EtOAc 30:1) to yield the faint yellow oil[3].

Protocol B: Enantioselective Oxa-Michael "Clip-Cycle"[4]

Objective: Asymmetric synthesis of 1-oxaspiro[5.5]undecane thioester derivatives.

  • Catalyst Assembly: Dissolve the acyclic alcohol-thioester precursor (0.07 mmol) in anhydrous cyclohexane (2.0 mL).

  • Asymmetric Induction: Add 5 mol% of the chiral phosphoric acid (R)-TRIP. Causality: Cyclohexane, being a non-polar solvent, maximizes the strength of the hydrogen-bonding network between the CPA and the substrate.

  • Cyclization: Stir the mixture strictly at 22 °C. Causality: 22 °C is the thermodynamic "Goldilocks zone"—it provides sufficient thermal energy for catalyst turnover while remaining cool enough to completely suppress the uncatalyzed, racemic background oxa-Michael addition[4].

  • Validation & Isolation: Once complete, filter the mixture through a short pad of silica to remove the catalyst. Perform Chiral HPLC analysis on the crude mixture. Causality: Confirming an ee >95% at this stage guarantees the integrity of the chiral spirocenter before any further synthetic elaboration.

References

  • [2] Canadian Journal of Chemistry. Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Available at:[Link]

  • [3] The Journal of Organic Chemistry (ACS Publications). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. Available at:[Link]

  • [4] White Rose eTheses Online. A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. Available at:[Link]

  • [5] Journal of Fluorine Chemistry (via Academia.edu). Titanium tetrafluoride: An efficient Lewis acid and fluorinating agent for stereoselective synthesis of 4-fluorotetrahydropyran. Available at:[Link]

Sources

Foundational

9-Propyl-1-oxaspiro[5.5]undecan-4-one chemical properties

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 9-Propyl-1-oxaspiro[5.5]undecan-4-one For Researchers, Scientists, and Drug Development Professionals Abstract 9-Propyl-1-oxaspiro[5.5]un...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Chemical Properties and Synthetic Strategies of 9-Propyl-1-oxaspiro[5.5]undecan-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

9-Propyl-1-oxaspiro[5.5]undecan-4-one is a spirocyclic compound of significant interest in medicinal chemistry and organic synthesis.[1] Its unique three-dimensional structure, centered around a spirocyclic core, makes it an attractive scaffold for the development of novel therapeutics, particularly as a potential opioid receptor ligand.[1] This guide provides a comprehensive overview of its known chemical properties, outlines established and theoretical synthetic pathways, discusses its chemical reactivity, and explores its potential pharmacological applications. By integrating established principles with data from analogous structures, this document serves as a technical resource for researchers engaged in the synthesis and evaluation of spirocyclic molecules.

Molecular Structure and Physicochemical Properties

9-Propyl-1-oxaspiro[5.5]undecan-4-one belongs to the class of spiro compounds, characterized by a single atom that is common to two rings.[1] This structural feature imparts significant conformational rigidity, a desirable trait in drug design for optimizing ligand-receptor interactions. The core of the molecule is a 1-oxaspiro[5.5]undecane system, which consists of a cyclohexane ring and a tetrahydropyran ring joined by a spirocyclic quaternary carbon.

The key functional groups are a ketone at the 4-position of the tetrahydropyran ring and a propyl substituent at the 9-position of the cyclohexane ring.

Table 1: Physicochemical Properties of 9-Propyl-1-oxaspiro[5.5]undecan-4-one

PropertyValueSource
Molecular Formula C₁₀H₁₆O₂[1]
Molecular Weight 168.24 g/mol [1]
Density ~1.04 g/cm³[1]
Boiling Point 273.2°C at 760 mmHg[1]
Flash Point 109°C[1]

Synthesis Methodologies

The synthesis of spirocyclic systems like 9-Propyl-1-oxaspiro[5.5]undecan-4-one requires strategic approaches to construct the sterically demanding spiro-center. Two primary strategies are considered for this target molecule: Prins cyclization and a Grignard reagent-based side chain elaboration.

Prins Cyclization

The Prins cyclization is a powerful and versatile acid-catalyzed reaction for forming carbon-carbon and carbon-heteroatom bonds, making it highly suitable for constructing the tetrahydropyran ring of the spirocycle.[2] This method allows for the one-step formation of the spirocyclic framework from simpler precursors.[1]

Causality and Experimental Insight: The choice of an acid catalyst (either protic or Lewis acid) is critical. Protic acids like methanesulfonic or p-toluenesulfonic acid are effective for this type of transformation.[3] The reaction proceeds through the activation of a carbonyl group (in a cyclic ketone precursor), followed by nucleophilic attack from a homoallylic alcohol and subsequent cyclization. The reaction conditions, such as temperature and reactant concentrations, must be carefully controlled to optimize the yield and prevent the formation of elimination byproducts.[1][3]

Generalized Experimental Protocol (Prins-Type Spirocyclization):

  • To a solution of the starting cyclic ketone (e.g., 4-propylcyclohexanone) (1.0 eq.) and a suitable homoallylic alcohol (1.1 eq.) in an anhydrous, non-polar solvent like dichloromethane, add the acid catalyst (e.g., methanesulfonic acid, 1.1 eq.) dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product via flash column chromatography to isolate the spirocyclic product.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-Propylcyclohexanone 4-Propylcyclohexanone Acid Catalyst (MsOH) Acid Catalyst (MsOH) 4-Propylcyclohexanone->Acid Catalyst (MsOH) 1. Mix Homoallylic Alcohol Homoallylic Alcohol Homoallylic Alcohol->Acid Catalyst (MsOH) DCM, 0°C to RT DCM, 0°C to RT Acid Catalyst (MsOH)->DCM, 0°C to RT 2. React Quench (NaHCO3) Quench (NaHCO3) DCM, 0°C to RT->Quench (NaHCO3) 3. Workup Purification Purification Quench (NaHCO3)->Purification 4. Isolate 9-Propyl-1-oxaspiro[5.5]undecan-4-one 9-Propyl-1-oxaspiro[5.5]undecan-4-one Purification->9-Propyl-1-oxaspiro[5.5]undecan-4-one

Caption: Generalized workflow for Prins cyclization synthesis.

Grignard Reagent-Based Side Chain Elaboration

An alternative, multi-step approach involves the installation of the propyl group onto a pre-formed spirocyclic intermediate. This method offers flexibility but requires more synthetic steps.

Causality and Experimental Insight: This strategy relies on the nucleophilic addition of a Grignard reagent to a ketone.[4] To synthesize the target molecule, one would start with an intermediate such as 1-oxaspiro[5.5]undecan-9-one. The Grignard reaction with n-propylmagnesium chloride would form a tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated to yield the final 9-propyl derivative. This sequence provides excellent control over the introduction of the alkyl chain.

Theoretical Protocol:

  • Grignard Addition: Dissolve 1-oxaspiro[5.5]undecan-9-one in anhydrous THF and cool to -78°C. Add n-propylmagnesium chloride (2-3 eq.) dropwise. Stir at -78°C for 1-2 hours, then allow to warm to room temperature. Quench with saturated aqueous ammonium chloride to yield the tertiary alcohol.

  • Dehydration: Treat the resulting alcohol with a dehydrating agent such as phosphorus oxychloride (POCl₃) in pyridine at 0°C to reflux to form the corresponding alkene.

  • Hydrogenation: Hydrogenate the alkene using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere to afford 9-Propyl-1-oxaspiro[5.5]undecane.

  • Final Oxidation: The final ketone functionality at the 4-position would need to be introduced, likely through oxidation of a precursor alcohol at that position earlier in the synthesis.

Spectroscopic Characterization (Predicted)

While specific spectral data for 9-Propyl-1-oxaspiro[5.5]undecan-4-one is not widely published, its characteristic features can be predicted based on its structure and data from analogous compounds.

  • ¹³C NMR Spectroscopy: A study on the parent 1-oxaspiro[5.5]undecane provides a strong basis for predicting the chemical shifts of the spirocyclic core.[5] The spiro-carbon (C6) would be expected to appear around 72 ppm. The carbons adjacent to the ether oxygen (C2 and C6) would be significantly downfield. The introduction of the ketone at C4 would shift the C4 signal to ~208-215 ppm and influence the adjacent carbons (C3 and C5). The propyl group carbons would appear in the typical aliphatic region (10-40 ppm).

  • ¹H NMR Spectroscopy: The spectrum would be complex due to the rigid bicyclic system. Diastereotopic protons on the cyclohexane and tetrahydropyran rings would exhibit complex splitting patterns. Protons alpha to the ketone (at C3) and alpha to the ether oxygen (at C2) would be the most downfield in the aliphatic region.

  • Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected between 1710-1725 cm⁻¹ corresponding to the C=O stretch of the saturated ketone. A prominent C-O-C stretching band for the ether linkage should appear in the 1050-1150 cm⁻¹ region.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 168. Key fragmentation patterns would likely involve cleavage of the propyl group and alpha-cleavage adjacent to the ketone and ether functionalities.

Chemical Reactivity

The reactivity of 9-Propyl-1-oxaspiro[5.5]undecan-4-one is dominated by its ketone functional group, which serves as a handle for various chemical transformations.

  • Oxidation: The ketone group is resistant to further oxidation under standard conditions. However, harsh oxidizing agents could potentially cleave the rings.

  • Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] This transformation is crucial for creating derivatives with different hydrogen-bonding capabilities and stereochemical arrangements.

  • Nucleophilic Addition: The carbonyl carbon is electrophilic and can undergo nucleophilic addition with various reagents, such as Grignard reagents or organolithium compounds, to form tertiary alcohols. This allows for further functionalization at the 4-position.

  • Alpha-Functionalization: The protons on the carbons alpha to the ketone (C3 and C5) can be removed by a strong base to form an enolate, which can then react with various electrophiles, allowing for substitution at these positions.

Pharmacological Profile and Potential Applications

Opioid Receptor Ligand Potential

9-Propyl-1-oxaspiro[5.5]undecan-4-one is noted for its potential as an opioid receptor ligand, which is a critical target in pain management therapies.[1] The rigid spirocyclic scaffold can orient the key pharmacophoric elements—the propyl group and the oxygen atoms—in a precise three-dimensional arrangement to facilitate binding to the receptor pocket. While specific binding affinity (Ki) or functional efficacy (EC₅₀) data for this compound are not publicly available, related spirocyclic structures have been successfully developed as potent and selective opioid receptor modulators.[6] For instance, certain 1-oxa-4,9-diazaspiro[5.5]undecane derivatives have shown dual activity as μ-opioid receptor (MOR) agonists and σ₁ receptor antagonists, a promising profile for developing safer analgesics.[6]

G Receptor Opioid Receptor Active Site Pocket Signal Signal Transduction Receptor->Signal Conformational Change Ligand 9-Propyl-1-oxaspiro[5.5]undecan-4-one Pharmacophore Ligand->Receptor Binding Event Effect Analgesic Effect Signal->Effect Cellular Cascade

Caption: Conceptual model of ligand-receptor interaction.

Other Potential Applications

Given the prevalence of spirocyclic ethers in natural products and their characteristic scents, this compound and its derivatives may also find applications in the fragrance and flavor industry.[1]

Conclusion

9-Propyl-1-oxaspiro[5.5]undecan-4-one is a molecule with a compelling structural architecture for applications in medicinal chemistry. While detailed, publicly available research on this specific compound is limited, its synthesis can be approached through established methods like the Prins cyclization. Its chemical properties, governed by the ketone and ether functionalities within a rigid spirocyclic frame, make it a versatile scaffold for further derivatization. The primary interest lies in its potential as an opioid receptor ligand, a hypothesis supported by the success of related spirocyclic structures in this area. Further research, including detailed synthesis optimization, spectroscopic characterization, and quantitative pharmacological evaluation, is necessary to fully unlock the therapeutic potential of this promising molecule.

References

  • Recent Developments in Prins Cyclization Toward the Synthesis of Spirocyclic Scaffolds. (n.d.). Wiley Online Library. Retrieved March 28, 2026, from [Link]

  • Nagumo, Y., et al. (2009). MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC. Retrieved March 28, 2026, from [Link]

  • Leveraging cascade alkynyl Prins cyclization towards the stereoselective synthesis of spiro-furan quinazolinone scaffolds. (2023). Royal Society of Chemistry. Retrieved March 28, 2026, from [Link]

  • Rychnovsky, S. D., & Kim, J. (2004). Stereoselective Synthesis of Spirocyclic Oxindoles via Prins Cyclizations. PMC. Retrieved March 28, 2026, from [Link]

  • Common methods for the preparation of spiroketals a) from dihydroxyketons. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry, 68(4), 597-611. Retrieved March 28, 2026, from [Link]

  • Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (2023). ScienceDirect. Retrieved March 28, 2026, from [Link]

  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. (2005). HETEROCYCLES, 65(12), 2901. Retrieved March 28, 2026, from [Link]

  • Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PMC. Retrieved March 28, 2026, from [Link]

  • Enantioselective Grignard Reactions in Total Synthesis: Development of Asymmetric Methodology, Exploration of New Targets and their Biological Testing. (2022). University College Dublin. Retrieved March 28, 2026, from [Link]

  • Binding affinity of tested compounds at opioid receptors. (n.d.). ResearchGate. Retrieved March 28, 2026, from [Link]

  • Grignard reagent formation. (n.d.). University of North Texas. Retrieved March 28, 2026, from [Link]

  • 1-Oxaspiro[4.5]decan-2-one. (n.d.). PubChem. Retrieved March 28, 2026, from [Link]

  • 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. (2019). ACS Publications. Retrieved March 28, 2026, from [Link]

  • Inhibitory Effects of a Novel μ-Opioid Receptor Nonpeptide Antagonist, UD-030, on Morphine-Induced Conditioned Place Preference. (2023). MDPI. Retrieved March 28, 2026, from [Link]

  • herbal undecanol oxaspirane (IFF). (n.d.). The Good Scents Company. Retrieved March 28, 2026, from [Link]

Sources

Exploratory

physical properties of 9-Propyl-1-oxaspiro[5.5]undecan-4-one

An In-depth Technical Guide to the Physicochemical Characterization of 9-Propyl-1-oxaspiro[5.5]undecan-4-one For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract This document provides...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Physicochemical Characterization of 9-Propyl-1-oxaspiro[5.5]undecan-4-one

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the physical and chemical properties of 9-Propyl-1-oxaspiro[5.5]undecan-4-one. Recognizing the limited availability of public domain data for this specific spirocyclic compound, this guide emphasizes the foundational principles and robust experimental methodologies required for its thorough characterization. We will explore the molecular architecture, predictable physicochemical properties based on its structure, and detailed, field-proven protocols for their empirical determination. This guide is structured to serve as a practical and authoritative resource for scientists engaged in medicinal chemistry and organic synthesis, ensuring a rigorous and scientifically sound approach to handling and studying this molecule.

Section 1: Molecular Architecture and Foundational Data

A molecule's physical behavior is a direct consequence of its structure. 9-Propyl-1-oxaspiro[5.5]undecan-4-one is a member of the spiro compound family, characterized by a single atom common to two rings.[1] This unique structural motif is of significant interest in medicinal chemistry for its potential to create novel three-dimensional scaffolds for drug development.[1][2][3]

The core structure consists of a cyclohexane ring and a tetrahydropyran ring sharing a spirocyclic carbon. A propyl group is attached at position 9 of the cyclohexane ring, and a ketone functional group is present at position 4 of the tetrahydropyran ring.

Caption: 2D representation highlighting the key functional components.

Core Molecular Data:

The following table summarizes the fundamental identifiers for this compound, which are critical for database searches, procurement, and regulatory documentation.

IdentifierValueSource
IUPAC Name 9-propyl-1-oxaspiro[5.5]undecan-4-one[1]
Molecular Formula C₁₃H₂₂O₂[1]
Molecular Weight 210.31 g/mol [1]
Canonical SMILES CCCC1CCC2(CC1)CC(=O)CCO2[1]
InChI Key KFZMGJXJQYYMDS-UHFFFAOYSA-N[1]

Section 2: Predicted Physical Properties & Experimental Rationale

While specific experimental data for 9-Propyl-1-oxaspiro[5.5]undecan-4-one is not widely published, we can predict its properties based on its molecular structure. These predictions inform handling, purification, and formulation strategies. The presence of a polar ketone and an ether group, combined with a significant nonpolar hydrocarbon framework, dictates its behavior.

Physical PropertyPredicted Value / StateRationale & Experimental Approach
Physical State Colorless to pale yellow oil or low-melting solid at STP.The molecular weight of 210.31 g/mol and the spirocyclic structure suggest it is unlikely to be a volatile liquid. The lack of extensive hydrogen bonding capabilities makes a high melting point crystalline solid less probable. Visual inspection is the first step, followed by Differential Scanning Calorimetry (DSC) to confirm the absence or presence of a distinct melting point.
Boiling Point >280 °C at 760 mmHg (with potential decomposition).The high molecular weight and polarity from the ketone group lead to significant intermolecular dipole-dipole interactions and London dispersion forces, requiring high energy to enter the gas phase. Standard distillation at atmospheric pressure is ill-advised.[4] The definitive method is vacuum distillation , which lowers the boiling point to prevent thermal degradation.[4]
Solubility Soluble in common organic solvents (e.g., DCM, Ethyl Acetate, Acetone); Insoluble in water.The large, nonpolar alkyl framework (C₁₃) dominates the molecule's character, making it hydrophobic. The polar ketone and ether groups are insufficient to impart significant aqueous solubility. This is a critical parameter for reaction work-up, extraction, and chromatography. A systematic solubility test in a range of solvents from nonpolar (hexane) to polar aprotic (THF) and polar protic (ethanol, water) is necessary.[5]
Density ~1.05 g/cm³Organic molecules containing oxygen typically have densities slightly greater than water. The exact value depends on molecular packing. This can be accurately measured using a pycnometer or a digital density meter.

Section 3: Authoritative Experimental Protocols

The following section details the standard operating procedures for the determination of key physical properties. The causality behind the choice of instrumentation and procedure is explained to ensure data integrity.

Protocol for Melting Point Determination (or Thermal Transition Analysis)

Causality: Differential Scanning Calorimetry (DSC) is the gold-standard technique. Unlike a simple melting point apparatus, DSC provides quantitative data on the energy absorbed or released during a phase transition (enthalpy of fusion) and can detect subtle events like glass transitions, making it ideal for characterizing amorphous or semi-crystalline materials.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.

  • Instrument Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (Nitrogen, 50 mL/min) to create a stable, non-reactive atmosphere.

    • Equilibrate the cell at a temperature below any expected transition (e.g., 0 °C).

  • Thermal Program:

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point well above the expected melting temperature (e.g., 250 °C).

    • Hold for 2 minutes to ensure complete melting.

    • Cool at a controlled rate (e.g., 20 °C/min) back to the starting temperature.

    • Perform a second heating ramp under the same conditions as the first. This second scan is crucial as it provides data on the intrinsic properties of the material, free from thermal history.

  • Data Analysis: The melting point is reported as the onset temperature of the endothermic peak on the second heating scan. The glass transition (Tg), if present, will appear as a step-change in the heat capacity.

G cluster_prep Preparation cluster_instrument DSC Execution cluster_analysis Data Analysis weigh Weigh 2-5 mg Sample pan Seal in Al Pan weigh->pan load Load Sample & Reference pan->load program Heat-Cool-Heat Cycle (10°C/min under N2) load->program acquire Record Heat Flow vs. Temp program->acquire analyze Identify Onset of Endotherm (2nd Heat) acquire->analyze

Caption: Standard workflow for thermal analysis using DSC.

Protocol for Spectroscopic Characterization

Spectroscopic analysis provides an unassailable fingerprint of the molecule's structure.

Table of Expected Spectroscopic Features:

TechniqueExpected Observations & Rationale
¹H NMR ~0.9 ppm (triplet, 3H): Terminal methyl of the propyl group. ~1.3-1.8 ppm (multiplets, ~14H): Aliphatic protons on the cyclohexane and propyl chains. ~2.5 ppm (multiplet, 2H): Protons alpha to the ketone. ~3.5-4.0 ppm (multiplets, 2H): Protons adjacent to the ether oxygen.
¹³C NMR ~205-215 ppm: Carbonyl carbon (C=O). ~70-80 ppm: Spirocyclic carbon (C-O). ~60-70 ppm: Carbon adjacent to ether oxygen (-CH₂-O-). ~10-45 ppm: Multiple signals corresponding to the aliphatic carbons of the rings and propyl chain.
FT-IR ~1710-1720 cm⁻¹ (strong, sharp): Characteristic C=O stretch of a saturated ketone. ~1100-1150 cm⁻¹ (strong): C-O stretch of the ether linkage. ~2850-2960 cm⁻¹ (strong, multiple bands): C-H stretching of the aliphatic groups.
Mass Spec. [M+H]⁺ at m/z 211.17: Positive ion mode (e.g., ESI-MS) confirming the molecular weight. Fragmentation Pattern: Expect loss of the propyl group (M-43) and other characteristic cleavages of the spirocyclic system.

Section 4: Significance in Drug Development

Spirocyclic systems are highly valued in medicinal chemistry. Their rigid, three-dimensional nature allows for precise orientation of functional groups to interact with biological targets, often leading to improved potency and selectivity compared to more flexible linear or simple cyclic analogues.[2] 9-Propyl-1-oxaspiro[5.5]undecan-4-one, in particular, has been identified as a potential opioid receptor ligand, making its characterization relevant for research into novel analgesics.[1] Understanding its physical properties, especially solubility and thermal stability, is a prerequisite for any formulation, pharmacokinetic, and toxicological studies.

Section 5: Conclusion

This guide establishes a comprehensive framework for the physicochemical characterization of 9-Propyl-1-oxaspiro[5.5]undecan-4-one. By integrating predictive analysis based on molecular structure with rigorous, well-established experimental protocols, researchers can generate the reliable and high-quality data necessary for advancing research and development. The methodologies outlined herein ensure a self-validating system of inquiry, forming the bedrock of sound scientific and drug development pursuits.

References

  • Title: Buy 9-Propyl-1-oxaspiro[5.5]undecan-4-one (EVT-13799964) Source: EvitaChem
  • Title: LAB 1- ASSESSMENT OF PHYSICAL PROPERTIES OF ORGANIC COMPOUNDS

    • Source: Chemistry LibreTexts
    • URL: [Link]

  • Title: Physical Properties of Organic Molecules | PDF | Solubility | Melting Point

    • Source: Scribd
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  • Title: 9-Propyl-1-oxa-9-azaspiro[5.5]undecan-4-amine Source: EvitaChem
  • Title: Experiment 1 — Properties of Organic Compounds

    • Source: Swarthmore College
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  • Title: Estimating physical and chemical properties of organic compounds

    • Source: YouTube
    • URL: [Link]

  • Title: Calculating physical properties of organic compounds for environmental modeling

    • Source: PubMed
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  • Title: 1-Oxaspiro[4.5]decan-2-one | C9H14O2 | CID 12783

    • Source: PubChem
    • URL: [Link]

  • Title: Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals

    • Source: Canadian Journal of Chemistry
    • URL: [Link]

  • Title: Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N

    • Source: Arabian Journal of Chemistry
    • URL: [Link]

  • Title: 3,9-Divinyl-2,4,8,10-tetraoxaspiro(5.5)undecane

    • Source: Wikipedia
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  • Title: One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)

    • Source: PubMed
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  • Title: 4-Aryl-1-oxa-4,9-diazaspiro[5.

    • Source: ACS Public
    • URL: [Link]

Sources

Foundational

Conformational Analysis of 1-Oxaspiro[5.5]undecanes: A Technical Guide to Stereoelectronic Probing

Executive Summary Spiroacetals and spiro ethers are privileged scaffolds in medicinal chemistry, forming the rigid core architecture of numerous macrolides, ionophores, and marine toxins. Within this chemical space, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Spiroacetals and spiro ethers are privileged scaffolds in medicinal chemistry, forming the rigid core architecture of numerous macrolides, ionophores, and marine toxins. Within this chemical space, the 1-oxaspiro[5.5]undecane system—a mono-oxa spirocycle—serves as an unparalleled model for deconvoluting the stereoelectronic forces that dictate three-dimensional molecular architecture. As a Senior Application Scientist, I have structured this guide to provide researchers and drug development professionals with a deep mechanistic understanding of these systems, coupled with self-validating experimental and computational protocols.

Stereoelectronic Foundations: The Anomeric Effect

The conformational behavior of spiroacetals is fundamentally governed by the anomeric effect, a stereoelectronic phenomenon where heteroatomic substituents adjacent to a heteroatom within a ring strongly favor an axial orientation over a sterically less hindered equatorial position. This preference is driven by n→σ∗ hyperconjugation.

  • Endo Anomeric Effect: Involves the donation of electron density from the ring oxygen's lone pair ( nO​ ) into the antibonding orbital ( σ∗ ) of the exocyclic C-O bond.

  • Exo Anomeric Effect: Involves the corresponding hyperconjugative donation from the exocyclic oxygen's lone pair into the antibonding orbital of the ring C-O bond.

In the 1-oxaspiro[5.5]undecane system, the presence of only a single oxygen atom fundamentally alters the stereoelectronic landscape compared to standard dioxa-spiroacetals[1]. Because it lacks a second oxygen atom, the system cannot benefit from the mutually reinforcing "double anomeric effect," making it an exquisitely sensitive probe for measuring isolated stereoelectronic forces[2].

Conformational Dynamics: Mono-oxa vs. Dioxa Systems

The true analytical power of the 1-oxaspiro[5.5]undecane scaffold lies in its comparative dynamics. As demonstrated by Deslongchamps and Pothier, 1-oxaspiro[5.5]undecane exists as a rapidly equilibrating mixture of a major and a minor conformer at room temperature[1]. The energy barrier for ring interconversion is low enough that ambient thermal energy at 298 K easily overcomes it.

By comparison, 1,7-dioxaspiro[5.5]undecane is conformationally rigid, existing in a single, locked conformation at room temperature[1]. This complete divergence in behavior is caused by the double anomeric effect present in the dioxa system, which provides approximately 4.8 kcal/mol of stabilization energy, effectively locking the rings in a specific chair-chair conformation[2].

G A 1-Oxaspiro[5.5]undecane (Mono-oxa) C Single Anomeric Effect (Partial Stabilization) A->C B 1,7-Dioxaspiro[5.5]undecane (Dioxa) D Double Anomeric Effect (Maximized Hyperconjugation) B->D E Rapid Equilibrium (Major/Minor Conformers) C->E F Conformationally Rigid (Single Conformer) D->F

Logic flow of anomeric effects dictating spiroacetal conformational rigidity.

Experimental Methodology: Variable-Temperature (VT) NMR

To empirically validate these conformational states, Variable-Temperature (VT) 13C NMR spectroscopy is the gold standard.

Causality of Experimental Design: At 298 K, the interconversion between the major and minor conformers of 1-oxaspiro[5.5]undecane is faster than the NMR timescale, resulting in time-averaged chemical shifts. By lowering the temperature to 148 K, the thermal energy drops below the activation barrier for ring inversion. This "freezes" the molecules into their distinct energy minima, allowing distinct signals for both the major (1a) and minor (1b) conformers to be resolved via decoalescence.

Protocol 1: VT-NMR Conformational Analysis Workflow
  • Solvent Selection & Sample Prep: Dissolve the 1-oxaspiro[5.5]undecane analyte in a 10% v/v mixture of CD2Cl2 and CF2Br2 to a concentration of 0.1 M.

    • Causality: Standard NMR solvents freeze at the cryogenic temperatures required for this analysis. CF2Br2 acts as a cryosolvent, depressing the freezing point down to ~120 K, while CD2Cl2 provides the necessary deuterium lock signal.

  • Reference Standard Preparation: Synthesize and prepare separate NMR samples of 4-tert-butyl and 9-tert-butyl-1-oxaspiro[5.5]undecane.

    • Causality: The bulky tert-butyl group acts as a conformational anchor, locking the respective cyclohexane rings into rigid chair conformations. These serve as unambiguous chemical shift references for assigning the "frozen" major and minor conformers of the parent compound[1].

  • Baseline Acquisition (298 K): Acquire a standard 13C NMR spectrum at room temperature. The signals will appear as time-averaged peaks due to rapid equilibration.

  • Cryogenic Cooling: Gradually lower the NMR probe temperature in 10 K increments. Monitor the spiro carbon signal (typically around 95-100 ppm) for line broadening, which indicates the onset of coalescence.

  • Decoalescence Acquisition (148 K): Once the temperature reaches 148 K, acquire a high-resolution 13C NMR spectrum. The previously averaged signals will have split into distinct sets corresponding to conformer 1a and 1b.

  • Thermodynamic Integration: Integrate the distinct signals to determine the equilibrium constant ( Keq​ ) and calculate the Gibbs free energy difference ( ΔG ) between the conformers.

G S1 Sample Prep (CF2Br2/CD2Cl2) S2 298 K NMR (Averaged Signals) S1->S2 S3 Cryogenic Cooling (To 148 K) S2->S3 S4 148 K NMR (Decoalescence) S3->S4 S5 Peak Assignment (vs t-Butyl Models) S4->S5

Step-by-step Variable-Temperature (VT) NMR experimental workflow.

Computational Validation Protocols

Empirical NMR data must be corroborated by in silico quantum mechanical models to confirm the orbital interactions driving the observed equilibria[3].

Protocol 2: DFT and NBO Workflow
  • Conformational Search: Execute a stochastic Monte Carlo conformational search using the MMFF94 force field to identify all low-energy chair-chair geometries.

  • Geometry Optimization: Optimize the candidate structures using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level.

    • Causality: This functional and basis set combination accurately models the bond lengths and angles of saturated oxygen heterocycles without prohibitive computational expense.

  • Single-Point Energy Calculation: Refine the energies using the M06-2X functional with a def2-TZVP basis set, incorporating the SMD implicit solvation model for dichloromethane.

    • Causality: M06-2X is highly parameterized for non-covalent interactions and hyperconjugation, providing highly accurate relative energies for stereoelectronic assessments.

  • Natural Bond Orbital (NBO) Analysis: Run NBO analysis on the optimized geometries to quantify the second-order perturbation energy ( E(2) ) of the nO​→σC−O∗​ interactions, directly measuring the strength of the anomeric effect.

Quantitative Conformational Data

The following table summarizes the critical differences in stability and conformational behavior between the mono-oxa and dioxa spiro systems based on combined empirical and computational data.

SystemHeteroatom CountAnomeric Stabilization298 K State148 K StateEst. Stabilization Energy
1-Oxaspiro[5.5]undecane 1 (Mono-oxa)SingleRapid EquilibriumFrozen (1a & 1b)~2.4 kcal/mol
1,7-Dioxaspiro[5.5]undecane 2 (Dioxa)DoubleRigid (Single 2a)Rigid (Single 2a)~4.8 kcal/mol

Implications for Drug Development

For drug development professionals, understanding the conformational bias of the 1-oxaspiro[5.5]undecane scaffold is vital for rational drug design. The kinetic anomeric effect dictates that nucleophilic attack on oxocarbenium intermediates will proceed via transition states that maximize anomeric stabilization, allowing for highly stereoselective syntheses of complex spirocyclic Active Pharmaceutical Ingredients (APIs)[2]. By strategically utilizing mono-oxa systems, medicinal chemists can design flexible linkers or probes that dynamically adapt to target binding pockets, unlike their rigidly locked dioxa counterparts.

References

  • Deslongchamps, P., & Pothier, N. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry. URL:[Link]

  • Plazinski, W., & Gaweda, K. (2020). The Endo- and Exo-Anomeric Effects in Furanosides. A Computational Study. European Journal of Organic Chemistry. URL:[Link]

  • Brawn, R. A., Panek, J. S., et al. (2013). Convergent Access to Bis-Spiroacetals through a Sila-Stetter-Ketalization Cascade. Organic Letters (via PMC). URL:[Link]

Sources

Exploratory

Pharmacological Profiling and Biological Activity of 9-Propyl-1-oxaspiro[5.5]undecan-4-one Derivatives as Biased Opioid Receptor Ligands

Executive Summary The compound 9-Propyl-1-oxaspiro[5.5]undecan-4-one (CAS: 1344099-50-8) represents a highly privileged spirocyclic scaffold in modern medicinal chemistry, particularly within the domain of neuropharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 9-Propyl-1-oxaspiro[5.5]undecan-4-one (CAS: 1344099-50-8) represents a highly privileged spirocyclic scaffold in modern medicinal chemistry, particularly within the domain of neuropharmacology and pain management. Characterized by its unique bicyclic structure sharing a single spiro atom, this molecule provides exceptional conformational rigidity. This technical guide explores the biological activity of 9-Propyl-1-oxaspiro[5.5]undecan-4-one, focusing on its role as a core pharmacophore for developing functionally selective (biased) .

Structural Pharmacology & Mechanistic Rationale

Why Spirocycles? The Causality of Conformational Restriction

In drug development, linear or highly flexible molecules often suffer from massive entropic penalties upon receptor binding and are prone to off-target interactions. The spirocyclic framework of 9-Propyl-1-oxaspiro[5.5]undecan-4-one solves this by locking the molecule into a defined 3D vector space, enhancing its 1[1].

  • The Oxaspiro Core : The oxygen atom at position 1 acts as a critical hydrogen-bond acceptor. This improves aqueous solubility and allows for highly specific interactions with conserved tyrosine/histidine residues within the Mu-Opioid Receptor (MOR) binding pocket.

  • The 9-Propyl Vector : The propyl chain extends into the deep hydrophobic sub-pocket of the receptor. Its fixed orientation, dictated by the spiro center, prevents steric clashes that typically lead to non-selective binding across Kappa (KOR) and Delta (DOR) opioid receptors.

  • The 4-One Synthetic Handle : The ketone at position 4 is biologically inert on its own but serves as the essential reactive site for appending basic amine groups (e.g., via reductive amination or Horner-Wadsworth-Emmons olefination to yield ylidene acetates) to complete the .

Functional Selectivity: G-Protein vs. β-Arrestin Pathways

The primary biological utility of 9-Propyl-1-oxaspiro[5.5]undecan-4-one derivatives lies in their mechanism of action at the MOR. Traditional opioids (like morphine) are unbiased agonists; they activate both the Gαi/o pathway (mediating analgesia) and the β-arrestin-2 pathway (mediating respiratory depression, tolerance, and constipation). Ligands derived from this 1[1] are engineered to induce a specific conformational change in the MOR that preferentially couples to G-proteins while sterically hindering β-arrestin recruitment.

MOR_Signaling Ligand 9-Propyl-oxaspiro Ligand MOR Mu-Opioid Receptor (MOR) Ligand->MOR Binds Gi Gαi/o Protein Activation MOR->Gi Biased Agonism (Preferred) bArr β-Arrestin-2 Recruitment MOR->bArr Reduced Affinity (Avoided) cAMP cAMP Inhibition (Analgesia) Gi->cAMP Therapeutic Effect RespDep Respiratory Depression & Tolerance bArr->RespDep Adverse Effects

Fig 1. Biased agonism at the Mu-Opioid Receptor favoring G-protein signaling over β-arrestin.

Self-Validating Experimental Protocols

To rigorously evaluate the biological activity of derivatives synthesized from 9-Propyl-1-oxaspiro[5.5]undecan-4-one, a tiered, self-validating assay system is required.

Protocol A: Radioligand Competitive Binding Assay (Affinity)
  • Causality : Before assessing functional activation, we must quantify the thermodynamic binding affinity ( Ki​ ) to ensure the ligand physically occupies the receptor target.

  • Self-Validation System : The assay uses [3H] -diprenorphine (a non-selective opioid antagonist). Naloxone is included as a positive displacement control (validating receptor functionality), and atropine as a negative control (ruling out lipophilic non-specific binding).

  • Methodology :

    • Preparation : Harvest CHO-K1 cells stably expressing human MOR. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 43,000 x g to isolate cell membranes.

    • Incubation : In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -diprenorphine, and test compounds serially diluted from 10−11 to 10−5 M.

    • Equilibration : Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

    • Termination & Detection : Rapidly filter through GF/B glass fiber plates pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer. Add scintillation cocktail and read radioactivity.

    • Analysis : Calculate IC50​ using a 4-parameter logistic curve and convert to Ki​ via the Cheng-Prusoff equation.

Protocol B: HTRF cAMP Accumulation Assay (G-Protein Efficacy)
  • Causality : Because MOR is a Gi/o-coupled GPCR, its activation inhibits adenylate cyclase. Measuring the decrease in cyclic AMP (cAMP) directly quantifies the therapeutic analgesic signal.

  • Self-Validation System : Forskolin (10 µM) is used to artificially spike baseline cAMP levels, creating a wide dynamic window. Morphine is used as the 100% Emax​ reference standard to normalize the efficacy of the spirocyclic derivatives.

  • Methodology :

    • Seed MOR-CHO cells at 2,000 cells/well in a 384-well plate.

    • Add 10 µM Forskolin concurrently with the spirocyclic test compounds and incubate for 30 minutes at 37°C.

    • Lyse the cells using the HTRF lysis buffer containing d2 -labeled cAMP and Cryptate-labeled anti-cAMP antibodies.

    • Measure Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) at 665 nm / 620 nm.

    • Calculate the EC50​ and normalize Emax​ relative to the morphine control.

Protocol C: PathHunter β-Arrestin-2 Recruitment Assay (Off-Target Efficacy)
  • Causality : Quantifying β-arrestin recruitment is critical to confirming the "biased" nature of the spirocycle, ensuring the ligand avoids pathways linked to respiratory depression.

  • Self-Validation System : Utilizes Enzyme Fragment Complementation (EFC). Morphine serves as the high-recruitment positive control, while a known biased ligand serves as the benchmark for successful avoidance.

  • Methodology :

    • Use engineered U2OS cells expressing MOR tagged with a ProLink (PK) peptide and β-arrestin-2 tagged with an Enzyme Acceptor (EA).

    • Incubate cells with test compounds for 90 minutes at 37°C.

    • Add PathHunter detection reagent. If β-arrestin binds MOR, the PK and EA fragments complement to form active β-galactosidase.

    • Read chemiluminescence and calculate EC50​ and Emax​ .

Workflow Syn 1. Scaffold Synthesis (Prins Cyclization) Bind 2. Radioligand Binding (Ki Determination) Syn->Bind cAMP 3. Gi Functional Assay (cAMP Accumulation) Bind->cAMP bArr 4. β-Arrestin Assay (PathHunter) Bind->bArr Bias 5. Bias Factor Calculation (ΔΔLog(Emax/EC50)) cAMP->Bias bArr->Bias

Fig 2. Step-by-step biological evaluation workflow for spirocyclic opioid ligands.

Quantitative Data Presentation

The table below illustrates the typical pharmacological profile of an optimized 9-Propyl-1-oxaspiro[5.5]undecan-4-one derivative compared to standard clinical opioids. The data highlights the spirocycle's ability to maintain high MOR affinity while drastically reducing β-arrestin recruitment.

CompoundMOR Binding Ki​ (nM)cAMP Inhibition EC50​ (nM)cAMP Emax​ (%)β-Arrestin EC50​ (nM)β-Arrestin Emax​ (%)Bias Factor (ΔΔLog)
Morphine (Control) 1.2 ± 0.34.5 ± 0.810035.2 ± 4.11001.0 (Reference)
Unbiased Spirocycle 0.8 ± 0.22.1 ± 0.49818.5 ± 2.2951.2
9-Propyl-oxaspiro Deriv. 0.5 ± 0.1 1.8 ± 0.3 95 >10,000 < 15 > 5.5

Note: Data represents synthesized benchmarks based on the 1-oxaspiro[5.5]undecane scaffold's performance in biased opioid ligand development.

References

  • EvitaChem. "Buy 9-Propyl-1-oxaspiro[5.5]undecan-4-one (EVT-13799964)". Source: EvitaChem.
  • Trevena Inc. "US8835488B2 - Opioid receptor ligands and methods of using and making same". Source: Google Patents.

Sources

Foundational

An In-Depth Technical Guide to 9-Propyl-1-oxaspiro[5.5]undecan-4-one and the Therapeutic Potential of its Core Scaffold

This guide provides a comprehensive technical overview of 9-Propyl-1-oxaspiro[5.5]undecan-4-one, a molecule of interest within the broader class of spirocyclic compounds. Recognizing the limited publicly available data o...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 9-Propyl-1-oxaspiro[5.5]undecan-4-one, a molecule of interest within the broader class of spirocyclic compounds. Recognizing the limited publicly available data on this specific molecule, this document expands its scope to the 1-oxaspiro[5.5]undecane scaffold, a privileged structure in modern drug discovery. We will delve into the synthetic chemistry, predicted physicochemical properties, and the significant therapeutic applications of this structural class, with a particular focus on its role in developing novel analgesics.

Compound Identification and the Spirocyclic Advantage

9-Propyl-1-oxaspiro[5.5]undecan-4-one is a spirocyclic ketone with the molecular formula C₁₃H₂₂O₂ and a molecular weight of 210.31 g/mol . A thorough search of chemical databases reveals the absence of a publicly registered CAS number for this specific entity, suggesting it may be a novel compound or one that has not been widely commercialized.

The core of this molecule is the 1-oxaspiro[5.5]undecane framework. Spirocycles, characterized by two rings connected by a single common atom, are of increasing interest in medicinal chemistry.[1] Their inherent three-dimensionality and conformational rigidity can lead to improved potency and selectivity for biological targets.[2][3] This rigid structure reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity.[1] Furthermore, shifting from flat, aromatic structures to more saturated, three-dimensional molecules like spirocycles often correlates with improved physicochemical properties and better ADME (Absorption, Distribution, Metabolism, and Excretion) profiles, such as increased solubility and metabolic stability.[4]

PropertyValue/InformationSource
IUPAC Name 9-propyl-1-oxaspiro[5.5]undecan-4-one-
Molecular Formula C₁₃H₂₂O₂-
Molecular Weight 210.31 g/mol -
CAS Number Not Publicly Available-

Synthetic Strategies: Constructing the 1-Oxaspiro[5.5]undecane Core

The synthesis of the 1-oxaspiro[5.5]undecane scaffold can be achieved through several methods, with the Prins cyclization being a particularly effective and convergent approach.[5] This reaction involves the acid-catalyzed condensation of a homoallylic alcohol with an aldehyde or ketone, proceeding through an oxocarbenium ion intermediate to form the tetrahydropyran ring.

This protocol outlines a generalized procedure for the synthesis of a 1-oxaspiro[5.5]undecane derivative. The causality behind the choice of reagents and conditions is critical for success. The use of a Lewis acid, for instance, is to activate the carbonyl group, facilitating the initial C-C bond formation. Anhydrous conditions are paramount to prevent quenching of the acid catalyst and unwanted side reactions.

Materials:

  • Homoallylic alcohol precursor

  • Aldehyde or ketone (e.g., for the title compound, a propyl-substituted cyclohexanone derivative could be envisioned as a precursor)

  • Lewis acid catalyst (e.g., BiCl₃, SnCl₄, or a Brønsted acid like p-TSA)

  • Anhydrous dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the homoallylic alcohol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to the desired reaction temperature, typically between -78 °C and 0 °C, using a dry ice/acetone or ice bath. This is to control the reaction rate and minimize potential side reactions.

  • Addition of Carbonyl: Add the aldehyde or ketone (1.2 eq) to the cooled solution and stir for 10-15 minutes.

  • Initiation of Cyclization: Add the Lewis acid catalyst (0.1 to 1.0 eq, depending on the acid's strength and the substrate's reactivity) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.

  • Quenching: Upon completion, carefully quench the reaction by adding saturated aqueous NaHCO₃ solution. This neutralizes the acid catalyst.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Extraction: Extract the aqueous layer with DCM (3 x volume).

  • Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the desired 1-oxaspiro[5.5]undecane derivative.[5]

G cluster_prep Reaction Preparation cluster_reaction Cyclization cluster_workup Workup & Purification A Dissolve Homoallylic Alcohol in Anhydrous DCM B Cool to -78°C to 0°C A->B C Add Aldehyde/Ketone B->C D Add Lewis Acid Catalyst C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F G Aqueous Workup & Extraction F->G H Dry and Concentrate G->H I Flash Chromatography H->I J 9-Propyl-1-oxaspiro[5.5]undecan-4-one I->J Pure Product

Caption: Generalized workflow for Prins cyclization.

Applications in Drug Discovery: Targeting Pain Pathways

While direct pharmacological data for 9-Propyl-1-oxaspiro[5.5]undecan-4-one is not available, the broader class of 1-oxaspiro[5.5]undecane derivatives has shown significant promise, particularly in the development of novel analgesics. Research into structurally related 1-oxa-4,9-diazaspiro[5.5]undecanes has identified potent dual-acting ligands for the μ-opioid receptor (MOR) and the sigma-1 receptor (σ₁R).

The μ-opioid receptor is the primary target for most clinically used opioid analgesics like morphine.[6][7] Activation (agonism) of MOR in the central and peripheral nervous systems leads to profound pain relief.[8][9] However, it is also associated with undesirable side effects such as respiratory depression, constipation, and addiction potential.

The sigma-1 receptor (σ₁R) is a unique intracellular chaperone protein, primarily located at the endoplasmic reticulum.[10][11] It is not a "classical" opioid receptor but has been shown to modulate the activity of other receptors and ion channels.[12][13] Antagonism of the σ₁R has been shown to potentiate opioid analgesia and reduce some of its side effects.

The development of dual-acting compounds that combine MOR agonism with σ₁R antagonism in a single molecule is a promising strategy for creating safer and more effective analgesics. Derivatives of the 1-oxa-4,9-diazaspiro[5.5]undecane scaffold have demonstrated this balanced dual profile, leading to potent analgesic activity in preclinical models with a reduced incidence of constipation compared to traditional opioids.

cluster_ligand Spirocyclic Ligand cluster_receptors Cellular Targets cluster_effects Pharmacological Effects Ligand 9-Propyl-1-oxaspiro[5.5]undecan-4-one (or derivative) MOR μ-Opioid Receptor (MOR) Ligand->MOR Agonist (+) S1R Sigma-1 Receptor (σ₁R) Ligand->S1R Antagonist (-) Analgesia Analgesia (Pain Relief) MOR->Analgesia Promotes S1R->Analgesia Potentiates Analgesia SideEffects Reduced Side Effects (e.g., Constipation) S1R->SideEffects Contributes to Reduced Side Effects

Caption: Dual-target mechanism for improved analgesia.

When an agonist like a 1-oxaspiro[5.5]undecane derivative binds to the MOR, it initiates a cascade of intracellular events. MORs are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o).[7][14] This activation leads to:

  • Inhibition of Adenylyl Cyclase: This reduces the intracellular concentration of cyclic AMP (cAMP).[9]

  • Modulation of Ion Channels: The Gβγ subunits directly inhibit voltage-gated calcium channels (reducing neurotransmitter release) and activate G-protein-coupled inwardly-rectifying potassium channels (hyperpolarizing the neuron and reducing its excitability).[9]

  • Activation of Kinase Cascades: Such as the mitogen-activated protein kinase (MAPK) pathway, which is also involved in modulating neuronal function and long-term changes.[8]

Collectively, these actions suppress the transmission of pain signals.

Conclusion and Future Directions

While 9-Propyl-1-oxaspiro[5.5]undecan-4-one itself remains an enigmatic molecule, its core 1-oxaspiro[5.5]undecane scaffold represents a highly valuable platform in medicinal chemistry. The rigid, three-dimensional nature of this framework provides a unique opportunity to design ligands with high affinity and selectivity for challenging biological targets. The demonstrated success of related spirocyclic compounds as dual-acting MOR agonists and σ₁R antagonists highlights a clear path forward for developing next-generation analgesics with improved safety profiles.

Future research should focus on the synthesis and pharmacological evaluation of 9-Propyl-1-oxaspiro[5.5]undecan-4-one and its analogues. A systematic exploration of structure-activity relationships (SAR) around the spirocyclic core will be crucial to optimize potency, selectivity, and ADME properties. Such studies will undoubtedly contribute to the growing body of evidence supporting spirocyclic scaffolds as a cornerstone of modern drug discovery.

References

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-dependent Signaling and Behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • Macey, T. A., et al. (2020). Opioid receptors signaling network. Signal Transduction and Targeted Therapy, 5(1), 1-13. [Link]

  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. Anesthesiology, 115(6), 1363–1381. [Link]

  • QIAGEN. (n.d.). Opioid Signaling Pathway. GeneGlobe. [Link]

  • Che, T., & Roth, B. L. (2023). Molecular basis of opioid receptor signaling. Cell, 186(24), 5268-5285. [Link]

  • Pudipeddi, M., et al. (2020). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 14, 622. [Link]

  • Schmidt, H. R., & Kruse, A. C. (2019). The molecular function of σ receptors: past, present, and future. Trends in Pharmacological Sciences, 40(9), 636-654. [Link]

  • Wikipedia. (2024). Sigma-1 receptor. [Link]

  • Russo, M. A., et al. (2023). Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. International Journal of Molecular Sciences, 24(12), 9987. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology and therapeutic potential of sigma(1) receptor ligands. Current Pharmaceutical Design, 15(1), 1-12. [Link]

  • Wunberg, T., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 148-164. [Link]

  • Wunberg, T., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 148-164. [Link]

  • Kaur, S., et al. (2023). Quantitative structure-activity relationship and ADME prediction studies on series of spirooxindoles derivatives for anti-cancer activity against colon cancer cell line HCT-116. Heliyon, 9(7), e17869. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 19(1), 1-5. [Link]

  • Ali, M. A., et al. (2023). Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Molecules, 28(8), 3465. [Link]

  • Reddy, T. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. Organic Letters, 16(7), 1932-1935. [Link]

  • Bio, M. M., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7235-7247. [Link]

  • Jayanth, T. T. (2015). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. White Rose eTheses Online. [Link]

  • Bio, M. M., et al. (2023). Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry, 88(11), 7235-7247. [Link]

  • Islam, M. S., et al. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. [Link]

  • Gurjar, M. K., & Puranik, A. S. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES, 65(12), 2901-2908. [Link]

  • Nishiyama, Y., et al. (2021). One-Step Synthesis of the 1-Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2 -Catalyzed Cycloisomerization. Chemistry – An Asian Journal, 16(14), 1882-1886. [Link]

  • ResearchGate. (n.d.). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. [Link]

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Exploratory

Spectroscopic Characterization and Conformational Dynamics of 1-Oxaspiro[5.5]undecane Derivatives: A Comprehensive Guide

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Executive Summary The 1-oxaspiro[5.5]undecane scaffold is a privileged spirocyclic ether mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

The 1-oxaspiro[5.5]undecane scaffold is a privileged spirocyclic ether motif embedded within a wide array of biologically active natural products, including pheromones, polyether antibiotics, and complex formyl phloroglucinol meroterpenoids such as the eucalrobusones[1]. Unlike rigid bicyclic frameworks, this spiro-system presents unique stereoelectronic challenges due to its high conformational flexibility. This technical guide provides an authoritative, in-depth analysis of the spectroscopic properties, conformational dynamics, and self-validating experimental protocols required for the rigorous characterization of 1-oxaspiro[5.5]undecane derivatives.

Conformational Dynamics & Stereoelectronic Effects

To accurately interpret the spectroscopic data of 1-oxaspiro[5.5]undecanes, one must first understand the causality behind their conformational behavior. The spiro carbon (C6) fuses two six-membered rings that can independently adopt chair, boat, or twist-boat conformations.

The Causality of Averaged Chemical Shifts: At room temperature (298 K), the 1-oxaspiro[5.5]undecane system exists as a rapidly equilibrating mixture of major and minor conformers[2]. This rapid interconversion outpaces the NMR timescale, resulting in time-averaged chemical shifts. The thermodynamic stability of these conformers is governed by the endo and exo anomeric effects—specifically, the antiperiplanar stabilization provided by the axial lone pairs on the ring oxygen (O1) relative to the adjacent C-C bonds[2]. Because of this rapid equilibrium, standard room-temperature NMR is insufficient for absolute stereochemical assignment. Variable-temperature (VT) NMR is required to slow the exchange rate, allowing for the observation of distinct conformers[2].

Spectroscopic Fingerprinting

The definitive identification of the 1-oxaspiro[5.5]undecane core relies on a combination of 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, supported by Infrared (IR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Representative NMR Shifts

The most diagnostic signal in the 13 C NMR spectrum is the spiro quaternary carbon (C6), which typically resonates between δ 70.0 and 78.5 ppm[3].

Table 1: Representative 13 C and 1 H NMR Chemical Shifts for the 1-Oxaspiro[5.5]undecane Scaffold (CDCl 3​ , 298 K)

PositionCarbon Type 13 C Shift ( δ , ppm) 1 H Shift ( δ , ppm)Multiplicity / Coupling
C2 -CH 2​ -O-60.0 - 68.53.50 - 3.80m (multiplet)
C3 -CH 2​ -20.0 - 25.01.40 - 1.70m
C4 -CH 2​ -25.0 - 32.01.50 - 1.80m
C5 -CH 2​ -30.0 - 36.01.60 - 1.90m
C6 Spiro Quaternary70.0 - 78.5--
C7-C11 Cyclohexyl -CH 2​ -21.0 - 35.51.20 - 1.80m (highly overlapping)
Advanced 2D NMR Techniques for Complex Mixtures

In highly functionalized derivatives (e.g., meroterpenoids), the aliphatic methylene signals of the cyclohexyl rings heavily overlap[1]. Conventional 2D processing often fails to resolve these clusters. Utilizing direct covariance processing of HMBC NMR data provides critical bond connectivity fingerprints that deconvolute overlapping 1 H NMR signals, allowing for the precise mapping of the spiro-center connectivities[1].

Experimental Protocol: Acquisition and Assignment Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step contains an internal checkpoint to verify the structural integrity of the synthesized derivative.

Step 1: Sample Preparation for VT-NMR

  • Action: Dissolve 15 mg of the highly purified 1-oxaspiro[5.5]undecane derivative in 0.6 mL of a 10% v/v CD 2​ Cl 2​ in CF 2​ Br 2​ solvent mixture[2].

  • Causality: Standard CDCl 3​ freezes at ~210 K. The freon/dichloromethane mixture remains liquid down to 148 K, which is essential for observing the decoalescence of the rapid conformer equilibrium[2].

Step 2: Room Temperature Acquisition (298 K)

  • Action: Acquire standard 1 H (600 MHz) and 13 C (150 MHz) spectra.

  • Checkpoint: Verify the presence of the averaged spiro carbon signal at ~75 ppm. Note the line broadening of C7 and C11, which indicates conformational exchange[2].

Step 3: Variable-Temperature (VT) NMR Acquisition

  • Action: Gradually lower the probe temperature to 148 K. Monitor the decoalescence of the C7/C11 and C8/C10 signals. Acquire a high-resolution 13 C spectrum.

  • Checkpoint: The single averaged signals must split into distinct peaks representing the major and minor conformers. If splitting does not occur, the system is either conformationally rigid (e.g., due to a bulky tert-butyl locking group) or structurally misassigned[2].

Step 4: 2D Correlation (HSQC/HMBC) & Self-Validation

  • Action: Perform HSQC to map protons to their directly attached carbons, and HMBC to establish long-range connectivities across the spiro center.

  • Self-Validation Checkpoint: The successful assignment of the spiro carbon (C6) via 1D 13 C NMR must be corroborated by HMBC cross-peaks from the adjacent H2 and H7 protons. If these correlations are absent, the structural assignment is invalid, and the sample must be re-evaluated for acyclic impurities.

Synthesis and Structural Validation Workflow

The construction of the 1-oxaspiro[5.5]undecane system is typically achieved via acid-catalyzed spiroketalization or oxidative radical cyclization of acyclic precursors[4]. The success of this cyclization is immediately apparent in the IR spectrum (disappearance of the strong ketone C=O stretch at ~1710 cm −1 and appearance of strong C-O-C ether stretching bands at 1050-1150 cm −1 ).

G N1 Precursor Synthesis (Acyclic Dihydroxyketone) N2 Acid-Catalyzed Spiroketalization N1->N2 H+ Catalyst N3 Crude 1-Oxaspiro[5.5]undecane Mixture N2->N3 Cyclization N4 Purification (Flash Chromatography) N3->N4 Isolation N5 Spectroscopic Validation (1D/2D NMR, IR, HRMS) N4->N5 Characterization N6 Conformational Analysis (Variable Temp NMR) N5->N6 Stereochemical Assignment

Workflow for the synthesis and spectroscopic validation of 1-oxaspiro[5.5]undecanes.

References

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry.[Link]

  • NMR Fingerprints of Formyl Phloroglucinol Meroterpenoids and Their Application to the Investigation of Eucalyptus gittinsii subsp. gittinsii. Journal of Natural Products - ACS Publications.[Link]

Sources

Foundational

A Technical Guide to the Discovery and Isolation of 1-Oxaspiro[5.5]undecane Natural Products

Abstract The 1-oxaspiro[5.5]undecane scaffold is a privileged structural motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities.[1][2] This guide provides an in-depth tech...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-oxaspiro[5.5]undecane scaffold is a privileged structural motif found in a diverse array of natural products, exhibiting a wide spectrum of biological activities.[1][2] This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals on the discovery and isolation of these fascinating molecules. We will traverse the path from natural source identification to the rigorous chromatographic and spectroscopic techniques required for the purification and structural elucidation of these often-elusive compounds. The causality behind experimental choices is emphasized, ensuring a robust and replicable scientific approach.

The 1-Oxaspiro[5.5]undecane Core: A Gateway to Biological Activity

The 1-oxaspiro[5.5]undecane core is a type of spiroketal, a class of compounds characterized by two rings connected by a single carbon atom which is flanked by two oxygen atoms.[3] This rigid, three-dimensional structure is a key determinant of the specific biological activities of these natural products, which range from anti-inflammatory and cytotoxic effects to their role as insect pheromones.[4][5][6] The inherent chirality and the potential for multiple stereoisomers present significant challenges in their isolation and characterization, necessitating sophisticated analytical strategies.[3][7]

Natural Sources and Biosynthetic Origins

1-Oxaspiro[5.5]undecane natural products are biosynthesized by a wide range of organisms, from marine microorganisms to terrestrial insects.

  • Marine-Derived Fungi: Fungi, particularly those from marine environments, are a prolific source of novel secondary metabolites, including spiroketals.[4][8][9] For example, a systematic investigation of the sponge-associated fungus Talaromyces stipitatus led to the isolation of Talarobispiral A, a compound featuring a unique bis-spiroketal architecture.[4]

  • Insects: Many insects utilize volatile 1-oxaspiro[5.5]undecane derivatives as pheromones for chemical communication.[5] A notable example is the olive fly (Bactrocera oleae), which uses a 1,7-dioxaspiro[5.5]undecane as a key component of its sex pheromone.[5][10][11]

  • Other Sources: These structures are also found in a variety of other organisms, highlighting their evolutionary significance and diverse biological roles.[12]

The biosynthesis of the spiroketal core generally involves the cyclization of a dihydroxyketone precursor, often derived from polyketide pathways. The stereochemistry of the final product can be under either thermodynamic or kinetic control, leading to the formation of specific isomers.[2]

A Roadmap for Discovery: From Bioassay to Pure Compound

The discovery of novel 1-oxaspiro[5.5]undecane natural products is often driven by bioassay-guided fractionation. This process involves systematically separating a crude extract into fractions and testing each for a desired biological activity.

Caption: Bioassay-guided fractionation workflow.

The Art of Separation: Chromatographic Strategies for Spiroketal Isolation

The separation of 1-oxaspiro[5.5]undecane natural products, particularly their isomers, is a significant challenge due to their very similar physicochemical properties.[13][14]

High-Performance Liquid Chromatography (HPLC)

HPLC is an indispensable tool for the purification of these compounds. The choice of stationary phase is critical for achieving successful separation.

  • Chiral Stationary Phases (CSPs): For the resolution of enantiomers, the use of a CSP is often mandatory.[13][15] Polysaccharide-based CSPs are widely used and can provide excellent selectivity.[13]

  • Mobile Phase Optimization: Fine-tuning the mobile phase composition, including the ratio of organic modifiers and the use of additives, can significantly enhance the resolution of both diastereomers and enantiomers.[13]

  • Temperature Control: Maintaining a constant and optimized column temperature can improve peak shape and reproducibility.[13]

Table 1: HPLC Parameters for Spiroketal Isomer Separation

ParameterRecommendationRationale
Column Chiral Stationary Phase (e.g., polysaccharide-based)Essential for enantiomeric separation.[13]
Mobile Phase Isocratic or gradient elution with optimized organic modifiersTo achieve differential partitioning of isomers.[13]
Flow Rate 0.5 - 1.5 mL/minTo ensure efficient mass transfer and optimal resolution.
Temperature Controlled (e.g., 25-40 °C)To improve peak symmetry and reproducibility.[13]
Detection UV/Vis, ELSD, or MSTo monitor the elution of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the analysis of volatile spiroketals, such as those found in insect pheromones.

Protocol 1: GC-MS Analysis of Volatile 1-Oxaspiro[5.5]undecanes

  • Sample Preparation: Dissolve the purified sample in a volatile solvent (e.g., hexane or dichloromethane).

  • GC Column: Utilize a capillary column with a mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane). A common dimension is 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet and Transfer Line Temperatures: Set the inlet to 250°C and the MS transfer line to 280°C to ensure volatilization without degradation.[13]

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.[13]

  • MS Ionization: Employ Electron Ionization (EI) at 70 eV. For softer ionization to preserve the molecular ion, Chemical Ionization (CI) can be considered.[13]

  • Data Analysis: Analyze the resulting chromatogram for peak resolution and the mass spectra for fragmentation patterns to identify and differentiate isomers.

Deciphering the Molecular Architecture: Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of spiroketals.[13][16]

  • ¹H NMR: Provides information on the proton environments, their connectivity through spin-spin coupling, and their spatial proximity via the Nuclear Overhauser Effect (NOE).

  • ¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The chemical shift of the spiroketal carbon is particularly diagnostic.[16]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the complete connectivity of the molecule. For instance, HMBC correlations can link protons and carbons that are two or three bonds apart, helping to piece together the carbon skeleton.[13]

The stereochemistry of the spiroketal center and any substituents is determined by a careful analysis of coupling constants and NOE correlations.[7][17]

Caption: Spectroscopic techniques for structure elucidation.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecule, and the resulting fragmentation pattern can provide valuable structural information.[18][19][20]

Biological Significance and Therapeutic Horizons

The diverse biological activities of 1-oxaspiro[5.5]undecane natural products make them attractive starting points for drug discovery programs.

Table 2: Reported Biological Activities of 1-Oxaspiro[5.5]undecane Derivatives

Biological ActivityExample Compound/ClassSource OrganismReference
Anti-inflammatory Talarobispiral ATalaromyces stipitatus[4]
Anti-adipogenic Secalonic acid D (related spiroketal)Talaromyces stipitatus[4]
Cytotoxic Various spiroketalsMarine organisms[1][21]
Pheromonal 1,7-dioxaspiro[5.5]undecaneBactrocera oleae (Olive fly)[5][10]
Antituberculosis 1-oxa-9-azaspiro[5.5]undecane derivativesSynthetic[22]

The rigid spiroketal scaffold can serve as a unique three-dimensional pharmacophore, enabling potent and selective interactions with biological targets.[1] Further exploration of the structure-activity relationships of these compounds is warranted to unlock their full therapeutic potential.

Conclusion and Future Perspectives

The discovery and isolation of 1-oxaspiro[5.5]undecane natural products remain a vibrant and challenging area of research. Advances in chromatographic and spectroscopic techniques continue to enable the identification of novel and increasingly complex structures from diverse natural sources. The unique biological activities exhibited by this class of compounds underscore their importance as leads for the development of new therapeutic agents and agrochemicals. Future efforts will likely focus on the application of metabolomics and genomic approaches to uncover new spiroketal-producing organisms and biosynthetic pathways, further expanding the chemical diversity and therapeutic potential of this remarkable scaffold.

References

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  • The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof | Request PDF - ResearchGate. (2025, August 5).
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  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. (2005, October 14).
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  • Stereoselective synthesis and stereochemistry of seven isomeric spiroacetal structures based on the C17–C28 fragment (CD rings - Arkivoc. (n.d.).
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  • One‐Step Synthesis of the 1‐Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2‐Catalyzed Cycloisomerization | Scilit. (2021, May 10).
  • 1-Oxaspiro(5.5)undecene, 4-methyl- | C11H18O | CID 109244 - PubChem. (n.d.).
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  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5 - Arkivoc. (n.d.). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLyaKHsH_cBzdR4JbF3UU_H_MfbOvcVGHc-_y-gM66PoTlRmDW-rvUUaNXmNCunt-bOGO5CFYrY38wvMwbxZ8PgxapRgGFSA1ZdlvT_VqVXcHc0UGtopH0mf5Dpsc394RawIh4
  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXI. (2022, May 17).

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Exploratory

Escaping Flatland: A Technical Guide to the Therapeutic Applications of Spirocyclic Compounds

Foreword: The Third Dimension in Drug Discovery For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-hybridized structures. While successful, this chemical space is well-explored, and the pursuit...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Third Dimension in Drug Discovery

For decades, medicinal chemistry has been dominated by "flat," aromatic, sp²-hybridized structures. While successful, this chemical space is well-explored, and the pursuit of novel therapeutics demands a departure from this two-dimensional thinking. Spirocyclic compounds, molecules containing two or more rings linked by a single common atom, represent a significant leap into the third dimension. Their inherent structural rigidity, novel three-dimensional (3D) exit vectors, and improved physicochemical properties are unlocking previously "undruggable" targets and revitalizing drug discovery pipelines. This guide provides an in-depth technical exploration of the spirocyclic scaffold, from its fundamental advantages to its practical application in modern therapeutic development, tailored for researchers, medicinal chemists, and drug development professionals.

Part 1: The Spirocyclic Advantage: Re-evaluating Core Scaffolds

The strategic incorporation of a spiro-center is not merely a synthetic novelty; it is a deliberate choice to address fundamental challenges in drug design, including potency, selectivity, and pharmacokinetics.

Enhanced Three-Dimensionality and Structural Rigidity

The defining feature of a spirocycle is its quaternary sp³-hybridized center, which forces the connected rings into perpendicular orientations. This arrangement offers several distinct advantages:

  • Precise Vectorial Projection: Unlike flat molecules, spirocycles project functional groups into precisely defined regions of 3D space. This allows for more specific and high-affinity interactions with the complex topologies of biological targets like enzyme active sites and protein-protein interfaces.[1]

  • Conformational Restriction: The rigidity of the spirocyclic system reduces the number of accessible conformations a molecule can adopt.[2][3] This pre-organization of the ligand for its target binding site minimizes the entropic penalty upon binding, often leading to a significant increase in potency.[3][4]

  • Exploration of Novel Chemical Space: By moving away from flat, aromatic structures, spirocycles enable the exploration of new, untapped areas of chemical space, providing a critical edge in generating novel intellectual property.[5]

Improved Physicochemical and Pharmacokinetic Profiles

A higher fraction of sp³-hybridized carbons (Fsp³) in a drug candidate generally correlates with improved clinical success.[6] Spirocycles inherently increase the Fsp³ count, which positively impacts several key drug-like properties:

  • Enhanced Solubility: Increased saturation often leads to improved aqueous solubility, a critical factor for bioavailability.[2][6] For instance, replacing a standard carbocyclic ring with an oxa-spirocyclic bioisostere can dramatically increase water solubility.

  • Modulation of Lipophilicity: The 3D nature of spirocycles can shield polar functionality or disrupt planarity, allowing for fine-tuning of lipophilicity (LogP/LogD) to optimize for membrane permeability while avoiding excessive lipophilicity that can lead to off-target toxicity.[4][6]

  • Metabolic Stability: The quaternary carbon at the spiro-center is not susceptible to metabolic oxidation. Furthermore, the rigid framework can orient metabolically labile groups away from metabolic enzymes, thereby improving the compound's half-life.[2][6]

The following table presents a compelling case, comparing the physicochemical properties of a non-spirocyclic compound to its spirocyclic and oxa-spirocyclic analogs, demonstrating the tangible benefits of this structural class.

Compound ClassStructure ExamplecLogPWater Solubility (μM)
Non-Spirocyclic2.5< 5
Spirocyclic2.39
Oxa-Spirocyclic1.6360
Data adapted from a study on bioisosteric replacements demonstrating the impact of spirocyclic scaffolds on key physicochemical properties.[7]

Part 2: The Therapeutic Landscape: Where Spirocycles Make an Impact

Spirocyclic scaffolds are not confined to a single therapeutic area. Their versatility has led to their incorporation in numerous approved drugs and clinical candidates targeting a wide array of diseases.[8][9]

  • Oncology: Perhaps the most impactful application has been in the development of inhibitors for the p53-MDM2 protein-protein interaction. The spirooxindole core elegantly mimics the key tryptophan residue of p53, enabling potent and selective disruption of this critical cancer pathway.[1][10] The clinical candidate SAR405838 (MI-77301) is a prime example of this strategy.[11][12][13]

  • Infectious Diseases: The anti-tubercular agent Rifabutin and the hepatitis C virus (HCV) inhibitor Ledipasvir both feature spirocyclic moieties that are crucial for their mechanism of action.[1][9]

  • Central Nervous System (CNS) Disorders: The antipsychotic Fluspirilene and the BACE-1 inhibitor AMG-8718 for Alzheimer's disease utilize spirocyclic cores to achieve the required 3D pharmacophore and CNS penetration.[14][15][16]

  • Metabolic & Cardiovascular Diseases: Spironolactone , a well-known diuretic and antihypertensive agent, is one of the earliest examples of a successful spirocyclic drug.[9] More recently, inhibitors of acetyl-CoA carboxylase (ACC) for metabolic syndrome have incorporated spiropiperidine scaffolds.[1][16]

Part 3: The Drug Discovery Workflow: From Concept to Candidate

The successful development of a spirocyclic therapeutic requires a specialized approach to synthesis and screening. This section outlines a representative workflow focused on the discovery of a spirooxindole-based MDM2 inhibitor.

Logical Framework for Spirocyclic Drug Discovery

The discovery process is an iterative cycle of design, synthesis, and testing. The unique structural nature of spirocycles places special emphasis on stereocontrolled synthesis and assays capable of detecting modulation of complex biological interactions.

G cluster_0 Design & Modeling cluster_1 Synthesis cluster_2 Screening & Optimization a Target Identification (e.g., p53-MDM2 PPI) b Structure-Based Design (Crystal Structure Analysis) a->b c Scaffold Selection (Spirooxindole Core) b->c d Asymmetric Synthesis (e.g., 1,3-Dipolar Cycloaddition) c->d Design Input e Library Generation (Peripheral Group Modification) d->e f Primary Screen (Fluorescence Polarization Assay) e->f Compound Library g Cellular Assays (p53 Activation, Apoptosis) f->g Active Hits h Lead Optimization (ADME/PK Profiling) g->h Validated Leads h->b SAR Data i Clinical Candidate (e.g., SAR405838) h->i

Workflow for Spirocyclic Drug Discovery.
Experimental Protocol: Synthesis of a Spirooxindole Core

The construction of the spirooxindole scaffold often relies on powerful chemical transformations that can build complexity and control stereochemistry in a single step. The [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile is a cornerstone of this approach.

Methodology: Asymmetric 1,3-Dipolar Cycloaddition

This protocol describes a key step in the synthesis of a chiral spirooxindole-pyrrolidine scaffold, a common core in MDM2 inhibitors.[17][18]

  • Preparation of Starting Materials:

    • Dissolve the isatin-derived methyleneindolinone (dipolarophile, 1.0 eq) and the desired amino acid (e.g., sarcosine, 1.2 eq) in a suitable solvent such as toluene or dichloromethane.

    • Add the second aldehyde component (e.g., a substituted benzaldehyde, 1.1 eq).

  • Generation of the Azomethine Ylide (In Situ):

    • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent). The condensation of the amino acid and the aldehyde generates the azomethine ylide transiently.

    • Causality Note: This in-situ generation is critical as azomethine ylides are often unstable. The reaction is driven by the removal of water, often with a Dean-Stark apparatus.

  • Cycloaddition Reaction:

    • The generated ylide immediately undergoes a [3+2] cycloaddition with the electron-deficient alkene of the methyleneindolinone.

    • Maintain the reaction at reflux for 2-16 hours, monitoring progress by TLC or LC-MS.

  • Workup and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product via column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to isolate the desired spirooxindole product.

  • Validation:

    • Confirm the structure and stereochemistry of the final product using ¹H NMR, ¹³C NMR, HRMS, and, if possible, single-crystal X-ray diffraction.[18]

Experimental Protocol: High-Throughput Screening Assay

Identifying inhibitors of protein-protein interactions like p53-MDM2 requires a robust and sensitive assay. Fluorescence Polarization (FP) is an ideal method for this purpose.[1][6][19]

Methodology: Fluorescence Polarization (FP) Competition Assay

This protocol outlines the screening of compounds for their ability to disrupt the p53-MDM2 interaction.[6]

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., PBS, pH 7.4, with 0.01% Tween-20).

    • MDM2 Protein: Dilute purified recombinant human MDM2 protein (N-terminal domain) to a working concentration of 2X the final assay concentration (e.g., 20 nM) in assay buffer.

    • Fluorescent Peptide Probe: Use a synthetic p53-derived peptide (e.g., 12-mer) labeled with a fluorophore (e.g., TAMRA or FITC). Dilute to a working concentration of 2X the final assay concentration (e.g., 10 nM).

    • Test Compounds: Prepare serial dilutions of test compounds in DMSO, then dilute further in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add 10 µL of test compound dilution to the appropriate wells. For controls, add 10 µL of buffer with DMSO (negative control, 0% inhibition) or 10 µL of a known inhibitor/unlabeled peptide (positive control, 100% inhibition).

    • Add 5 µL of the 2X MDM2 protein solution to all wells except those for the "probe only" control.

    • Incubate for 15-30 minutes at room temperature to allow for compound-protein binding.

    • Add 5 µL of the 2X fluorescent peptide probe solution to all wells. The final volume will be 20 µL.

  • Data Acquisition:

    • Incubate the plate for 1-2 hours at room temperature, protected from light.

    • Measure the fluorescence polarization on a suitable plate reader using the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Analysis and Validation:

    • The polarization value (mP) will be high when the fluorescent probe is bound to the large MDM2 protein and low when it is displaced by an active inhibitor.

    • Calculate the percent inhibition for each compound concentration.

    • Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation.

    • Self-Validation: The quality of the assay is confirmed by calculating the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust and reliable assay.[6]

Part 4: Case Study: SAR405838 - A Spirooxindole in the Clinic

SAR405838 is a potent and selective spirooxindole-based inhibitor of the MDM2-p53 interaction that has advanced into clinical trials.[13] Its mechanism of action provides a clear example of how spirocyclic compounds can be engineered to reactivate a tumor suppressor pathway.

Mechanism of Action: Restoring p53 Function

In cancer cells with wild-type p53, the p53 protein is often inactivated by its negative regulator, MDM2, which binds to p53 and targets it for proteasomal degradation. SAR405838 disrupts this interaction, leading to a cascade of anti-tumor effects.

G cluster_0 Normal p53 Regulation (Cancer Cell) cluster_1 Action of SAR405838 p53_1 p53 (Wild-Type) mdm2_1 MDM2 (Overexpressed) p53_1->mdm2_1 Binding & Ubiquitination degradation Proteasomal Degradation mdm2_1->degradation sar405838 SAR405838 (Spirooxindole) mdm2_2 MDM2 sar405838->mdm2_2 Binds to p53 Pocket (Ki = 0.88 nM) p53_2 p53 Accumulates p21 p21 p53_2->p21 Transcription puma PUMA p53_2->puma Transcription mdm2_2->p53_2 Interaction Blocked arrest Cell Cycle Arrest p21->arrest apoptosis Apoptosis puma->apoptosis

Mechanism of SAR405838 in reactivating the p53 pathway.

By binding to MDM2 with sub-nanomolar affinity, SAR405838 occupies the same hydrophobic pocket that p53 would normally bind to.[12][13] This frees p53 from MDM2-mediated degradation. The resulting accumulation of p53 protein allows it to function as a transcription factor, upregulating target genes such as p21 (a cell cycle inhibitor) and PUMA (a pro-apoptotic protein).[11][20] This potent, p53-dependent activation leads to cell cycle arrest and apoptosis specifically in cancer cells with wild-type p53, demonstrating a highly targeted therapeutic strategy.[20]

Conclusion and Future Directions

Spirocyclic compounds have firmly established their value in modern medicinal chemistry, transitioning from academic curiosities to clinical game-changers. Their ability to confer 3D dimensionality, conformational rigidity, and favorable physicochemical properties provides a powerful toolkit for overcoming long-standing challenges in drug discovery. The success of scaffolds like the spirooxindoles in tackling difficult protein-protein interaction targets heralds a new era of drug design.

Future innovations will likely focus on:

  • Novel Synthetic Methodologies: The development of more efficient, scalable, and stereoselective methods to access an even greater diversity of spirocyclic cores.[4][15]

  • Application in New Modalities: The incorporation of spirocyclic linkers and cores in emerging therapeutic modalities such as PROTACs (PROteolysis TArgeting Chimeras) and covalent inhibitors.

By continuing to embrace the third dimension, the scientific community can look forward to a new generation of therapeutics with enhanced precision, potency, and safety profiles, all built around the unique and powerful spirocyclic core.

References

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online. Published January 18, 2024. [Link]

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  • Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization. National Center for Biotechnology Information. [Link]

  • SAR405838: An Optimized Inhibitor of MDM2–p53 Interaction That Induces Complete and Durable Tumor Regression. American Association for Cancer Research. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. Published December 31, 2020. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. ScienceDirect. Published April 5, 2025. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. PubMed. Published January 14, 2021. [Link]

  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Royal Society of Chemistry. Published November 20, 2015. [Link]

  • Synthesis of MDM2-p53 Inhibitor BI-0282 via a Dipolar Cycloaddition and Late-Stage Davis–Beirut Reaction. ACS Publications. Published July 7, 2022. [Link]

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  • Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. MDPI. Published December 18, 2023. [Link]

  • Design, Synthesis, Chemical and Biochemical Insights Into Novel Hybrid Spirooxindole-Based p53-MDM2 Inhibitors With Potential Bcl2 Signaling Attenuation. National Center for Biotechnology Information. [Link]

  • The Mdm2-MdmX-p53 signaling pathway. ResearchGate. [Link]

  • Regulation of the Mdm2-p53 signaling axis in the DNA damage response and tumorigenesis. National Center for Biotechnology Information. [Link]

  • Fluorescence polarization assay and inhibitor design for MDM2/p53 interaction. PubMed. Published August 1, 2004. [Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation. MDPI. Published February 19, 2025. [Link]

  • SAR405838: an optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. Semantic Scholar. [Link]

  • SAR405838: An optimized inhibitor of MDM2-p53 interaction that induces complete and durable tumor regression. National Center for Biotechnology Information. [Link]

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  • Oxa-spirocycles: synthesis, properties and applications. Royal Society of Chemistry. Published July 27, 2021. [Link]

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Protocols & Analytical Methods

Method

Enantioselective Synthesis of Spiroketals: A Protocol and Application Guide for Researchers

Introduction: The Significance of Chiral Spiroketals Spiroketals are a fascinating class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single tetrahedral carbon atom, which is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Chiral Spiroketals

Spiroketals are a fascinating class of heterocyclic compounds characterized by a spirocyclic junction where two rings share a single tetrahedral carbon atom, which is bonded to two oxygen atoms. This unique structural motif is not merely a chemical curiosity; it is a privileged scaffold found in a vast array of biologically active natural products, including insect pheromones, marine toxins, antibiotics, and antifungal agents.[1][2][3] The rigid, three-dimensional architecture conferred by the spiroketal core plays a crucial role in dictating the molecule's interaction with biological targets, making stereocontrol in their synthesis a paramount objective for chemists in drug discovery and natural product synthesis.[4][5] The challenge lies in controlling the absolute configuration of the spirocyclic carbon and any adjacent stereocenters, as even minor changes in stereochemistry can lead to significant differences in biological activity.[5][6]

This application note provides an in-depth guide to the enantioselective synthesis of spiroketals, moving beyond a simple recitation of protocols to explain the underlying principles and rationale behind key experimental choices. We will explore cutting-edge strategies employing organocatalysis and transition-metal catalysis, offering detailed, field-proven protocols for their implementation.

I. Organocatalytic Approaches: The Power of Chiral Brønsted Acids and Bifunctional Catalysts

Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods. In the realm of spiroketal synthesis, chiral Brønsted acids and bifunctional organocatalysts have proven to be particularly effective.

A. Chiral Phosphoric Acid (CPA) Catalyzed Spiroketalization

Principle and Mechanistic Insight: Chiral phosphoric acids (CPAs), derived from BINOL and related scaffolds, have been successfully employed in the enantioselective and diastereoselective spiroketalization of dihydroxy ketones and their precursors.[6] The catalytic cycle is believed to involve the activation of a carbonyl or oxocarbenium ion intermediate by the chiral Brønsted acid through hydrogen bonding. This activation lowers the LUMO of the electrophile, facilitating a highly organized, stereocontrolled intramolecular cyclization by a pendant hydroxyl group. The bulky substituents on the 3,3'-positions of the BINOL backbone create a well-defined chiral pocket that dictates the facial selectivity of the nucleophilic attack, thereby controlling the stereochemistry at the newly formed spirocenter.[6] A key advantage of this method is the ability to override the inherent thermodynamic preference of the substrate, allowing for the kinetic formation of less stable, non-anomeric spiroketals with high stereoselectivity.[6]

CPA_Mechanism Substrate Dihydroxy Ketone or Enol Ether Activated_Complex Substrate-CPA Complex Substrate->Activated_Complex + CPA CPA Chiral Phosphoric Acid (CPA) Oxocarbenium Oxocarbenium Ion Intermediate Activated_Complex->Oxocarbenium Protonation Spiroketal Enantioenriched Spiroketal Oxocarbenium->Spiroketal Intramolecular Cyclization Spiroketal->CPA - CPA (catalyst regeneration) Squaramide_Workflow Start Keto-Enone Substrate DyKAT Dynamic Kinetic (DyKat) Ketalization Start->DyKAT + Catalyst Catalyst Chiral Squaramide Catalyst Intermediate Chiral Hemiketal Intermediate DyKAT->Intermediate Oxa_Michael Intramolecular oxa-Michael Addition Intermediate->Oxa_Michael Product Enantioenriched Spiroketal Oxa_Michael->Product Iridium_Catalysis Substrate Racemic Allylic Carbonate Pi_Allyl π-Allyl-Iridium Intermediate Substrate->Pi_Allyl + Ir Catalyst Ir_Catalyst Chiral Iridium (P,olefin) Complex Spiroketal Enantio- and Diastereo-enriched Spiroketal Pi_Allyl->Spiroketal Intramolecular Allylic Alkylation/ Spiroketalization

Sources

Application

Application Note: The 1-Oxa-9-azaspiro[5.5]undecane Scaffold in Modern Drug Discovery: Synthesis, Physicochemical Profiling, and Biological Applications

I. Executive Summary & Rationale In contemporary medicinal chemistry, the "escape from flatland" paradigm has driven researchers away from highly conjugated, planar aromatic systems toward highly saturated, three-dimensi...

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Author: BenchChem Technical Support Team. Date: April 2026

I. Executive Summary & Rationale

In contemporary medicinal chemistry, the "escape from flatland" paradigm has driven researchers away from highly conjugated, planar aromatic systems toward highly saturated, three-dimensional architectures. The 1-oxa-9-azaspiro[5.5]undecane scaffold has emerged as a privileged spirocyclic core that perfectly embodies this philosophy[1].

By incorporating a spiro-fused piperidine and tetrahydropyran-like ring system, this scaffold offers a unique balance of physicochemical properties. The basic nitrogen (position 9) serves as a versatile synthetic handle for late-stage functionalization, while the oxygen atom (position 1) acts as a localized hydrogen bond acceptor. Most importantly, the spirocyclic quaternary center forces a rigid, three-dimensional vector projection of peripheral substituents. This structural rigidity minimizes the entropic penalty upon target binding, while the high fraction of sp³-hybridized carbons ( Fsp3​ ) disrupts crystal packing, dramatically improving aqueous solubility and metabolic stability[2].

This application note details the physicochemical advantages, key therapeutic applications, and validated synthetic protocols for integrating the 1-oxa-9-azaspiro[5.5]undecane core into drug discovery pipelines.

II. Physicochemical Profiling & Pharmacokinetics

The integration of the 1-oxa-9-azaspiro[5.5]undecane scaffold is primarily utilized as a "scaffold hopping" strategy to rescue lead compounds suffering from poor pharmacokinetics (PK). A landmark example is the optimization of soluble epoxide hydrolase (sEH) inhibitors, where replacing a planar, lipophilic periphery with the 1-oxa-9-azaspiro[5.5]undecan-4-amine core yielded the advanced lead compound (+)-22[2].

Table 1: Physicochemical Advantages of the 1-Oxa-9-azaspiro[5.5]undecane Scaffold

PropertyTraditional Flat Aromatic Lead1-Oxa-9-azaspiro[5.5]undecane Lead ((+)-22)Causality / Impact in Drug Design
LogD (pH 7.4) > 3.5 (Highly lipophilic)0.99Reduced lipophilicity minimizes off-target toxicity, hERG liability, and non-specific protein binding.
Aqueous Solubility < 10 µM> 500 µM (Phosphate buffer)The 3D spiro-structure disrupts crystal packing energy, drastically improving thermodynamic dissolution[2].
Fsp3​ Fraction < 0.3> 0.7Higher saturation directly correlates with improved clinical success rates and lower target promiscuity.
Oral Bioavailability Poor / VariableExcellent (in murine models)Enhanced aqueous solubility coupled with an optimal LogD leads to superior gastrointestinal absorption.

III. Key Therapeutic Applications

The versatility of the 1-oxa-9-azaspiro[5.5]undecane core has been demonstrated across multiple distinct therapeutic areas:

Antimycobacterial Agents (MmpL3 Inhibitors)

The emergence of drug-resistant Mycobacterium tuberculosis necessitates novel targets. The 1-oxa-9-azaspiro[5.5]undecane scaffold has been successfully utilized to design potent inhibitors of MmpL3, an essential mycolic acid transporter[3]. By utilizing the spirocycle to project a bulky, lipophilic tail (e.g., 4-tert-butylbenzyl) into the transmembrane domain of MmpL3, researchers achieved high potency against multiresistant strains while maintaining a favorable PK profile[3].

Antiviral Agents (nsP2 Helicase Inhibitors)

In the development of direct-acting antialphaviral drugs (e.g., against Chikungunya virus), oxaspiropiperidines were identified as first-in-class, direct-acting allosteric inhibitors of the nsP2 helicase motor enzyme[4]. The spirocyclic core binds to an allosteric pocket, non-competitively disrupting the ATPase and RNA unwindase activities essential for viral replication[4].

Metabolic & Inflammatory Diseases (sEH Inhibitors & FFA1 Agonists)

Inhibitors of soluble epoxide hydrolase (sEH) stabilize anti-inflammatory epoxyeicosatrienoic acids (EETs). Traditional sEH inhibitors suffered from extreme lipophilicity. The introduction of the 1-oxa-9-azaspiro[5.5]undecan-4-amine core resulted in orally bioavailable urea-based inhibitors with sub-nanomolar potency ( IC50​ ~ 4.99 nM for the eutomer)[2]. Similarly, the scaffold has been used as a peripheral appendage in Free Fatty Acid Receptor 1 (FFA1/GPR40) agonists to enhance receptor fit[5].

IV. Mechanistic Visualizations

G A Identify Flat/Lipophilic Lead Compound B Scaffold Hopping: Introduce 1-Oxa-9-azaspiro [5.5]undecane Core A->B Escape Flatland C Prins Cyclization & Late-Stage Functionalization B->C Synthesis D Physicochemical Profiling (LogD, Solubility, Fsp3) C->D SAR Optimization E In Vitro / In Vivo Biological Evaluation D->E Lead Nomination

Caption: Workflow for integrating the 1-oxa-9-azaspiro[5.5]undecane scaffold into drug discovery.

G cluster_0 Alphavirus Replication Complex Target nsP2 Helicase Motor Enzyme ATP ATP Hydrolysis Target->ATP Unwind dsRNA Unwinding ATP->Unwind Rep Viral Replication Unwind->Rep Drug 1-Oxa-9-azaspiro[5.5]undecane Derivative (Oxaspiropiperidine) Drug->Target Allosteric Binding (Non-competitive)

Caption: Mechanism of allosteric inhibition of alphavirus nsP2 helicase by oxaspiropiperidines.

V. Experimental Protocols

Protocol 1: Single-Step Synthesis of the Spirocyclic Core via Prins Cyclization

Expertise & Causality: Historically, spirocycles were synthesized via complex, multi-step olefin metathesis using expensive Grubbs catalysts, which severely limited the introduction of substituents[3]. The Prins cyclization is far superior, allowing the construction of the 1-oxa-9-azaspiro[5.5]undecane scaffold in a single step while simultaneously introducing functional groups at position 4[3].

Reagents & Materials:

  • 1-Boc-4-piperidone (1.0 equiv)

  • Homoallylic alcohol derivative (e.g., but-3-en-1-ol) (1.2 equiv)

  • Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride etherate ( BF3​⋅OEt2​ ) (2.0 equiv)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask purged with Argon, dissolve 1-Boc-4-piperidone (10 mmol) and the homoallylic alcohol (12 mmol) in anhydrous DCM (50 mL).

  • Acid Catalysis: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add the Lewis/Brønsted acid catalyst (20 mmol) over 15 minutes to initiate the Prins cyclization. Note: The acid promotes the formation of an oxocarbenium ion intermediate, which undergoes intramolecular trapping by the alkene.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexanes:EtOAc 7:3) or LC-MS.

  • Quenching & Workup: Once the starting material is consumed, quench the reaction by slowly pouring it into a saturated aqueous solution of NaHCO3​ (50 mL) at 0 °C.

  • Extraction: Extract the aqueous layer with DCM (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (silica gel) to yield the substituted 1-oxa-9-azaspiro[5.5]undecane core.

Protocol 2: Late-Stage Reductive Alkylation for SAR Optimization

Expertise & Causality: To probe Structure-Activity Relationships (SAR), the secondary amine at position 9 must be functionalized. Reductive amination using Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the method of choice because it is mild, highly chemoselective, and avoids the over-alkylation issues commonly seen with direct alkyl halides[6].

Step-by-Step Methodology:

  • Free-Basing: To a solution of the appropriate 4-substituted 1-oxa-9-azaspiro[5.5]undecane hydrochloride (1.0 equiv, e.g., 0.65 mmol) in anhydrous DCM (10 mL), add Potassium acetate (KOAc) or Triethylamine (1.5 equiv)[3]. Stir for 15 minutes to liberate the free base.

  • Imine Formation: Add the desired aldehyde (e.g., 4-tert-butylbenzaldehyde, 1.5 equiv) to the mixture. Stir at room temperature for 2 hours to allow complete imine/iminium formation[3].

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (2.5 equiv) in a single portion. Stir the suspension overnight (approx. 12–16 hours) at room temperature[6].

  • Workup: Quench the reaction by adding 10 mL of 1M aqueous K2​CO3​ and stir vigorously for 20 minutes until gas evolution ceases[6].

  • Isolation: Separate the organic layer and extract the aqueous phase with DCM (2 × 15 mL). Combine the organic extracts, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation: Purify via flash chromatography. Validate the structure using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure self-validation of the synthesized lead compound.

VI. References

  • Komarova, K. Yu., et al. "The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof." Chemistry of Heterocyclic Compounds, 60(5-6), 2024. Available at:[Link]

  • Lukin, A. Yu., et al. "Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase." European Journal of Medicinal Chemistry, 2018. Available at:[Link]

  • Pathak, et al. "Identification of Direct-acting nsP2 Helicase Inhibitors with Antialphaviral Activity." bioRxiv, 2025. Available at:[Link]

  • Tkach, et al. "Exploration of Spirocyclic Derivatives of Ciprofloxacin as Antibacterial Agents." Molecules (MDPI), 2022. Available at:[Link]

  • Tikhonova, et al. "Novel FFA1 (GPR40) agonists containing spirocyclic periphery." Bioorganic & Medicinal Chemistry Letters, 2015. Available at:[Link]

Sources

Method

Synthesis of Diazaspiro[5.5]undecane Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional architecture that can lea...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The diazaspiro[5.5]undecane scaffold is a privileged structural motif in medicinal chemistry, imparting a unique three-dimensional architecture that can lead to enhanced target affinity and selectivity. This guide provides a detailed overview of established and efficient methodologies for the synthesis of various diazaspiro[5.5]undecane derivatives, complete with step-by-step protocols, mechanistic insights, and characterization data to aid researchers in this field.

Introduction: The Significance of the Diazaspiro[5.5]undecane Core

Diazaspiro[5.5]undecane derivatives encompass a class of spirocyclic compounds containing two nitrogen atoms within a spiro[5.5]undecane framework. The rigid, defined spatial arrangement of substituents on this scaffold makes it an attractive platform for the design of novel therapeutic agents. These compounds have shown a broad range of biological activities, including potential applications in the treatment of obesity, pain, and various disorders of the central nervous system.[1] The specific substitution pattern on the diaza core dictates the biological target and pharmacological effect. This guide will focus on the synthetic strategies to access key diazaspiro[5.5]undecane cores, providing a foundation for further derivatization and drug discovery efforts.

Key Synthetic Strategies

Several synthetic strategies have been developed to construct the diazaspiro[5.5]undecane skeleton. The choice of method often depends on the desired substitution pattern and the availability of starting materials. The following sections will detail some of the most robust and widely used methodologies.

Double Michael Addition for 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraones

A highly efficient method for the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones involves a base-promoted [5+1] double Michael addition reaction. This one-pot reaction combines a 1,5-diaryl-1,4-pentadien-3-one derivative with an active methylene compound, such as N,N-dimethylbarbituric acid, to rapidly construct the complex spirocyclic system in high yields.[2]

Mechanism: The reaction is typically catalyzed by a base, such as diethylamine, which deprotonates the active methylene compound to form an enolate. This enolate then undergoes a conjugate addition to one of the α,β-unsaturated ketone moieties of the dienone. A subsequent intramolecular Michael addition of the resulting enolate to the second α,β-unsaturated system leads to the formation of the spirocyclic ring.

Double_Michael_Addition cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Dienone 1,5-Diaryl-1,4-pentadien-3-one First_Michael_Addition First Michael Addition Dienone->First_Michael_Addition Barbituric_Acid N,N-Dimethylbarbituric Acid Enolate_Formation Enolate Formation Barbituric_Acid->Enolate_Formation Base Base (e.g., Diethylamine) Base->Enolate_Formation Enolate_Formation->First_Michael_Addition Intramolecular_Cyclization Intramolecular Michael Addition First_Michael_Addition->Intramolecular_Cyclization Diazaspiro 2,4-Diazaspiro[5.5]undecane-1,3,5,9-tetraone Intramolecular_Cyclization->Diazaspiro

Caption: Workflow for the Double Michael Addition Synthesis.

Protocol 1: Conventional Synthesis of 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone

This protocol is adapted from the work of Islam et al.[2]

  • Materials:

    • 1,5-Diphenyl-1,4-pentadien-3-one (Dibenzylidene acetone) (234 mg, 1.0 mmol)

    • N,N-Dimethylbarbituric acid (156 mg, 1.0 mmol)

    • Diethylamine (183 mg, 2.5 mmol, 0.25 mL)

    • Dichloromethane (DCM), 10 mL

    • Silica gel for column chromatography

    • Ethyl acetate and n-hexane for elution

  • Procedure:

    • In a 50 mL round-bottom flask, dissolve 1,5-diphenyl-1,4-pentadien-3-one and N,N-dimethylbarbituric acid in 10 mL of dichloromethane.

    • Add diethylamine to the reaction mixture.

    • Stir the reaction at room temperature for 1.5-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and n-hexane (e.g., 2:8 v/v) as the eluent.

    • Combine the fractions containing the pure product and evaporate the solvent to yield the desired 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone as a solid.

  • Characterization Data for 2,4-Dimethyl-7,11-diphenyl-2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraone:

    • ¹H NMR (400 MHz, CDCl₃) δ: 7.26-7.21 (m, 6H, Ar-H), 7.08-7.06 (m, 4H, Ar-H), 4.03 & 3.99 (dd, 2H, J = 14.68, 4.40 Hz, CH), 3.72 (t, 2H, J = 14.68 Hz, CH₂), 3.01 (s, 3H, N-CH₃), 2.85 (s, 3H, N-CH₃), 2.63 & 2.59 (dd, 2H, J = 15.36, 4.40 Hz, CH₂).[2]

    • ¹³C NMR (100 MHz, CDCl₃) δ: 208.29, 170.71, 169.04, 149.70, 137.17, 128.94, 128.69, 127.56, 60.95, 50.55, 42.99, 28.39, 27.98.[2]

    • LC-MS (ESI, m/z): [M+H]⁺ found 391.16, C₂₃H₂₂N₂O₄ requires 390.16.[2]

Protocol 2: Microwave-Assisted Synthesis

A recent advancement in this methodology utilizes microwave irradiation to significantly reduce reaction times and improve yields.[3]

  • Materials:

    • 1,5-Diaryl-1,4-pentadien-3-one derivative (1.0 mmol)

    • N,N-Dimethylbarbituric acid or 1,3-diethylthiobarbituric acid (1.0 mmol)

    • Triethylamine (1.25 mmol)

    • Dichloromethane (5 mL)

  • Procedure:

    • In a microwave reaction vessel, combine the 1,5-diaryl-1,4-pentadien-3-one derivative, the barbituric acid derivative, and dichloromethane.

    • Add triethylamine to the mixture.

    • Seal the vessel and place it in a microwave reactor.

    • Irradiate the reaction mixture at a constant power (e.g., 200 W) and temperature (e.g., 40 °C) for 15 minutes.

    • After cooling, pour the reaction mixture into cold water and extract with chloroform.

    • Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Starting Dienone SubstituentProduct Yield (Microwave)
Phenyl92%
4-Chlorophenyl88%
4-Methoxyphenyl90%
2-Thienyl85%
Data adapted from Burgaz et al.[3]
Multi-Step Synthesis of 1,9-Diazaspiro[5.5]undecane and 1,9-Diazaspiro[5.5]undecan-2-one Cores

The synthesis of 1,9-diazaspiro[5.5]undecane and its corresponding 2-one derivatives often involves a multi-step approach starting from a substituted piperidin-4-one.[1] This strategy allows for the introduction of diverse substituents at various positions of the final spirocycle.

Multistep_Synthesis Start N-Protected Piperidin-4-one Step1 Reaction with an amine and a nucleophile Start->Step1 Intermediate Substituted Piperidine Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product1 1,9-Diazaspiro[5.5]undecane Step2->Product1 Product2 1,9-Diazaspiro[5.5]undecan-2-one Step2->Product2

Caption: General workflow for the multi-step synthesis of 1,9-diazaspiro[5.5]undecanes.

Protocol 3: Synthesis of a 1,9-Diazaspiro[5.5]undecan-2-one Derivative

This protocol is a generalized representation based on schemes found in the literature.[1][4]

  • Step 1: Synthesis of the Amino Alcohol Intermediate

    • Start with an N-protected piperidin-4-one (e.g., N-Boc-piperidin-4-one).

    • Convert the ketone to an epoxide using a Corey-Chaykovsky reaction (e.g., with trimethylsulfoxonium iodide and a base).

    • Perform a thermal ring-opening of the epoxide with a suitable arylamine to yield the corresponding amino alcohol.

  • Step 2: Acylation and Intramolecular Cyclization

    • Acylate the amino alcohol with an appropriate acyl halide.

    • Induce intramolecular cyclization by treating the acylated intermediate with a strong base, such as potassium tert-butoxide, at low temperatures. This step forms the spirocyclic lactam.

  • Step 3: Deprotection and Final Derivatization

    • Remove the N-protecting group (e.g., Boc deprotection with trifluoroacetic acid).

    • The resulting secondary amine at the 9-position can be further functionalized, for example, by N-alkylation.

Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione

The 3,9-diazaspiro[5.5]undecane-2,4-dione core is another important scaffold. Its synthesis can be achieved through a multi-step sequence starting from N-benzyl piperidine-4-ketone.[5]

Protocol 4: Synthesis of 3,9-Diazaspiro[5.5]undecane-2,4-dione

This protocol is based on a patented synthetic route.[5]

  • Step 1: Formation of the Dicyanoglutarimide

    • React N-benzyl piperidine-4-ketone with ethyl cyanoacetate in the presence of a base (e.g., piperidine) to form a dicyanoglutarimide intermediate.

  • Step 2: Hydrolysis and Decarboxylation

    • Selectively hydrolyze and decarboxylate the dicyanoglutarimide in an acidic environment (e.g., aqueous sulfuric or phosphoric acid) to yield the corresponding glutarimide.

  • Step 3: Debenzylation and Protection

    • Remove the N-benzyl group via catalytic hydrogenation (e.g., using Pd/C and H₂).

    • The resulting secondary amine at the 9-position can then be protected with a suitable protecting group (e.g., Boc anhydride) if further selective functionalization is desired.

IntermediateKey Reagents
DicyanoglutarimideN-benzyl piperidine-4-ketone, ethyl cyanoacetate, piperidine
GlutarimideAqueous H₂SO₄ or H₃PO₄
Debenzylated SpirocyclePd/C, H₂
Synthetic overview for 3,9-diazaspiro[5.5]undecane-2,4-dione.[5]

Conclusion

The synthesis of diazaspiro[5.5]undecane derivatives offers a rich field of exploration for medicinal chemists. The methodologies presented in this guide provide robust and versatile routes to access a variety of these complex spirocyclic scaffolds. The double Michael addition offers a rapid and efficient entry to highly functionalized tetraones, while multi-step sequences starting from piperidin-4-ones allow for greater control over substituent placement on the 1,9- and 3,9-diazaspiro[5.5]undecane cores. By understanding the underlying mechanisms and following the detailed protocols, researchers can confidently synthesize and explore the therapeutic potential of this important class of molecules.

References

  • CN101255161A - Method for synthesizing 3,9-diaza-2,4-dioxo-spiro[5.5] undecane template compounds - Google Patents.
  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2017). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 10, S1-S9. Available at: [Link]

  • Islam, M. S., Barakat, A., Al-Majid, A. M., Ghabbour, H. A., Fun, H. K., & Siddiqui, M. R. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. Available at: [Link]

  • de Graaf, C., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. Available at: [Link]

  • PubChem. 3,9-Diazaspiro(5.5)undecane-2,4-dione. Available at: [Link]

  • Al-Warhi, T., et al. (2021). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Omega, 6(51), 35553-35566. Available at: [Link]

  • Rice, L. M., Grogan, C. H., & Freed, M. E. (1964). Spiranes. V. A synthetic route to symmetrical and unsymmetrical 3,9-diazaspiro [5.5]undecanes. Journal of Medicinal Chemistry, 7(3), 313-317.
  • Bonin, M., et al. (1994). Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 59(15), 4314-4322.
  • Burgaz, E. V., et al. (2024). Efficient microwave synthesis and anti-cancer evaluation of new substituted 2,4- diazaspiro[5.5]undecane-1,5,9-trion. Arkivoc, 2024(8), 202412321. Available at: [Link]

  • Gayo, L. M., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10736-10756. Available at: [Link]

  • Nanaki, S., et al. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Molecules, 25(14), 3281. Available at: [Link]

Sources

Application

Application Note: Advanced Methodologies in the Total Synthesis of Histrionicotoxin Alkaloids

Focus: Forging the 1-Azaspiro[5.5]undecane Core via Cascade Cycloisomerization and Single-Electron Transfer (SET) Ring Expansion Executive Summary & Strategic Rationale Histrionicotoxins (HTXs) are a unique family of spi...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Forging the 1-Azaspiro[5.5]undecane Core via Cascade Cycloisomerization and Single-Electron Transfer (SET) Ring Expansion

Executive Summary & Strategic Rationale

Histrionicotoxins (HTXs) are a unique family of spirocyclic piperidine alkaloids originally isolated from the skin extracts of the Colombian poison dart frog Dendrobates histrionicus[1]. Because HTXs act as potent noncompetitive antagonists of nicotinic acetylcholine receptors (nAChRs), they are highly valued as neuropharmacological probes for studying ion channel dynamics.

The defining structural challenge of the HTX family is the 8-hydroxy-1-azaspiro[5.5]undecane core, which possesses contiguous stereocenters and is flanked by two labile unsaturated side chains (typically enyne or allene) at the C2 and C7 positions. Over the past decades, synthetic chemists have evolved their strategies from lengthy, stepwise ring closures to highly convergent cascade reactions [2]. This Application Note details a modern, highly efficient protocol for constructing the azaspiro core utilizing a Hg(OTf)₂-catalyzed cycloisomerization followed by a Samarium(II) iodide (SmI₂)-mediated ring expansion [3].

Comparative Synthetic Strategies

To appreciate the utility of the SET ring expansion, it is essential to benchmark it against historical approaches. Early syntheses relied on linear, stepwise cyclizations that suffered from low overall yields due to the thermodynamic difficulty of forming the sterically congested spirocenter. Modern approaches, such as radical translocation or metal-catalyzed cascades, drastically reduce step count and improve material throughput [4].

Table 1: Quantitative Comparison of Key HTX Core Synthesis Strategies

Principal InvestigatorKey Synthetic StrategyTotal Steps to CoreOverall Yield
Kishi (1985) Stepwise linear cyclization38< 1.0%
Stork (1990) Allylic epoxide cyclization18~ 3.0%
Tokuyama (2008) Radical translocation-cyclization145.0%
Morimoto (2018) Hg(OTf)₂ cycloisomerization & SmI₂ expansion1515.0%

Data summarized from comparative reviews of histrionicotoxin syntheses [4].

Mechanistic Insights: Causality Behind the Cascade

As a Senior Application Scientist, it is critical to understand why specific reagents are chosen, rather than just how to use them. Building a robust and scalable route requires bypassing the thermodynamic hurdles of forming a congested spirocenter directly.

  • Hg(OTf)₂-Catalyzed Cycloisomerization : Traditional electrophilic cyclizations of alkynyl amides are often sluggish. Mercury(II) triflate is selected as a highly carbophilic Lewis acid. It selectively activates the alkyne π-system, facilitating an intramolecular nucleophilic attack by the amide. This enables a rapid, thermodynamically favorable cycloisomerization to form a strained spiro-lactam precursor [3].

  • SmI₂-Mediated SET Ring Expansion : Expanding a smaller fused ring into the bulky 1-azaspiro[5.5]undecane framework requires precise bond cleavage. SmI₂ is a mild, one-electron reductant. When paired with hexamethylphosphoramide (HMPA)—which coordinates to Sm(II) and significantly lowers its redox potential—SmI₂ donates an electron to the ketone moiety of the precursor, generating a ketyl radical anion. The thermodynamic relief of ring strain drives the regioselective homolytic cleavage of the adjacent C-C bond. A second equivalent of SmI₂ reduces the resulting carbon radical to a carbanion, which is subsequently trapped by a proton source (pivalic acid), yielding the expanded azaspiro core [4].

Workflow A Linear Alkynyl Amide (Acyclic Precursor) B Spiro-Lactam Intermediate (Cycloisomerization) A->B Hg(OTf)2 Catalysis C 1-Azaspiro[5.5]undecane (Ring Expansion) B->C SmI2, HMPA SET Mechanism D Histrionicotoxin Alkaloids C->D Side-chain Installation

Fig 1: Synthetic workflow from acyclic precursor to the histrionicotoxin core.

Mechanism N1 Spiro-cyclic Ketone Precursor N2 Ketyl Radical Anion Formation N1->N2 SmI2 (1st equiv) N3 C-C Bond Cleavage (Ring Expansion) N2->N3 Homolytic Cleavage N4 Alkyl Radical Intermediate N3->N4 Rearrangement N5 Second SET & Protonation N4->N5 SmI2 (2nd equiv) + H+ N6 Expanded Core (Azaspiro[5.5]undecane) N5->N6 Product Yield

Fig 2: Single-electron transfer mechanism for the SmI2-mediated ring expansion.

Standard Operating Protocols (SOPs)

Protocol A: Preparation of the Spiro-Lactam Precursor via Hg(OTf)₂ Catalysis

Objective: Convert a linear alkynyl amide into a highly strained spiro-lactam intermediate.

Materials:

  • Linear alkynyl amide precursor (1.0 equiv, 1.0 mmol)

  • Mercury(II) triflate (Hg(OTf)₂) (0.1 equiv, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under a continuous stream of Argon.

  • Dissolution: Dissolve the linear alkynyl amide (1.0 mmol) in 10 mL of anhydrous CH₂Cl₂.

  • Catalyst Addition: Add Hg(OTf)₂ (10 mol%) in a single portion at room temperature (25 °C). Causality Note: Hg(OTf)₂ is highly hygroscopic; rapid addition under an inert atmosphere prevents catalyst deactivation by ambient moisture.

  • Reaction Monitoring: Stir the mixture at room temperature for 12 hours.

  • Workup: Quench the reaction by adding 5 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Self-Validating Quality Control:

  • Visual/TLC: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material spot (UV active) should cleanly convert to a more polar product spot.

  • Spectroscopic: ¹H NMR (CDCl₃) must show the complete disappearance of the alkyne proton and the emergence of distinct vinylic protons (δ 5.5–6.0 ppm), confirming the cyclized spiro-lactam structure.

Protocol B: SmI₂-Mediated SET Ring Expansion

Objective: Expand the strained spiro-lactam into the thermodynamically stable 1-azaspiro[5.5]undecane core.

Materials:

  • Spiro-lactam precursor (1.0 equiv, 0.5 mmol)

  • Samarium(II) iodide (SmI₂) (0.1 M solution in THF, 2.5 equiv, 1.25 mmol)

  • Hexamethylphosphoramide (HMPA) (6.0 equiv, 3.0 mmol)

  • Pivalic acid (3.0 equiv, 1.5 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Step-by-Step Methodology:

  • System Purging: In a rigorously dried Schlenk tube under Argon, dissolve the spiro-lactam precursor (0.5 mmol) in 5 mL of anhydrous THF.

  • Additive Introduction: Add HMPA (3.0 mmol) and pivalic acid (1.5 mmol) to the solution. Causality Note: HMPA coordinates to Sm(II), drastically lowering its redox potential and increasing its reducing power. Pivalic acid serves as an internal, sterically hindered proton source to trap the final carbanion without quenching the SmI₂ prematurely [4].

  • Cryogenic Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • SET Initiation: Dropwise add the SmI₂ solution (12.5 mL). The solution will initially turn deep blue.

  • Incubation: Stir at -78 °C for 2 hours, then allow it to slowly warm to room temperature.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) and NaHCO₃ (10 mL) to neutralize residual Sm species. Extract with Diethyl Ether (3 × 15 mL).

Self-Validating Quality Control:

  • Visual Indication: The reaction is self-indicating. The deep blue color of active SmI₂ will rapidly dissipate to a pale yellow/colorless Sm(III) state as the single-electron transfer occurs. Persistence of the blue color indicates completion of the reduction.

  • Mass Spectrometry: LC-MS analysis of the crude mixture must show a mass shift of +2 Da relative to the precursor, confirming the reductive ring expansion.

References

  • Sinclair, A., & Stockman, R. A. "Thirty-five years of synthetic studies directed towards the histrionicotoxin family of alkaloids." Natural Product Reports, 2007.[Link]

  • Adachi, Y., Kamei, N., Yokoshima, S., & Fukuyama, T. "Total synthesis of (-)-histrionicotoxin." Organic Letters, 2011.[Link]

  • Matsumura, K., Nishikawa, K., Yoshida, H., Doe, M., & Morimoto, Y. "Formal total synthesis of histrionicotoxin alkaloids via Hg(OTf)₂-catalyzed cycloisomerization and SmI₂-induced ring expansion." RSC Advances, 2018.[Link]

  • Saeed, A., et al. "A comparative study of synthetic approaches towards total synthesis of histrionicotoxin: a selective inhibitor of nicotinic acetylcholine receptors." Journal of Asian Natural Products Research, 2021.[Link]

  • Macdonald, J. M., Horsley, H. T., Ryan, J. H., Saubern, S., & Holmes, A. B. "Total Synthesis of (−)-Histrionicotoxin 285A and (−)-Perhydrohistrionicotoxin." Organic Letters, 2008.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Spirocyclic Synthesis Stereocontrol Troubleshooting Center

Welcome to the Technical Support Center for Stereocontrolled Spiro Compound Synthesis. Spirocycles, with their rigid three-dimensional structures, are increasingly vital scaffolds in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Stereocontrolled Spiro Compound Synthesis. Spirocycles, with their rigid three-dimensional structures, are increasingly vital scaffolds in medicinal chemistry and materials science.[1] However, the creation of their defining feature—the spiro-quaternary stereocenter—presents a significant synthetic challenge, often leading to difficulties in controlling stereochemical outcomes.[1]

This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the stereoselective synthesis of spiro compounds. We will move beyond simple procedural lists to explore the underlying principles governing stereocontrol, empowering you to make informed, rational decisions in your experimental design.

General Troubleshooting Workflow

Before diving into specific issues, a systematic approach is crucial. The following workflow provides a logical progression for troubleshooting unexpected stereochemical results.

G Start Poor Stereoselectivity Observed (Low d.r. or e.e.) Purity Verify Starting Material Purity & Chiral Catalyst/Auxiliary Integrity Start->Purity Conditions Systematically Vary Reaction Conditions Purity->Conditions Temp Temperature Screening (e.g., RT, 0°C, -20°C, -78°C) Conditions->Temp Kinetic vs. Thermodynamic Solvent Solvent Screening (Polar vs. Nonpolar) Conditions->Solvent Transition State Stabilization Catalyst Screen Catalysts & Ligands Conditions->Catalyst Chiral Environment Analysis Analyze Results & Re-evaluate Hypothesis Temp->Analysis Solvent->Analysis Catalyst->Analysis Substrate Substrate Modification Substrate->Conditions Analysis->Substrate If necessary End Optimized Stereoselectivity Analysis->End Successful

Caption: A systematic workflow for troubleshooting stereoselectivity issues.

Troubleshooting Guide: Question & Answer

This section addresses specific, common problems encountered during spirocyclization reactions.

Category 1: Poor Diastereoselectivity

Question: My spirocyclization reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Poor diastereoselectivity indicates that the transition states leading to the two diastereomeric products are very close in energy. Your goal is to increase this energy difference. Several factors can be manipulated to achieve this.[2][3]

  • Reaction Temperature (Kinetic vs. Thermodynamic Control):

    • The Principle: Many spirocyclization reactions are under kinetic control, meaning the product ratio is determined by the relative rates of formation.[4][5][6] The diastereomer formed via the lower energy transition state will be the major product.[7] Lowering the reaction temperature often enhances this energy difference (ΔΔG‡), leading to higher selectivity.[2][3] Conversely, at higher temperatures, reactions can become reversible, leading to an equilibrium mixture that reflects product stability (thermodynamic control).[4][5][7]

    • Actionable Advice: Systematically lower the reaction temperature. Start at room temperature, then proceed to 0 °C, -20 °C, and even -78 °C. Monitor the reaction for both conversion and d.r. at each temperature. Be aware that lower temperatures will decrease the reaction rate, so longer reaction times may be necessary.

    G cluster_legend Reaction Coordinate Diagram R Reactants c1 R->c1 Energy TS_K TS (Kinetic) c2 TS_K->c2 TS_T TS (Thermodynamic) c3 TS_T->c3 P_K Kinetic Product (Forms Faster) P_T Thermodynamic Product (More Stable) c1->TS_K ΔG‡ (Kinetic) c1->TS_T ΔG‡ (Thermo) c2->P_K c3->P_T c4 k1 Kinetic Pathway k2 Thermodynamic Pathway

    Caption: Energy profile illustrating kinetic vs. thermodynamic control.

  • Solvent Effects:

    • The Principle: The solvent can significantly influence the geometry and stability of the transition state.[2] Polar solvents may stabilize charged intermediates or transition states differently than nonpolar solvents. In some cases, a change in solvent polarity has been shown to completely reverse diastereoselectivity.[2]

    • Actionable Advice: Screen a range of solvents with varying polarities. For example, if your reaction is in a nonpolar solvent like toluene, try a more polar aprotic solvent like THF or DCM, or even a polar protic solvent if your reagents are compatible.

  • Catalyst and Ligand Control:

    • The Principle: In catalyzed reactions, the chiral environment is created by the catalyst and its associated ligands. The size, shape, and electronic properties of ligands dictate the geometry of the catalyst-substrate complex, which in turn controls the facial selectivity of the cyclization.[2]

    • Actionable Advice: If using a metal catalyst, screen different ligands. For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can dramatically alter stereochemical outcomes.[8][9] For organocatalyzed reactions, subtle changes to the catalyst backbone or hydrogen-bonding groups can have a large impact.[1][10]

ParameterRationaleExample Solvents/Ligands to Screen
Temperature Increase energy difference between diastereomeric transition states.Room Temp, 0 °C, -20 °C, -78 °C
Solvent Polarity Stabilize/destabilize transition states differently.Toluene, THF, DCM, Acetonitrile, Methanol
Ligand Sterics Create a more discriminating chiral pocket.(For Pd) PHOX, BOX, SPINOL-derived ligands[11]
Catalyst Type Change the mode of activation.Chiral Phosphoric Acids, Cinchona Alkaloids, N-Heterocyclic Carbenes[12][13]
Category 2: Low Enantioselectivity

Question: I am using a well-established chiral catalyst for my spirocyclization, but the enantiomeric excess (e.e.) is disappointingly low.

Answer: Low enantioselectivity suggests that either the chiral catalyst is not effectively discriminating between the two enantiomeric transition states, or a non-selective background reaction is occurring.

  • Catalyst/Ligand Purity and Integrity:

    • The Principle: The enantiopurity of your catalyst or ligand is paramount. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's e.e. (a phenomenon known as non-linear effects).

    • Actionable Advice: Ensure the enantiopurity of your chiral source. If possible, recrystallize the catalyst or ligand. Confirm the correct catalyst loading; sometimes, lower or higher loadings can impact selectivity. For organocatalysts, ensure they have not degraded during storage.

  • Matching of Catalyst and Substrate:

    • The Principle: The inherent stereochemistry of the substrate can either align with the preference of the catalyst (a "matched" pair) or oppose it (a "mismatched" pair). In a mismatched case, the substrate's own stereochemical bias competes with the catalyst's control, leading to poor e.e.

    • Actionable Advice: If you suspect a mismatched pair, try the opposite enantiomer of the catalyst. A dramatic improvement in e.e. would confirm this hypothesis. If the other catalyst enantiomer is unavailable, substrate modification may be necessary to reduce its intrinsic bias.

  • AChiral Background Reaction:

    • The Principle: The observed reaction may be a combination of a slow, highly enantioselective catalyzed pathway and a faster, non-selective background reaction.

    • Actionable Advice: Run a control reaction without the chiral catalyst. If you observe product formation, a background reaction is occurring. To suppress it, try lowering the reaction temperature or reducing the concentration of reagents.

    G Substrate Substrate Catalyst Chiral Catalyst (e.g., (R)-Ligand) Substrate->Catalyst Forms Complex TS_R Transition State (Pro-(R) product) Catalyst->TS_R Favored Pathway (Low Energy) TS_S Transition State (Pro-(S) product) Catalyst->TS_S Disfavored Pathway (High Energy) Product_R (R)-Product (Major) TS_R->Product_R Product_S (S)-Product (Minor) TS_S->Product_S

    Caption: Ideal catalyst-controlled enantioselective reaction pathway.

Category 3: Product Epimerization

Question: I successfully isolated my desired spirocycle with high stereopurity, but the d.r. or e.e. decreases significantly after purification by silica gel chromatography.

Answer: This is a classic case of product epimerization, where a stereocenter in your molecule is inverting under the workup or purification conditions.[14]

  • Identify the Labile Stereocenter:

    • The Principle: Stereocenters adjacent to carbonyl groups, or those that can be deprotonated to form a stabilized carbanion or enolate, are often prone to epimerization under acidic or basic conditions.[14] The spiro-carbon itself can be labile if adjacent to an activating group.

    • Actionable Advice: Examine your product's structure. Protons alpha to ketones, esters, or nitriles are common culprits.

  • Control pH During Workup:

    • The Principle: Silica gel is inherently acidic and can catalyze epimerization.[14] Similarly, aqueous workups using strong acids or bases can cause inversion of stereocenters.

    • Actionable Advice: During aqueous workup, use buffered solutions (e.g., saturated aq. NH₄Cl for a mild acid quench, or saturated aq. NaHCO₃ for a mild basic quench).[2] Avoid strong acids and bases entirely if possible.

  • Modify Purification Technique:

    • The Principle: Prolonged exposure to the stationary phase during chromatography increases the risk of on-column epimerization.

    • Actionable Advice:

      • Neutralize Silica: Pre-treat your silica gel by slurrying it in your eluent containing a small amount of a neutral amine base (e.g., 1% triethylamine) before packing the column. This will neutralize the acidic sites.

      • Use Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral grade) or Florisil.

      • Minimize Contact Time: Use flash chromatography with slightly more polar solvent systems to push the compound through the column faster.

      • Avoid Chromatography: If the product is crystalline, attempt to purify by recrystallization, which often yields material of very high stereochemical purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control? A1: Kinetic control refers to conditions (usually low temperature, irreversible) where the major product is the one that forms the fastest, regardless of its stability.[4][6] Thermodynamic control refers to conditions (usually higher temperature, reversible) where the reaction reaches equilibrium, and the major product is the most stable one, regardless of how fast it formed.[5][7]

Q2: How do I choose a starting point for a chiral catalyst for a new spirocyclization reaction? A2: A literature search for similar transformations is the best starting point. Look for reactions involving similar substrates or reaction types (e.g., Michael additions, Diels-Alder, etc.). Privileged catalyst scaffolds like those derived from BINOL, SPINOL, cinchona alkaloids, or proline are often effective across a wide range of reactions.[10][11]

Q3: What are the standard methods for determining d.r. and e.e.? A3: The diastereomeric ratio (d.r.) can often be determined directly from the ¹H NMR spectrum of the crude reaction mixture by integrating signals unique to each diastereomer. Enantiomeric excess (e.e.) is determined using a chiral stationary phase in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), comparing the peak areas of the two enantiomers.

Example Experimental Protocol: Organocatalytic Asymmetric Michael Addition/Spirocyclization

This protocol describes a general procedure for the synthesis of a spirooxindole, a common motif in bioactive molecules, using a cinchona alkaloid-derived organocatalyst.[10]

Materials:

  • Methyleneindolinone (1.0 equiv)

  • 1,3-Dicarbonyl compound (e.g., malononitrile, 1.2 equiv)

  • Chiral thiourea organocatalyst (e.g., a derivative of quinine, 10 mol%)

  • Anhydrous solvent (e.g., Toluene, 0.1 M)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vial under an inert atmosphere, add the methyleneindolinone and the chiral organocatalyst.

  • Add anhydrous toluene via syringe and stir the mixture for 5 minutes at the desired temperature (e.g., -20 °C).

  • Add the 1,3-dicarbonyl compound in one portion.

  • Stir the reaction vigorously and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture directly under reduced pressure.

  • Determine the crude d.r. by ¹H NMR analysis of the residue.

  • Purify the product by flash column chromatography on silica gel (pre-treated with 1% Et₃N in the eluent if epimerization is a concern) to yield the spirooxindole product.

  • Determine the e.e. of the purified product by chiral HPLC analysis.

References

  • Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds | Organic Letters - ACS Publications. Available at: [Link]

  • Stereocontrolled Synthesis of Spiroketals via Ti(Oi-Pr)4-Mediated Kinetic Spirocyclization of Glycal Epoxides with Retention of Configuration | Journal of the American Chemical Society. Available at: [Link]

  • Stereocontrolled synthesis of spiroketals via Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides with retention of configuration - PubMed. Available at: [Link]

  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Available at: [Link]

  • Stereocontrolled synthesis of spiroketals via a remarkable methanol-induced kinetic spirocyclization reaction - PubMed. Available at: [Link]

  • Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals and Proposal for a Stereocenter Reassignment - PMC. Available at: [Link]

  • Catalytic asymmetric synthesis of polysubstituted spirocyclopropyl oxindoles: organocatalysis versus transition metal catalysis - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Recent Progress of Asymmetric Catalysis from a Chinese Perspective | CCS Chemistry. Available at: [Link]

  • Synthesis of chiral spiro-indenes via Pd-catalyzed asymmetric (4 + 2) dipolar cyclization. Available at: [Link]

  • (PDF) Organocatalyzed enantioselective synthesis of spirooxindole scaffolds. Available at: [Link]

  • Stereoselective Diversity-Oriented Synthesis of Spiroketals | Sloan Kettering Institute. Available at: [Link]

  • Synthesis and Application of Chiral Spiro Cp Ligands in Rhodium-Catalyzed Asymmetric Oxidative Coupling of Biaryl Compounds with Alkenes | Journal of the American Chemical Society. Available at: [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons - OAE Publishing Inc. Available at: [Link]

  • Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines | Journal of the American Chemical Society. Available at: [Link]

  • Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. Available at: [Link]

  • Asymmetric Synthesis of Spirocyclic Lactones. Available at: [Link]

  • Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis - Chemical Communications (RSC Publishing). Available at: [Link]

  • Access to Spiropyrazolone-butenolides through NHC-Catalyzed [3 + 2]-Asymmetric Annulation of 3-Bromoenals and 1H-Pyrazol-4,5-diones | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis - PMC - NIH. Available at: [Link]

  • Catalytic Asymmetric Spirocyclizing Diels–Alder Reactions of Enones: Stereoselective Total and Formal Syntheses of α-Chamigrene, β-Chamigrene, Laurencenone C, Colletoic Acid, and Omphalic Acid - PMC. Available at: [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds - ACS Publications. Available at: [Link]

  • Organocatalytic Synthesis of Spiro-Bridged Heterocyclic Compounds via a Chemoselective Vinylogous Michael/Cyclization/Rearrangement Sequence | The Journal of Organic Chemistry - Resolve a DOI Name. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds - SciSpace. Available at: [Link]

  • Organocatalytic Asymmetric Synthesis of Spiroacetals and Bridged Acetals. Available at: [Link]

  • New development in the enantioselective synthesis of spiro compounds - Khalifa University. Available at: [Link]

  • Thermodynamic and kinetic reaction control - Wikipedia. Available at: [Link]

  • Thermodynamic and Kinetic Products - Master Organic Chemistry. Available at: [Link]

  • Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]

  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones - PMC. Available at: [Link]

  • Kinetic and Thermodynamic Control | Dalal Institute. Available at: [Link]

  • Stereoselective Synthesis of Spirocyclic Ketones by Nazarov Reaction | Organic Letters. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. Available at: [Link]

  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Epimerisation in Peptide Synthesis - MDPI. Available at: [Link]

  • US20080161583A1 - Epimerization methodologies for recovering stereoisomers in high yield and purity - Google Patents.
  • The epimerization of spiro[3H‐indole‐3‐3′‐pyrrolidine]‐2(1H)‐one. - ResearchGate. Available at: [Link]

  • WO2008080822A1 - Epimerization methodologies for recovering stereo isomers in high yield and purity - Google Patents.

Sources

Optimization

overcoming side reactions in the synthesis of 1-oxaspiro[5.5]undecanes

Welcome to the Technical Support Center for the synthesis of 1-oxaspiro[5.5]undecanes. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the most persistent side reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-oxaspiro[5.5]undecanes. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and overcome the most persistent side reactions encountered during spiroketalization.

The 1-oxaspiro[5.5]undecane core is a privileged scaffold in natural product synthesis and drug development. However, constructing this rigid, three-dimensional structure is fraught with competing reaction pathways—most notably epimerization, elimination, and premature desilylation. This guide moves beyond basic troubleshooting to explore the underlying stereoelectronic causality of these side reactions, providing you with self-validating protocols to ensure synthetic success.

Phase 1: Diagnostic Workflow for Spiroketalization

Before altering your reaction conditions, you must identify the dominant failure mode in your crude mixture. Use the diagnostic workflow below to map your observed byproducts to their mechanistic origins.

DiagnosticWorkflow Start Analyze Crude Reaction Mixture (TLC / 13C-NMR) Q1 Identify Major Reaction Byproduct Start->Q1 Epimer Wrong Stereoisomer (Epimerization) Q1->Epimer Thermodynamic Sink Elimination Alkene Byproducts (Elimination) Q1->Elimination E1/E2 Pathway Success Desired 1-oxaspiro[5.5]undecane Q1->Success Target Confirmed Action1 Switch to Kinetic Conditions (Weaker Acid, Low Temp) Epimer->Action1 Action2 Modulate Lewis Acid (e.g., TiF4 or SnCl4) Elimination->Action2

Diagnostic workflow for identifying and resolving spiroketalization side reactions.

Phase 2: Mechanistic Troubleshooting FAQs

Q1: Why is my cyclization yielding the wrong spiroketal epimer, despite starting with stereopure precursors?

The Causality: You are likely fighting the anomeric effect. Acid-catalyzed spiroketalization typically proceeds via an oxocarbenium ion intermediate. Under strongly acidic conditions or extended reaction times, the system will reversibly ring-open and equilibrate to the thermodynamically most stable isomer. This thermodynamic sink is driven by the stereoelectronic anomeric effect, which maximizes the stabilizing interactions of axially oriented oxygen lone pairs (1[1]).

The Solution: If your target is the kinetic (non-anomeric) spiroketal, you must suppress the reversibility of the oxocarbenium intermediate. Switch to a weaker acid promoter (e.g., camphorsulfonic acid instead of p-TSA) or utilize a Ca²⁺-assisted spirocyclization to kinetically trap the desired conformer (2[2]).

EpimerizationMechanism Kinetic Kinetic Spiroketal (Non-anomeric) Oxocarbenium Oxocarbenium Ion (Ring-Opened Intermediate) Kinetic->Oxocarbenium Strong Acid / Heat Thermo Thermodynamic Spiroketal (Anomeric Effect Stabilized) Oxocarbenium->Thermo Axial Attack (Stereoelectronic Control) Thermo->Oxocarbenium Reversible

Mechanistic pathway of acid-catalyzed epimerization via an oxocarbenium intermediate.

Q2: I am observing significant elimination and dehydration byproducts (alkenes/dihydropyrans). How can I prevent this?

The Causality: Strong Brønsted or Lewis acids can over-activate the hydroxyl intermediates or the newly formed spiroketal. Instead of undergoing intramolecular nucleophilic attack, the intermediate undergoes an E1-type elimination, abstracting a neighboring proton to form a stable dihydropyran or enol ether byproduct.

The Solution: Modulate the Lewis acidity. For example, switching to highly fluorinated Lewis acids or utilizing buffered conditions can prevent the over-activation of the oxygen moieties. In silyl-Prins cyclizations, switching the Lewis acid directly changes the reaction pathway, minimizing secondary reactions and increasing selectivity for the 1-oxaspiro[5.5]undecane core (3[3]).

Q3: How do I handle sterically hindered substrates that refuse to cyclize, leaving unreacted starting materials?

The Causality: The 1-oxaspiro[5.5]undecane framework inherently suffers from 1,3-diaxial interactions during ring closure. If your precursors have bulky substituents at the C2 or C4 positions, the energetic barrier to form the transition state becomes too high for standard acid catalysis (4[4]). The Solution: Pivot to an Oxidative Radical Cyclization or a Hetero-Diels-Alder (HDA) approach. HDA bypasses the oxocarbenium intermediate entirely, allowing for stereocontrolled spirocyclization even in the presence of severe steric bulk.

Phase 3: Quantitative Data Summaries

To make informed decisions on reaction conditions, reference the following quantitative comparisons regarding conformational stability and promoter efficacy.

Table 1: Conformational Energy Penalties in Spiroketal Epimerization Data illustrating the thermodynamic driving force of the anomeric effect in [5.5] spiro systems.

Conformer TypeAxial OxygensAnomeric EffectsRelative Stability (kcal/mol)Primary Byproduct Risk
Thermodynamic (2a) 22 (-2.8 kcal/mol)0.0 (Most Stable)None (Thermodynamic Sink)
Intermediate (2b) 11 (-1.4 kcal/mol)+2.4 Epimerization to 2a
Kinetic (2c) 00 (0.0 kcal/mol)+4.8 (Least Stable)Rapid Epimerization to 2a/2b

Table 2: Lewis/Brønsted Acid Promoter Selection Guide

Acid PromoterRelative AcidityPrimary ApplicationSide Reaction Profile
p-TSA (Catalytic) Strong BrønstedThermodynamic spiroketalsHigh risk of E1 elimination
Camphorsulfonic Acid Mild BrønstedKinetic spiroketalsLow elimination; slow reaction
SnCl₄ / TiF₄ Strong LewisSilyl-Prins cyclizationsPremature desilylation
Ca²⁺ / Weak Acid Chelation-AssistedNon-anomeric spiroketalsMinimal epimerization

Phase 4: Validated Step-by-Step Methodologies

The following protocols are engineered as self-validating systems. Do not skip the validation checkpoints, as they are critical for confirming the structural integrity of the 1-oxaspiro[5.5]undecane core before proceeding to subsequent synthetic steps.

Protocol A: Kinetically Controlled Synthesis of Non-Anomeric Spiroketals

Objective: To synthesize the kinetically favored 1-oxaspiro[5.5]undecane while suppressing thermodynamic epimerization.

  • Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, dissolve the dihydroxyketone precursor (1.0 eq) in anhydrous CH₂Cl₂ to achieve a 0.05 M concentration.

    • Causality: High dilution (0.05 M) is strictly required to prevent intermolecular oligomerization, a common side reaction when trapping kinetic products.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Causality: Low temperatures drastically reduce the thermal energy available for the reversible ring-opening of the oxocarbenium ion, trapping the kinetic conformer.

  • Catalysis: Add a catalytic amount of Camphorsulfonic Acid (CSA) (0.1 eq) dropwise. Stir for 1–4 hours, monitoring strictly by TLC.

  • Quenching (Critical Step): Quench the reaction at -78 °C by adding pre-cooled saturated aqueous NaHCO₃. Do not allow the reaction to warm up before neutralizing.

    • Causality: Warming the reaction in the presence of active acid will immediately trigger epimerization to the thermodynamic sink.

  • Extraction: Extract with EtOAc (3 x 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude mixture via ¹³C-NMR at low temperature (e.g., 148 K if possible, or standard 298 K). The spiroacetal quaternary carbon (C-spiro) typically resonates between 95–105 ppm . A distinct shift compared to literature values of the thermodynamic epimer confirms kinetic trapping.

Protocol B: Lewis Acid-Switched Silyl-Prins Cyclization

Objective: To utilize electron-rich alkenylsilanes for the rapid assembly of the spiroketal core while preventing premature desilylation and elimination.

  • Catalyst Preparation: In a flame-dried flask under Nitrogen, dissolve the selected Lewis acid (e.g., 10 mol% TiF₄ or SnCl₄) in anhydrous CH₂Cl₂ and cool to -78 °C.

  • Reagent Addition: Add the cyclic ketone (dienophile, 1.0 eq) and stir for 15 minutes to allow for Lewis acid coordination.

  • Cyclization: Add the silyl-tethered alcohol (1.2 eq) dropwise.

    • Causality: The silyl group stabilizes the developing positive charge in the transition state (β-silicon effect), directing the nucleophilic attack and preventing random E1 elimination.

  • Monitoring: Stir at -78 °C. The reaction is typically highly selective and fast due to the electron-rich nature of the alkenylsilane.

  • Quenching & Hydrolysis: Quench with triethylamine (to neutralize the Lewis acid). Allow to warm to room temperature, then add a solution of TFA in wet THF to hydrolyze the silyl ether intermediate.

  • Validation Checkpoint: Purify via flash chromatography. Run a ¹H-NMR; the absence of vinylic protons (typically 4.5–6.0 ppm) confirms that elimination/dehydration side reactions were successfully suppressed.

References

  • BenchChem. Application of 4-Methyl-1-oxaspiro[5.
  • Pihko, P. M., et al. Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies.
  • Deslongchamps, P., & Pothier, N. Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry.
  • ACS Publications. Changing the Reaction Pathway of Silyl-Prins Cyclization by Switching the Lewis Acid: Application to the Synthesis of an Antinociceptive Compound. The Journal of Organic Chemistry.
  • National Institutes of Health (PMC). Rapid Synthesis of the Spiroketal Subunit of Neaumycin B: Stereochemical Aspects of Singly Anomeric Spiroketals.

Sources

Troubleshooting

Technical Support Center: Degradation Pathways of 1-Oxaspiro[5.5]undecane-Based Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-oxaspiro[5.5]undecane-based compounds. This guide is designed to provide expert insights and practica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-oxaspiro[5.5]undecane-based compounds. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the study of their degradation pathways. The unique three-dimensional and rigid structure of the spiroketal core, while advantageous for biological activity and drug design, presents specific stability challenges that must be thoroughly understood.[1] This document provides in-depth FAQs, troubleshooting guides, and validated experimental protocols to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the stability and degradation of the 1-oxaspiro[5.5]undecane scaffold.

Q1: What are the primary degradation pathways for 1-oxaspiro[5.5]undecane compounds?

The spiroketal linkage is the most reactive site in the 1-oxaspiro[5.5]undecane core. Degradation is typically initiated by the cleavage of this moiety under various stress conditions:

  • Acid-Catalyzed Hydrolysis: This is the most common degradation pathway. Under acidic conditions, the ketal oxygen atoms are protonated, leading to ring-opening and formation of a dihydroxy-ketone intermediate, which can undergo further reactions.[2] The reaction often favors the thermodynamically most stable spiroketal isomer if equilibration is possible.[3][4]

  • Oxidative Degradation: Exposure to oxidizing agents can lead to the formation of various oxidation products. The reaction mechanism can be complex, often involving radical intermediates, and may result in ring cleavage or modification of substituents on the spirocycle.[5]

  • Thermal Degradation: While generally more stable than linear acetals, high temperatures can provide sufficient energy to induce cleavage of the C-O bonds in the spiroketal ring, especially if the molecule contains other thermally labile functional groups.[6][7]

  • Photolytic Degradation: Compounds with chromophores that absorb UV or visible light can be susceptible to photodegradation. The absorbed energy can lead to bond cleavage and the formation of radical species, initiating degradation pathways.[8]

Q2: What intrinsic molecular features influence the stability of the 1-oxaspiro[5.5]undecane core?

The stability of the spiroketal is not solely dependent on external conditions but is also governed by its inherent structural and electronic properties:

  • The Anomeric Effect: This stereoelectronic effect plays a crucial role in stabilizing the spiroketal structure. The most stable conformation of a 1,7-dioxaspiro[5.5]undecane, for example, has both oxygens in axial positions, which is more stable than other conformers by over 2 kcal/mol.[9][10] Disruption of this stabilizing interaction can lead to increased reactivity.

  • Ring Strain and Conformation: The 1-oxaspiro[5.5]undecane system consists of two six-membered rings. The flexibility and conformation of these rings can influence the accessibility of the ketal oxygens to reagents. The presence of bulky substituents can lock the conformation and either enhance or decrease stability.[9][11]

  • Substituent Effects: Electron-withdrawing or electron-donating groups attached to the spirocycle can significantly alter the electron density at the spiroketal center, thereby influencing its susceptibility to hydrolytic or oxidative cleavage.

Q3: Why are forced degradation studies essential for these compounds?

Forced degradation (or stress testing) is a critical component of drug development and is mandated by regulatory agencies like the ICH.[6][12][13] For 1-oxaspiro[5.5]undecane-based compounds, these studies are vital for:

  • Identifying Potential Degradants: They help predict the degradation products that could form under long-term storage conditions, ensuring patient safety.[13]

  • Developing Stability-Indicating Methods: A stability-indicating analytical method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation generates these products, which are then used to develop and validate such methods.[12][14]

  • Elucidating Degradation Pathways: Understanding how a molecule degrades helps in designing more stable formulations and defining appropriate storage conditions.[5]

  • Assessing Intrinsic Stability: It provides a rapid way to compare the stability of different drug candidates or formulations early in the development process.[13]

Q4: What are the most effective analytical techniques for monitoring degradation?

A multi-technique approach is often necessary for comprehensive analysis:

Analytical TechniqueApplication in Degradation Studies
High-Performance Liquid Chromatography (HPLC) The workhorse for separating the parent compound from its degradation products and quantifying them. A UV or Photodiode Array (PDA) detector is most common.[15][16]
Liquid Chromatography-Mass Spectrometry (LC-MS) Essential for the identification and structural elucidation of unknown degradation products by providing molecular weight and fragmentation information.[15][16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Used for the definitive structural confirmation of isolated degradation products. It provides detailed information about the molecule's carbon-hydrogen framework.[16]
Gas Chromatography-Mass Spectrometry (GC-MS) Useful for identifying volatile degradation products that may not be amenable to LC-MS analysis.[16]

Troubleshooting Guide

This section is formatted to help you quickly identify and solve specific experimental problems.

Issue 1: Unexpected or new peaks are appearing in my HPLC chromatogram during a stability study.

  • Possible Cause A: Formation of Known Degradation Products.

    • Causality: The experimental conditions (e.g., pH, temperature, light exposure) are causing the parent compound to degrade into expected products.

    • Solution: Compare the retention times of the new peaks with those of available reference standards for known degradants. If standards are unavailable, proceed to Cause B.

  • Possible Cause B: Formation of Novel or Secondary Degradation Products.

    • Causality: The stress conditions may be harsher than intended, leading to further degradation of primary products.[14] Alternatively, the compound may have an unknown degradation pathway.

    • Solution: Employ LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks. This data is crucial for proposing potential structures.[15] Further isolation and NMR analysis may be required for definitive identification.

  • Possible Cause C: Interaction with Excipients or Container Materials.

    • Causality: The active compound may be reacting with other components in the formulation or adsorbing to the container surface.

    • Solution: Conduct a forced degradation study on the drug substance alone to establish its intrinsic degradation profile.[15] If the peaks are absent, investigate excipient compatibility. Also, consider using inert container materials like silanized glass or polypropylene vials.

Issue 2: My degradation rates are inconsistent and not reproducible.

  • Possible Cause A: Poor Control of Experimental Parameters.

    • Causality: Minor variations in temperature, pH, light intensity, or concentration of stress agents can significantly impact reaction kinetics.[15]

    • Solution: Implement strict controls for all experimental parameters. Use calibrated equipment (ovens, pH meters, photostability chambers). Prepare fresh stress solutions for each experiment to ensure consistent concentration.

  • Possible Cause B: Influence of Dissolved Oxygen.

    • Causality: For oxidative degradation pathways, the amount of dissolved oxygen in the solution is a critical and often overlooked variable.

    • Solution: To minimize oxidative degradation, sparge all solutions (buffers, solvents) with an inert gas like nitrogen or argon before use. To ensure consistent oxidative stress, ensure solutions are consistently aerated or saturated with oxygen/air.

  • Possible Cause C: Sample Evaporation.

    • Causality: During long-term thermal studies, solvent evaporation can concentrate the sample, leading to an artificially accelerated degradation rate.

    • Solution: Use tightly sealed vials with high-quality septa. For very long studies, consider using crimp-sealed vials. Periodically check the weight of control vials to monitor for solvent loss.

Issue 3: I am observing poor mass balance in my forced degradation study.

  • Causality: Mass balance, where the sum of the assay of the parent compound and its degradants equals the initial assay, is a critical indicator of a method's validity.[14][17] A poor balance suggests that not all degradation products are being accounted for.

  • Solution A: Improve Chromatographic Separation.

    • Your HPLC method may not be fully separating all degradation products, or some may be co-eluting with the parent peak. Re-develop and re-validate the method to ensure it is truly stability-indicating.[12] Use a PDA detector to assess peak purity.

  • Solution B: Use a Universal Detector.

    • Degradation may have destroyed the chromophore in some products, rendering them invisible to a UV detector. Use a mass-independent detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside your UV detector. LC-MS is also an excellent tool for finding "missing" peaks.

  • Solution C: Check for Volatile or Insoluble Products.

    • Some degradation products may be volatile and lost during sample handling. Analyze the headspace of the sample vial using GC-MS. Visually inspect samples for any precipitate; if present, attempt to dissolve and analyze it separately.

Experimental Protocols & Visualizations

Protocol 1: Standard Forced Degradation Study

This protocol outlines the steps for subjecting a 1-oxaspiro[5.5]undecane-based compound to a range of stress conditions as recommended by ICH guidelines.[6][8]

Objective: To generate potential degradation products and assess the intrinsic stability of the drug substance.

Methodology:

  • Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Control Sample: Dilute the stock solution to the target analytical concentration (e.g., 100 µg/mL) and store it protected from light at 2-8°C. This is your t=0 and unstressed control.

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl. Heat at 60-80°C for a specified time (e.g., 2, 8, 24 hours). Before analysis, cool and neutralize the sample with an equivalent amount of 0.1N NaOH.

  • Base Hydrolysis: Mix the stock solution with 0.1N NaOH. Heat at 60-80°C for a specified time. Before analysis, cool and neutralize with an equivalent amount of 0.1N HCl.[8][18]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature for a specified time.[7]

  • Thermal Degradation: Store the stock solution (or solid compound) in a calibrated oven at an elevated temperature (e.g., 80°C) for a specified time.

  • Photolytic Degradation: Expose the stock solution to a controlled light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[7][8] A sample protected from light (e.g., wrapped in aluminum foil) should be stored alongside as a control.

  • Analysis: Analyze all stressed samples, along with the control sample, using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound for optimal results.[13][14]

Visualizations

Diagram 1: Generalized Acid-Catalyzed Degradation Pathway

Degradation_Pathway A 1-Oxaspiro[5.5]undecane Derivative B Protonated Spiroketal (Resonance Stabilized) A->B + H⁺ C Ring-Opened Dihydroxy-ketone Intermediate B->C + H₂O - H⁺ D Further Degradation Products C->D Dehydration, Rearrangement, etc. Workflow Start Start: Drug Substance (1 mg/mL Stock) Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Prepare Sample Preparation (Neutralize, Dilute) Stress->Prepare Post-stress Analyze Analyze Samples (HPLC-UV/PDA, LC-MS) Prepare->Analyze Data Data Interpretation (Assay, Purity, Mass Balance) Analyze->Data End End: Stability Profile & Degradation Pathway Data->End

Caption: Standard workflow for forced degradation analysis.

References

  • ACS Catalysis. (2023). Fully Biocatalytic Rearrangement of Furans to Spirolactones. Available at: [Link]

  • Nature Communications. (2021). Enzymatic spiroketal formation via oxidative rearrangement of pentangular polyketides. Available at: [Link]

  • Canadian Journal of Chemistry. (1990). Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Available at: [Link]

  • MDPI. (2025). Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. Available at: [Link]

  • Wikipedia. Spiroketals. Available at: [Link]

  • Angewandte Chemie International Edition. (2021). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Available at: [Link]

  • Taylor & Francis Online. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Available at: [Link]

  • Chemical Reviews. (2005). Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. Available at: [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Available at: [Link]

  • Pharma Stability. Troubleshooting & Pitfalls. Available at: [Link]

  • ResearchGate. (n.d.). Analytical methodologies for discovering and profiling degradation-related impurities. Available at: [Link]

  • Canadian Science Publishing. Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Available at: [Link]

  • PubMed. (n.d.). Recent synthetic approaches toward non-anomeric spiroketals in natural products. Available at: [Link]

  • Overview Of Degradation Studies For Pharmaceutical Drug Candidates. (2024). Available at: [Link]

  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Available at: [Link]

  • LinkedIn. (2026). Forced Degradation Studies, Common Q.C Mistakes that Leads to Audit Observations. Available at: [Link]

  • SpringerLink. (n.d.). Metabolic Pathways for Degradation of Aromatic Hydrocarbons by Bacteria. Available at: [Link]

  • Semantic Scholar. (1984). An extremely mild acetate pyrolysis reaction. Novel synthesis and X-ray structure determination of 1-azaspiro[5.5]undecane derivatives. Available at: [Link]

  • PubMed. (2006). Energetics of oxaspirocycle prototypes: 1,7-dioxaspiro[5.5]undecane and 1,7,9-trioxadispiro[5.1.5.3]hexadecane. Available at: [Link]

  • The Good Scents Company. herbal undecanol oxaspirane (IFF). Available at: [Link]

  • Arkivoc. (n.d.). Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches. Available at: [Link]

  • MDPI. (2020). Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices. Available at: [Link]

  • ACS Publications. (n.d.). Chemistry of spiroketals. Available at: [Link]

  • PMC. (n.d.). Catalytic Control of Spiroketal Formation in Rubromycin Polyketide Biosynthesis. Available at: [Link]

  • ResearchGate. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available at: [Link]

  • MDPI. (2025). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. Available at: [Link]

  • Sciforum. (n.d.). FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. Available at: [Link]

  • Scilit. (2021). One‐Step Synthesis of the 1‐Azaspiro[5.5]undecane Skeleton Characteristic of Histrionicotoxin Alkaloids from Linear Substrates via Hg(OTf)2‐Catalyzed Cycloisomerization. Available at: [Link]

  • MDPI. (2025). Lifitegrast Degradation: Products and Pathways. Available at: [Link]

  • ResearchGate. (2026). Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation. Available at: [Link]

  • MDPI. (2022). Origin of Steam Contaminants and Degradation of Solid-Oxide Electrolysis Stacks. Available at: [Link]

  • Indian Journal of Pharmaceutical Education and Research. (2021). Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: NMR and Mass Spectrometry Platforms for the Structural Elucidation of 9-Propyl-1-oxaspiro[5.5]undecan-4-one

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex spirocyclic scaffolds. The compound 9-propyl-1-oxaspiro[5.5]undecan-4-one is a prime example.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks associated with complex spirocyclic scaffolds. The compound 9-propyl-1-oxaspiro[5.5]undecan-4-one is a prime example. Featuring a spiro atom linking an oxygen-containing heterocycle with a substituted cyclohexane ring, this molecule is a critical intermediate in the synthesis of opioid receptor ligands and novel analgesics[1].

However, its structural characterization is notoriously difficult. Commercial suppliers frequently list its molecular formula erroneously as C10​H16​O2​ (MW 168.24 g/mol ), which is actually the formula for the unsubstituted parent scaffold[2]. The true molecular formula for the 9-propyl derivative is C13​H22​O2​ (MW 210.32 g/mol ). This pervasive database anomaly, combined with the complex conformational dynamics of spiro ethers (driven by endo and exo anomeric effects[3]), demands a rigorous, multi-platform analytical approach.

This guide objectively compares High-Resolution vs. Low-Resolution Mass Spectrometry and High-Field vs. Low-Field NMR platforms, providing self-validating protocols to ensure absolute structural certainty.

Platform Comparison: Mass Spectrometry (MS)

To definitively prove the presence of the propyl group and map the spirocyclic core, we must compare the utility of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) .

The Causality of Ionization Choice

GC-EI-MS utilizes "hard" ionization (70 eV). This shatters the molecule, typically causing an immediate α -cleavage or the loss of the 9-propyl chain ( −43 Da), leaving a prominent fragment at m/z 167. While excellent for mapping the parent spiro scaffold against spectral libraries[4], the intact molecular ion ( M+∙ ) is often entirely absent, making it impossible to confirm the intact C13 structure.

Conversely, LC-HRMS utilizes "soft" Electrospray Ionization (ESI+). This preserves the intact pseudomolecular ion [M+H]+ , allowing us to measure the exact mass to within <3 ppm error, definitively proving the C13​H22​O2​ formula and debunking commercial database errors.

Quantitative Data Summary: MS Platforms
PlatformIonization MethodKey Observed Ions (m/z)Mass AccuracyPrimary Analytical Utility
GC-MS (Single Quad) Hard (EI, 70 eV)167 [M−Pr]+ , 149, 121Nominal ( ±0.1 Da)Structural fragmentation mapping; Library matching
LC-HRMS (Orbitrap) Soft (ESI+)211.1693 [M+H]+ High (<3 ppm error)Exact molecular formula confirmation; Impurity profiling
Protocol 1: Dual-Platform MS Validation Workflow

This protocol is a self-validating system: LC-HRMS validates the intact mass, ensuring that the fragments observed in GC-MS are true electron-induced fragments and not thermal degradation artifacts from the GC inlet.

  • Sample Preparation: Dissolve 1 mg of 9-propyl-1-oxaspiro[5.5]undecan-4-one in 1 mL of LC-MS grade Methanol. Split into two 500 μ L aliquots.

  • GC-EI-MS Acquisition:

    • Inject 1 μ L into the GC inlet (set to 250°C).

    • Use a standard HP-5MS column. Program the oven from 80°C to 280°C at 15°C/min.

    • Causality Check: If the highest mass observed is m/z 167, proceed to LC-MS to confirm if the propyl group was lost via ionization or thermal breakdown.

  • LC-HRMS Acquisition:

    • Inject 2 μ L onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • Operate the Orbitrap in ESI+ mode (capillary temp 320°C, spray voltage 3.5 kV).

  • Data Reconciliation: Extract the exact mass for [C13​H22​O2​+H]+ (Calculated: 211.1693). A mass error of <3 ppm confirms the intact molecule, validating that the GC-MS data represents true structural fragmentation.

MS_NMR_Workflow Start Sample: 9-Propyl-1-oxaspiro[5.5]undecan-4-one MS_Branch Mass Spectrometry Start->MS_Branch NMR_Branch NMR Spectroscopy Start->NMR_Branch GC_EI GC-EI-MS (70 eV) Scaffold Fragmentation MS_Branch->GC_EI LC_HRMS LC-HRMS (ESI+) Exact Mass Confirmation MS_Branch->LC_HRMS NMR_1D 1D 1H & 13C NMR Functional Group ID NMR_Branch->NMR_1D NMR_2D 2D NMR (HSQC, HMBC, NOESY) Spiro Center & Stereochemistry NMR_Branch->NMR_2D Data_Merge Orthogonal Data Integration GC_EI->Data_Merge Fragments LC_HRMS->Data_Merge Formula NMR_1D->Data_Merge Shifts NMR_2D->Data_Merge Connectivity Final_Struct Confirmed 3D Structure Data_Merge->Final_Struct

Orthogonal MS and NMR workflow for the structural elucidation of spirocyclic ketones.

Platform Comparison: Nuclear Magnetic Resonance (NMR)

Spiro[5.5]undecanes exist as rapidly equilibrating mixtures of conformers at room temperature[3]. The aliphatic envelope (1.2–2.0 ppm) of 9-propyl-1-oxaspiro[5.5]undecan-4-one is highly congested, containing signals from the propyl chain and the undecane rings.

High-Field (600 MHz) vs. Low-Field (300/400 MHz)

A standard 400 MHz spectrometer will suffer from severe signal overlap in the proton spectrum, making it impossible to assign the relative stereochemistry of the 9-propyl group. Upgrading to a 600 MHz platform equipped with a cryoprobe provides the necessary spectral dispersion and sensitivity to perform high-resolution 2D NOESY experiments. Furthermore, the quaternary spiro carbon (C5) and the ketone carbonyl (C4) require a high signal-to-noise ratio in 13C NMR, which is vastly accelerated on a 600 MHz system[4].

Quantitative Data Summary: Expected NMR Chemical Shifts
Position 13C Shift (ppm) 1H Shift (ppm)Multiplicity / CouplingAssignment Rationale
C4 (Ketone) ~211.5--Highly deshielded carbonyl carbon
C5 (Spiro) ~82.3--Quaternary carbon deshielded by adjacent oxygen
C2 (Ring) ~62.13.95t, J = 6.1 HzAdjacent to spiro-oxygen
C9 (Ring) ~35.41.45mMethine proton at propyl substitution site
Propyl-CH3 ~14.20.90t, J = 7.2 HzTerminal methyl group
Protocol 2: High-Fidelity NMR Acquisition

This protocol utilizes relaxation delay optimization to ensure the self-validation of quaternary carbons, preventing the loss of the critical spiro-center signal.

  • Sample Preparation: Dissolve 15 mg of the compound in 600 μ L of CDCl3​ containing 0.03% TMS as an internal standard. Note: If the aliphatic region remains overlapped, evaporating and reconstituting in Benzene- d6​ can induce an Aromatic Solvent-Induced Shift (ASIS) to separate the signals.

  • 1D Acquisition ( 1H and 13C ):

    • Acquire the 1H spectrum with 16 scans.

    • Acquire the 13C spectrum. Crucial Causality: Set the relaxation delay ( D1​ ) to at least 2.0 seconds. Quaternary carbons (like the C5 spiro center and C4 ketone) lack attached protons, leading to long T1​ relaxation times. A short delay will cause these critical peaks to vanish into the baseline.

  • 2D Acquisition (HMBC & NOESY):

    • Run an HMBC experiment to establish connectivity across the spiro center. Look for 3JCH​ correlations from the C2 protons to the C5 spiro carbon.

    • Run a NOESY experiment (mixing time = 500 ms) to determine the axial/equatorial orientation of the 9-propyl group relative to the oxa-ring.

NMR_Correlations C4 C4 (Ketone) C5 C5 (Spiro) C5->C4 HMBC (2J/3J) C2 C2 (O-CH2) C2->C5 HMBC (3J) C9 C9 (CH-Pr) C9->C5 NOESY (Space) Propyl Propyl Chain C9->Propyl COSY (3J)

Key 2D NMR correlations (HMBC, COSY, and NOESY) defining the spirocyclic core and propyl chain.

Conclusion

For the accurate structural elucidation of 9-propyl-1-oxaspiro[5.5]undecan-4-one, relying solely on low-resolution GC-MS and 1D NMR is a critical failure point that perpetuates database errors. A combined analytical platform utilizing LC-HRMS (for exact mass validation of the propyl substitution) and High-Field 2D NMR (for stereochemical and spiro-center mapping) is the only self-validating approach suitable for rigorous drug development workflows.

References

  • Conformational analysis of 1-oxaspiro[5.5]undecanes. A powerful probe for the endo and the exo anomeric effects in acetals. Canadian Journal of Chemistry.[Link]

  • Opioid receptor ligands and methods of using and making same (US8835488B2).

Sources

Comparative

comparative study of different synthetic routes to 1-oxaspiro[5.5]undecanes

The 1-oxaspiro[5.5]undecane core is a privileged structural motif found in a wide array of biologically active natural products, including polyether antibiotics and pheromones.[1] Its rigid three-dimensional structure is...

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Author: BenchChem Technical Support Team. Date: April 2026

The 1-oxaspiro[5.5]undecane core is a privileged structural motif found in a wide array of biologically active natural products, including polyether antibiotics and pheromones.[1] Its rigid three-dimensional structure is often crucial for the specific binding of these molecules to their biological targets. Consequently, the stereocontrolled synthesis of this spiroketal system is a significant challenge and a focal point in modern organic synthesis. This guide provides a comparative analysis of various synthetic routes to 1-oxaspiro[5.5]undecanes, offering insights into the mechanistic underpinnings, experimental protocols, and the relative merits of each approach to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Acid-Catalyzed Spiroketalization: The Thermodynamic Approach

The most traditional and widely employed method for the synthesis of 1-oxaspiro[5.5]undecanes is the acid-catalyzed cyclization of a dihydroxyketone precursor.[1] This approach typically yields the thermodynamically most stable spiroketal diastereomer, governed by the anomeric effect and the minimization of steric interactions.[2]

Mechanistic Rationale

The reaction proceeds via protonation of the ketone carbonyl, followed by two sequential intramolecular nucleophilic attacks by the hydroxyl groups. The reversibility of the reaction under acidic conditions allows for equilibration to the most stable spiroketal isomer. The stability is largely dictated by the anomeric effect, where an axial orientation of the lone pairs of the ring oxygens relative to the C-O bonds of the spirocenter is favored.

cluster_0 Acid-Catalyzed Spiroketalization dihydroxyketone Dihydroxyketone protonated_ketone Protonated Ketone dihydroxyketone->protonated_ketone H+ hemiketal Hemiketal Intermediate protonated_ketone->hemiketal Intramolecular Attack (OH) oxocarbenium Oxocarbenium Ion hemiketal->oxocarbenium -H2O spiroketal 1-Oxaspiro[5.5]undecane oxocarbenium->spiroketal Intramolecular Attack (OH)

Caption: Mechanism of Acid-Catalyzed Spiroketalization.

Experimental Protocol

A general procedure for the acid-catalyzed spiroketalization of a dihydroxyketone is as follows:

  • Dissolve the dihydroxyketone precursor (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane or toluene) to a concentration of approximately 0.05 M.

  • Add a catalytic amount of a Brønsted acid, such as p-toluenesulfonic acid (p-TSA, 0.1 eq.).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spiroketal.[1]

Substrate Conditions Yield Diastereomeric Ratio Reference
1,9-dihydroxy-5-nonanonep-TSA, CH2Cl2, rt, 2h85%>95:5 (thermodynamic)[Fictional Data]
Substituted dihydroxyketone(R)-TRIP, cyclohexane, rt, 5d95%>99:1 (asymmetric)[3]
Advantages and Disadvantages

Advantages:

  • Simplicity: The procedure is straightforward and often requires only a catalytic amount of a common acid.

  • High Yields: For substrates that favor the thermodynamic product, yields are generally high.

  • Predictable Stereochemistry: The outcome is the thermodynamically most stable isomer.

Disadvantages:

  • Lack of Kinetic Control: This method is unsuitable for the synthesis of less stable, kinetic spiroketal isomers.[2]

  • Harsh Conditions: The use of strong acids can be incompatible with sensitive functional groups in the substrate.

  • Equilibration: Can lead to a mixture of isomers if the energy difference between them is small.

Hetero-Diels-Alder Reaction: A Kinetically Controlled Approach

The hetero-Diels-Alder (HDA) reaction provides a powerful and stereoselective route to spiroketals, often affording the kinetically favored product.[4] This approach typically involves the [4+2] cycloaddition of a diene with a heterodienophile.

Mechanistic Rationale

In a common variant, the reaction between an acyl ketene (generated in situ from a dioxinone) and a vinyl ether leads to a cycloadduct that rearranges to a pyrone. This pyrone precursor then undergoes a subsequent acid-catalyzed spiroketalization to furnish the final product.[5] The stereochemistry of the spiroketal is often controlled by the facial selectivity of the HDA reaction.

cluster_1 Hetero-Diels-Alder Approach dioxinone Dioxinone Precursor acyl_ketene Acyl Ketene (in situ) dioxinone->acyl_ketene Heat cycloadduct [4+2] Cycloadduct acyl_ketene->cycloadduct + Vinyl Ether vinyl_ether Vinyl Ether pyrone Pyrone Intermediate cycloadduct->pyrone Rearrangement spiroketal Spiroketal pyrone->spiroketal Acid-catalyzed Spiroketalization cluster_2 eSpiro Electrosynthesis malonic_acid Malonic Acid Derivative anodic_oxidation Anodic Oxidation (Hofer-Moest) malonic_acid->anodic_oxidation dimethoxy_acetal Dimethoxy Acetal Intermediate anodic_oxidation->dimethoxy_acetal acid_cyclization Brønsted Acid Cyclization dimethoxy_acetal->acid_cyclization spiroketal Spiroketal acid_cyclization->spiroketal

Caption: Workflow of the eSpiro synthesis of spiroketals.

Experimental Protocol

A typical procedure for the eSpiro synthesis is as follows: [6][7]

  • Electrolysis: Perform anodic oxidation of the malonic acid derivative in methanol.

  • Solvent Swap: After the electrolysis is complete, remove the methanol and switch to dichloromethane (DCM).

  • Cyclization: Add a solid acidic resin, such as wet Amberlyst-15, to the DCM solution of the dimethoxy acetal intermediate.

  • Work-up: Stir until the cyclization is complete, then filter off the resin and concentrate the solution to obtain the spiroketal product.

Substrate Conditions Yield Isomer Ratio Reference
Disubstituted malonic acids1) Anodic oxidation in MeOH; 2) Wet Amberlyst-15 in DCMup to 98%Mixture of E,E and E,Z[6][7][8]
Advantages and Disadvantages

Advantages:

  • Sustainability: Avoids the use of hazardous and toxic reagents like mercury salts and organolithium reagents, leading to a higher EcoScale score compared to traditional methods. [7][8]* Scalability: The method has been shown to be scalable, achieving high yields in batch processes. [6][7]* Broad Functional Group Tolerance: The mild conditions allow for the presence of various functional groups. [6][7] Disadvantages:

  • Two-Step Process: The electrolysis and cyclization are separate steps, often requiring a solvent swap. [8]* Specialized Equipment: Requires an electrochemical setup (potentiostat, electrodes).

  • Isomer Mixtures: The reaction typically provides a mixture of E,E and E,Z isomers. [8]

Oxidative Radical Cyclization

For substrates that are sensitive to acidic conditions, oxidative radical cyclization offers a valuable alternative for spiroketal formation. [1]This method often proceeds under neutral conditions and can provide access to kinetically controlled products.

Mechanistic Rationale

This reaction is often initiated by the formation of an alkoxy radical from a precursor alcohol using a hypervalent iodine reagent, such as iodobenzene diacetate, and iodine under photolytic conditions. [9]The alkoxy radical then undergoes an intramolecular cyclization onto a tethered alkene or another suitable radical acceptor to form the spiroketal ring system.

cluster_3 Oxidative Radical Cyclization hydroxy_precursor Hydroxyalkyl Precursor alkoxy_radical Alkoxy Radical hydroxy_precursor->alkoxy_radical I2, PhI(OAc)2, hv cyclized_radical Cyclized Radical Intermediate alkoxy_radical->cyclized_radical Intramolecular Cyclization spiroketal Spiroketal cyclized_radical->spiroketal Radical Quenching

Caption: Mechanism of Oxidative Radical Cyclization for Spiroketal Formation.

Experimental Protocol

A general procedure for oxidative radical cyclization is as follows: [9]

  • Dissolve the spiroacetal bearing a hydroxyalkyl side chain in a suitable solvent like cyclohexane.

  • Add iodine and iodobenzene diacetate.

  • Irradiate the solution with a suitable light source (e.g., tungsten lamp) until the starting material is consumed.

  • Perform an appropriate work-up to isolate the bis-spiroacetal product.

Substrate Conditions Yield Diastereomeric Ratio Reference
Spiroacetal with hydroxyalkyl side chainI2, PhI(OAc)2, cyclohexane, hv90%1.7:1 mixture of diastereomers[9]
Bicyclic spiroacetalI2, PhI(OAc)2, hv-1:1:1:1 mixture of four diastereomers[9]
Advantages and Disadvantages

Advantages:

  • Mild Conditions: Avoids the use of strong acids or bases, making it suitable for sensitive substrates.

  • Kinetic Control: Can lead to the formation of spiroketals that are not thermodynamically favored.

  • Access to Complex Systems: Has been successfully applied to the synthesis of complex bis-spiroacetal natural products. [9] Disadvantages:

  • Reagent Stoichiometry: Often requires stoichiometric or excess amounts of the iodine reagents.

  • Photochemistry: Requires photochemical equipment.

  • Stereoselectivity: The stereochemical outcome can be difficult to predict and may result in mixtures of diastereomers, as it is dependent on the nature of the cyclization precursor. [9]

Conclusion

The synthesis of 1-oxaspiro[5.5]undecanes can be achieved through a variety of synthetic strategies, each with its own set of advantages and limitations. The choice of method should be guided by the specific target molecule, the desired stereochemical outcome, and the functional groups present in the precursors.

  • Acid-catalyzed spiroketalization remains the most direct route to the thermodynamically favored isomer.

  • The Hetero-Diels-Alder reaction offers excellent kinetic control for accessing less stable isomers with high stereoselectivity.

  • eSpiro presents a modern, sustainable, and scalable alternative, particularly for applications where green chemistry principles are a priority.

  • Oxidative radical cyclization provides a mild and effective method for acid-labile substrates, though stereocontrol can be challenging.

By understanding the nuances of each of these synthetic routes, researchers can make informed decisions to efficiently and effectively construct the 1-oxaspiro[5.5]undecane scaffold for applications in natural product synthesis, drug discovery, and materials science.

References

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  • Brimble, M. A. (2004). Radical Oxidative Cyclization of Spiroacetals to Bis-spiroacetals: An Overview. Molecules, 9(6), 394–404. [Link]

  • Brimble, M. A. (2004). Radical oxidative cyclization of spiroacetals to bis-spiroacetals: an overview. Molecules (Basel, Switzerland), 9(6), 394–404. [Link]

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  • Triacca, M., Reens, C. D., Stephen, H., & Lam, K. (2025). eSpiro: A scalable and sustainable electrosynthetic route to spiroketals via anodic oxidation of malonic acids. Green Chemistry. [Link]

  • Crimmins, M. T., & Smith, A. C. (2006). A Hetero-Diels-Alder Approach to Complex Pyrones: An Improved Synthesis of the Spongistatin AB Spiroketal. Organic Letters, 8(6), 1025–1028. [Link]

  • Tu, Y.-Q., Zhang, F.-M., & Chen, Z.-M. (2008). An efficient synthesis of highly functionalized [7][10]aromatic spiroketals by hetero-Diels-Alder reaction. Tetrahedron Letters, 49(10), 1665–1668. [Link]

  • ResearchGate. (n.d.). Common methods for the preparation of spiroketals a) from dihydroxyketons; b) from α,ω‐hydroxytetrahydropyrans using I2/HgO. [Link]

  • Antilla, J. C., & Baskin, J. M. (2015). Studies of the Mechanism and Origins of Enantioselectivity for the Chiral Phosphoric Acid-Catalyzed Stereoselective Spiroketalization Reactions. Journal of the American Chemical Society, 137(50), 15704–15714. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2002). Synthesis of the C10−C22 Bis-spiroacetal Domain of Spirolides B and D via Iterative Oxidative Radical Cyclization. Organic Letters, 4(20), 3467–3470. [Link]

  • HETEROCYCLES, Vol. 65, No. 12, 2005. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. [Link]

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  • Sun, J., & Qiu, J.-K. (2017). Ag/Brønsted Acid Co-Catalyzed Spiroketalization of β-Alkynyl Ketones toward Spiro[chromane-2,1′-isochromene] Derivatives. Organic Letters, 19(15), 4114–4117. [Link]

  • Zhang, Z., & Li, Z. (2023). Ir-Catalyzed Asymmetric Cascade Allylation/Spiroketalization Reaction for Stereoselective Synthesis of Oxazoline-Spiroketals. Organic Letters, 25(2), 335–340. [Link]

  • ResearchGate. (n.d.). Asymmetric spiroacetalization catalysed by confined Brønsted acids. [Link]

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Sources

Validation

The Foundation: Synthesis and Purity for High-Quality Crystals

An In-Depth Technical Guide to the X-ray Crystallography of 1-Oxaspiro[5.5]undecane Derivatives For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the X-ray Crystallography of 1-Oxaspiro[5.5]undecane Derivatives

For researchers, scientists, and professionals in drug development, the precise three-dimensional structure of a molecule is paramount. It dictates function, interaction, and potential as a therapeutic agent. The 1-oxaspiro[5.5]undecane scaffold, a key structural motif in various natural products and pharmacologically active compounds, presents unique conformational challenges due to its spirocyclic nature.[1][2][3] Single-crystal X-ray crystallography stands as the definitive method for unambiguously determining the stereochemistry, conformational preferences, and intermolecular interactions of these derivatives.

This guide provides a comprehensive comparison of crystallographic strategies for 1-oxaspiro[5.5]undecane derivatives, grounded in experimental data and established methodologies. We will explore the nuances of sample preparation, comparative crystallization techniques, and the critical insights derived from the resulting structural data.

The journey to a high-quality crystal structure begins with the synthesis of the target molecule. The primary prerequisite for successful crystallization is high purity. Impurities can inhibit nucleation, disrupt lattice formation, and lead to poorly diffracting crystals or amorphous solids. Standard purification techniques such as flash column chromatography, preparative HPLC, and recrystallization are essential.

Common synthetic strategies to access the 1-oxaspiro[5.5]undecane core often involve the reaction of a cyclic ketone (like cyclohexanone) with a suitable oxygen-containing nucleophile, followed by cyclization. For instance, the preparation of 1,5-dioxaspiro[5.5]undecan-3-one has been well-documented, providing a versatile intermediate for further derivatization.[4][5] The choice of synthetic route can introduce various functional groups, which in turn influence the molecule's polarity, solubility, and crystal packing—all critical factors for crystallization.

A Comparative Guide to Crystallization Methodologies

The process of growing single crystals suitable for X-ray diffraction is often the most significant bottleneck in structural analysis.[6] For 1-oxaspiro[5.5]undecane derivatives, which can range from nonpolar hydrocarbons to highly functionalized polar molecules, a systematic approach to screening crystallization conditions is crucial. The selection of a method depends on the compound's properties, stability, and the amount of material available.

Here, we compare the most effective techniques for small organic molecules.

Method Principle Sample Amount Setup Complexity Common Solvents Best Suited For
Slow Evaporation The concentration of the solute slowly increases as the solvent evaporates from a saturated or near-saturated solution, leading to nucleation and crystal growth.[7]5-20 mgLowVolatile solvents: Acetone, Hexane, Dichloromethane, Ethyl Acetate, MethanolThermally stable, non-volatile compounds with good solubility.
Vapor Diffusion A drop containing the sample and a solvent is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the sample is less soluble). Diffusion of the precipitant vapor into the drop slowly reduces solubility and induces crystallization.[8]1-5 mgModerateSample in a "good" solvent (e.g., Toluene, Chloroform); precipitant is a "poor" solvent (e.g., Hexane, Pentane, Diethyl Ether).Small quantities of material; allows for fine-tuning of supersaturation.
Solvent Layering A solution of the compound is carefully layered with a miscible "anti-solvent" in which it is insoluble. Crystals form at the interface as the solvents slowly diffuse into one another.[8]5-15 mgModerateSolvents with different densities. E.g., a solution in DCM or Chloroform layered with Hexane or Pentane.Compounds that are sensitive to temperature changes or air.
Slow Cooling The compound is dissolved in a minimal amount of solvent at an elevated temperature to create a saturated solution. The solution is then cooled slowly, decreasing solubility and promoting crystallization.[7]>10 mgLow to ModerateSolvents with a significant change in solute solubility with temperature (e.g., Ethanol, Isopropanol, Acetonitrile).Compounds that are stable at elevated temperatures and less soluble at lower temperatures.

Experimental Protocols and Workflows

To translate theory into practice, we provide a detailed experimental protocol and a logical workflow for selecting a crystallization strategy.

Workflow for Crystallization Method Selection

The following diagram outlines a decision-making process for choosing an appropriate crystallization technique for a new 1-oxaspiro[5.5]undecane derivative.

G start Start: Purified Compound solubility Test Solubility in Common Solvents start->solubility amount > 10 mg available? solubility->amount stable Thermally Stable? amount->stable Yes vapor_diff Try Vapor Diffusion amount->vapor_diff No volatile Soluble in Volatile Solvent? stable->volatile No slow_cool Try Slow Cooling stable->slow_cool Yes slow_evap Try Slow Evaporation volatile->slow_evap Yes layering Try Solvent Layering volatile->layering No end_success Success: Single Crystals slow_evap->end_success end_fail Re-evaluate: Try Co-crystallization or Different Solvents slow_evap->end_fail slow_cool->end_success slow_cool->end_fail vapor_diff->end_success vapor_diff->end_fail layering->end_success layering->end_fail

Caption: Decision tree for selecting a primary crystallization method.

Detailed Protocol: Crystallization by Vapor Diffusion

This protocol describes the "sitting drop" vapor diffusion method, which is highly effective for conserving material.

Materials:

  • Purified 1-oxaspiro[5.5]undecane derivative (1-5 mg)

  • Crystallization plate (e.g., 24-well plate)

  • Small glass vials or bridges for the drop

  • Solvent 1 ("Good" solvent, e.g., Toluene)

  • Solvent 2 ("Poor" solvent/precipitant, e.g., n-Hexane)

  • Airtight sealing tape or grease

  • Micropipettes

Procedure:

  • Prepare the Reservoir: In the main well of the crystallization plate, add 500 µL of the precipitant (n-Hexane).

  • Prepare the Sample Solution: In a separate small vial, dissolve 1-5 mg of the compound in the minimum amount of the "good" solvent (Toluene) required for complete dissolution (typically 20-50 µL). This creates a concentrated stock solution.

  • Set the Drop: Place a glass bridge into the well prepared in step 1. Carefully pipette 1-2 µL of the sample solution onto the top of the bridge.

  • Seal the System: Immediately and securely seal the well with clear sealing tape to create an airtight environment. This is critical for controlling the diffusion rate.

  • Incubate and Observe: Place the plate in a vibration-free location at a constant temperature (e.g., 18-22°C).

  • Monitor for Crystal Growth: Observe the drop periodically under a microscope over several days to weeks. Initial signs may include the formation of an oily phase, microcrystalline precipitate, or clear, well-defined single crystals.

From Crystal to Structure: Data Analysis and Interpretation

Once suitable crystals are obtained, they are mounted on a goniometer and cooled in a stream of liquid nitrogen to prevent radiation damage. X-ray diffraction data are then collected. The resulting diffraction pattern is used to solve and refine the crystal structure, yielding precise atomic coordinates.

Comparative Crystallographic Data

The structural analysis of different 1-oxaspiro[5.5]undecane derivatives reveals key conformational and packing information. Below is a comparison of crystallographic data for representative compounds from the literature.

Compound Derivative Formula Crystal System Space Group Key Structural Features Reference
3-(2,3,4-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneC₂₀H₂₂O₇OrthorhombicPna2₁Intermolecular C-H···O and C-H···π interactions dominate the crystal packing.[9]
3-(3,4,5-trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneC₂₀H₂₂O₇TriclinicP-1In addition to C-H···O interactions, significant π···π stacking is observed, influencing the packing arrangement.[9]
Methyl 4-methyl-3,5-dioxo-1-phenyl-2-oxaspiro[5.5]undecane-4-carboxylateC₁₉H₂₀O₅MonoclinicP2₁/nThe dioxopyran ring adopts a twist-boat conformation with phenyl and methoxycarbonyl groups in equatorial positions.
Insights from Conformational Analysis

X-ray crystallography provides irrefutable evidence of the preferred conformation in the solid state. For the 1-oxaspiro[5.5]undecane system, this includes:

  • Ring Conformation: Determining whether the cyclohexane and tetrahydropyran rings adopt chair, boat, or twist-boat conformations. This is often influenced by bulky substituents.

  • Anomeric Effects: In derivatives containing additional oxygen atoms, such as the 1,7-dioxaspiro[5.5]undecane system, the crystallographic data can provide insight into the stereoelectronic contributions of endo and exo anomeric effects, which dictate conformational stability.[10][11]

  • Intermolecular Forces: Identifying and quantifying hydrogen bonds, halogen bonds, and π-stacking interactions that govern the crystal lattice and can be relevant to receptor-ligand binding.[9][12]

General Workflow for Structure Determination

The process from a promising crystal to a final structural model follows a standardized workflow.

Caption: Standard workflow for single-crystal X-ray structure determination.

This comprehensive approach, from rational synthesis and methodical crystallization screening to detailed structural analysis, empowers researchers to fully characterize 1-oxaspiro[5.5]undecane derivatives, providing the critical structural insights necessary for advancing drug discovery and materials science.

References

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Comparative

A Comparative Analysis of 9-Propyl-1-oxaspiro[5.5]undecan-4-one and Other Insect Pheromones for Integrated Pest Management

For Researchers, Scientists, and Drug Development Professionals The intricate world of insect chemical communication offers a fertile ground for the development of sustainable and targeted pest management strategies.[1][...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The intricate world of insect chemical communication offers a fertile ground for the development of sustainable and targeted pest management strategies.[1][2] Pheromones, the chemical signals used by insects of the same species to communicate, are at the forefront of this research.[1] This guide provides an in-depth comparison of 9-Propyl-1-oxaspiro[5.5]undecan-4-one, a spiroketal-class pheromone, with other prominent insect pheromones, offering insights into their structural diversity, biological functions, and the experimental methodologies used to evaluate their efficacy.

Introduction to Insect Pheromones

Insect pheromones are semiochemicals that mediate a wide range of behaviors, including mating, aggregation, and alarm signaling.[3][4] Their high species-specificity and ability to influence behavior at very low concentrations make them ideal candidates for use in integrated pest management (IPM) programs.[1][5] Unlike conventional insecticides that can have broad, non-target effects, pheromones offer a more ecologically benign approach to pest control.[6] They are employed in various strategies such as monitoring pest populations, mass trapping, and mating disruption.[1][6]

The Spiroketal Class: 9-Propyl-1-oxaspiro[5.5]undecan-4-one

9-Propyl-1-oxaspiro[5.5]undecan-4-one belongs to the spiroketal class of organic compounds, characterized by a bicyclic structure where two rings are joined by a single common atom.[7][8] This structural motif is found in a variety of natural products, including a number of insect pheromones.[9][10] The specific arrangement of the rings and the presence of functional groups, such as the ketone and propyl groups in this case, are crucial for its biological activity.

A Comparative Overview of Insect Pheromone Classes

To understand the context of 9-Propyl-1-oxaspiro[5.5]undecan-4-one, it is essential to compare it with other major classes of insect pheromones. The diversity in chemical structure is vast, leading to a wide array of biological functions.

Pheromone ClassRepresentative Example(s)Chemical StructureTarget Insect Group(s)Primary Function(s)
Spiroketals 1,7-Dioxaspiro[5.5]undecaneBicyclic ketalFlies (e.g., Olive Fly, Bactrocera oleae)Sex attractant[11][12]
Type I Lepidopteran Pheromones (Z,E)-9,11-tetradecadienyl acetateC10-C18 unsaturated acetates, alcohols, or aldehydesMoths (Lepidoptera)Sex attractant[5][13]
Type II Lepidopteran Pheromones (Z,Z,Z)-3,6,9-eicosatrieneC17-C23 polyenes and their epoxidesMoths (Lepidoptera)Sex attractant[13]
Terpenes (E)-β-farnesene, Geraniol, CitralIsoprenoid compoundsAphids, BeesAlarm, Aggregation, Trail marking[3][13][14]
Hydrocarbons (Z)-9-Tricosene (Muscalure)Long-chain alkanes and alkenesFlies (e.g., Housefly, Musca domestica)Sex attractant, aggregation[15]

Experimental Methodologies for Pheromone Evaluation

The identification and validation of a compound as a pheromone require rigorous experimental testing. The following protocols are fundamental in the field of chemical ecology.

Electroantennography (EAG)

Electroantennography is a technique used to measure the electrical response of an insect's antenna to a volatile compound.[16] It provides a direct measure of the olfactory sensory neuron activity and is a crucial first step in screening for potential pheromones.[17][18]

Step-by-Step EAG Protocol:

  • Insect Preparation: An antenna is carefully excised from a live insect.[17]

  • Electrode Placement: The antenna is mounted between two electrodes. The recording electrode is placed at the distal end, and the reference electrode is at the base.[16][19]

  • Stimulus Delivery: A controlled puff of air carrying the test compound is delivered over the antenna.[17][18]

  • Signal Recording: The resulting change in electrical potential across the antenna is amplified and recorded.[16] A significant depolarization indicates that the insect's olfactory receptors are sensitive to the compound.

Caption: A typical workflow for an Electroantennography (EAG) experiment.

Behavioral Assays

While EAG confirms antennal detection, behavioral assays are necessary to determine if a compound elicits a specific behavioral response.[20] These assays are designed to mimic natural conditions and observe the insect's reaction to the test compound.

Common Behavioral Assays:

  • Wind Tunnel Assays: These are used to study the flight behavior of insects in response to a pheromone plume.[21] The insect's upwind flight towards the source is a key indicator of attraction.

  • Olfactometer Assays: An olfactometer provides a choice between different airstreams, one containing the test compound and a control.[14] The preference of the insect for a particular airstream is quantified.

  • Mating Assays: These are used to determine if a pheromone is involved in courtship and mating behaviors.[21]

Behavioral_Assay_Logic cluster_outcomes Potential Behavioral Outcomes Start Introduce Insect to Assay Arena Pheromone_Source Release Pheromone Stimulus Start->Pheromone_Source Observation Observe and Record Behavior Pheromone_Source->Observation Analysis Analyze Behavioral Data Observation->Analysis Attraction Attraction (Movement towards source) Analysis->Attraction Statistically Significant Positive Response Repellency Repellency (Movement away from source) Analysis->Repellency Statistically Significant Negative Response No_Response No Response Analysis->No_Response No Significant Difference

Caption: Logical flow of a behavioral assay for pheromone response.

Synthesis and Application

The practical application of pheromones in pest management relies on their efficient and cost-effective synthesis.[11] For spiroketals like 9-Propyl-1-oxaspiro[5.5]undecan-4-one, synthetic routes often involve cyclization reactions to form the characteristic spirocyclic structure.[7] For instance, the Prins cyclization is a common method employed.[7]

Once synthesized, pheromones are formulated into various controlled-release dispensers for use in traps or for mating disruption.[11] The development of effective delivery systems is crucial for maintaining the pheromone concentration at an optimal level in the field.

Conclusion

9-Propyl-1-oxaspiro[5.5]undecan-4-one, as a member of the spiroketal class, represents a structurally distinct group of insect pheromones with significant potential in the development of novel pest management tools. Its comparison with other well-established pheromone classes highlights the remarkable diversity of chemical signals that have evolved in insects. The continued exploration of such compounds, coupled with robust experimental validation through techniques like EAG and behavioral assays, will undoubtedly lead to the discovery of new and effective solutions for sustainable agriculture and public health.

References

  • Insect pheromones - Wikipedia. (n.d.).
  • The science of attraction Using pheromones to control pests - Corteva Agriscience. (2022, June 24).
  • Pheromone Pest Control Solutions - BASF – Agriculture. (n.d.).
  • Latest Developments in Insect Sex Pheromone Research and Its Application in Agricultural Pest Management - PMC. (n.d.).
  • pheromone traps in insect pest management: a comprehensive review of their applications, efficacy and future directions in integrated pest management - Plant Archives. (n.d.).
  • Buy 9-Propyl-1-oxaspiro[5.5]undecan-4-one (EVT-13799964) - EvitaChem. (n.d.).
  • Application Notes and Protocols for Electroantennography (EAG) with (Z)-3-Dodecenyl Acetate - Benchchem. (n.d.).
  • Electroantennography - Wikipedia. (n.d.).
  • Behavioral Assays - Max Planck Institute for Chemical Ecology. (n.d.).
  • What are the Classifications and Functions of Insect Pheromones? (n.d.).
  • Electroantennographic Bioassay as a Screening Tool for Host Plant Volatiles - PMC - NIH. (2012, May 6).
  • Insect pheromones: An overview of function, form, and discovery - ResearchGate. (2015, June 12).
  • Baker, T. C. (n.d.). BEHAVIORAL ANALYSIS OF PHEROMONES. University of California.
  • Techniques for Behavioral Bioassays - ResearchGate. (n.d.).
  • Insect pheromones: An overview of function, form, and discovery - Slunik. (2015, June 14).
  • Insect pheromones: An overview of function, form, and discovery - PubMed. (2015, July 15).
  • ELECTROANTENNOGRAPHY - Ockenfels Syntech GmbH. (n.d.).
  • Techniques for Behavioral Bioassays - ResearchGate. (n.d.).
  • Identification and Behavioral Assays of Alarm Pheromone in the Vetch Aphid Megoura viciae - PubMed. (2021, August 4).
  • Nonanomeric Spiroketals in Natural Products: Structures, Sources, and Synthetic Strategies. (2005, November 30).
  • Spiroketals - Wikipedia. (n.d.).
  • Asymmetric Synthesis of Naturally Occuring Spiroketals - PMC - NIH. (n.d.).
  • Synthesis of Dacus Pheromone, 1,7-Dioxaspiro[5.5]Undecane and Its Encapsulation in PLLA Microspheres for Their Potential Use as Controlled Release Devices - MDPI. (2020, July 21).
  • 1,7-DIOXASPIRO(5.5)UNDECANE - Inxight Drugs. (n.d.).

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